Product packaging for Pumiloside(Cat. No.:CAS No. 126722-26-7)

Pumiloside

Cat. No.: B3418643
CAS No.: 126722-26-7
M. Wt: 512.5 g/mol
InChI Key: ODQBQUXGRYBRTP-FWMZWJSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pumiloside is a glycoside.
This compound is a natural product found in Camptotheca acuminata, Nothapodytes nimmoniana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N2O9 B3418643 Pumiloside CAS No. 126722-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O9/c1-2-11-13-7-17-19-14(20(30)12-5-3-4-6-16(12)27-19)8-28(17)24(34)15(13)10-35-25(11)37-26-23(33)22(32)21(31)18(9-29)36-26/h2-6,10-11,13,17-18,21-23,25-26,29,31-33H,1,7-9H2,(H,27,30)/t11-,13+,17+,18-,21-,22+,23-,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBQUXGRYBRTP-FWMZWJSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC3C4=C(CN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318337
Record name Pumiloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126722-26-7
Record name Pumiloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126722-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pumiloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Pumiloside: A Technical Guide to its Discovery and Isolation from Nauclea officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of pumiloside, a quinoline alkaloid, from the medicinal plant Nauclea officinalis. This document details the experimental protocols, quantitative data, and logical workflows involved in the extraction and purification of this promising bioactive compound.

Introduction

Nauclea officinalis (commonly known as "Dan Mu") is a traditional medicinal herb with a history of use in treating inflammatory and infectious diseases.[1] Phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich alkaloid content. Among these, this compound has emerged as a significant constituent, noted for its potential anti-inflammatory and other pharmacological activities. This guide serves as a comprehensive resource, consolidating the scientific knowledge on the isolation and discovery of this compound.

Extraction and Isolation of this compound

The isolation of this compound from Nauclea officinalis is a multi-step process involving extraction followed by chromatographic purification. The general workflow is depicted below.

experimental_workflow plant_material Dried, powdered stem of Nauclea officinalis extraction Extraction with 95% Ethanol or water plant_material->extraction concentration Concentration of extract extraction->concentration chromatography_1 Macroporous Resin Column Chromatography (D101) concentration->chromatography_1 elution_1 Elution with gradient of Ethanol in Water chromatography_1->elution_1 fraction_collection_1 Collection of alkaloid-rich fractions elution_1->fraction_collection_1 chromatography_2 Silica Gel Column Chromatography fraction_collection_1->chromatography_2 elution_2 Elution with a Chloroform-Methanol gradient chromatography_2->elution_2 purification Further purification by preparative HPLC elution_2->purification isolated_this compound Isolated this compound purification->isolated_this compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

2.1.1. Plant Material and Extraction Dried and powdered stems of Nauclea officinalis are subjected to extraction.[2] A common method involves reflux extraction with 95% ethanol or extraction with water.[2]

2.1.2. Chromatographic Purification The concentrated extract is first subjected to column chromatography using a D101 macroporous resin. The column is typically eluted with a gradient of ethanol in water to separate the crude alkaloid fraction.

The resulting alkaloid-rich fraction is then further purified using silica gel column chromatography. A gradient of chloroform-methanol is commonly employed as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.

Final purification to obtain high-purity this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The structure of this compound is confirmed by analyzing its 1H and 13C NMR spectra. While the full spectral data from a specific isolation is detailed in a doctoral thesis, the characteristic shifts are consistent with the established structure of this compound.[3]

Table 1: Spectroscopic Data for this compound

TechniqueKey Observations
¹H-NMR Signals corresponding to aromatic protons, a vinyl group, and a glucose moiety are observed.
¹³C-NMR Resonances for the quinoline core, the vinyl group, and the carbons of the glucose unit are present.
Mass Spec. The molecular ion peak corresponds to the molecular formula of this compound (C₂₆H₂₈N₂O₉).

Quantitative Analysis

For the quantitative determination of this compound in Nauclea officinalis extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a validated method. This technique offers high sensitivity and selectivity.

Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²) > 0.999
Precision (RSD) < 2.0%
Recovery 98.7% - 101.1%
Data sourced from studies on simultaneous alkaloid determination in N. officinalis.

Biological Activity and Potential Signaling Pathways

Extracts of Nauclea officinalis and its constituent alkaloids have demonstrated a range of biological activities, most notably anti-inflammatory effects. While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the known mechanisms of similar alkaloids suggest potential involvement of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes. Many natural alkaloids exert their anti-inflammatory effects by inhibiting this pathway.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Inflammatory_stimuli Inflammatory Stimuli Inflammatory_stimuli->IKK This compound This compound (Proposed Inhibition) This compound->IKK Inhibits MAPK_pathway Extracellular_stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription_factors Transcription Factors MAPK->Transcription_factors Activates Inflammatory_response Inflammatory Response Transcription_factors->Inflammatory_response This compound This compound (Proposed Inhibition) This compound->MAPKKK Inhibits

References

Unveiling Pumiloside: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside, a quinoline alkaloid glycoside, has garnered significant interest within the scientific community for its diverse biological activities, including its role as an acetylcholinesterase inhibitor and its potential as an antiviral agent. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.

Core Chemical Properties

This compound presents as a yellow powder and is characterized by the following physicochemical properties:

PropertyValueReference
Molecular Formula C₂₆H₂₈N₂O₉
Molecular Weight 512.5 g/mol
CAS Number 126722-26-7
Appearance Yellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.
Purity >98% (as determined by HPLC)

Experimental Protocols

Isolation and Purification of this compound from Nauclea officinalis

While specific, detailed protocols for the isolation of this compound can vary between laboratories, a general methodology can be outlined based on common practices for the extraction of alkaloids from plant materials. The following is a representative workflow:

G start Dried and powdered stem of Nauclea officinalis extraction Maceration with 70% Ethanol start->extraction partition Solvent-solvent partitioning (e.g., Ethyl Acetate and Water) extraction->partition column_chromatography Column Chromatography (Silica gel) partition->column_chromatography gradient_elution Gradient elution with Chloroform-Methanol column_chromatography->gradient_elution fractions Collection and analysis of fractions (TLC) gradient_elution->fractions purification Further purification by preparative HPLC fractions->purification pure_this compound Pure this compound purification->pure_this compound G start Prepare solutions: this compound, AChE, DTNB, ATCI incubation1 Incubate this compound with AChE start->incubation1 addition Add DTNB (Ellman's reagent) and ATCI (substrate) incubation1->addition reaction AChE hydrolyzes ATCI to thiocholine addition->reaction color_development Thiocholine reacts with DTNB to produce a yellow-colored product reaction->color_development measurement Measure absorbance at 412 nm color_development->measurement calculation Calculate % inhibition measurement->calculation G cluster_0 Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Choline_Acetate Choline + Acetate Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Signal Signal Transduction Postsynaptic_Receptor->Signal G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosamide Strictosamide Strictosidine->Strictosamide This compound This compound Strictosamide->this compound Deoxythis compound Deoxythis compound This compound->Deoxythis compound Camptothecin Camptothecin Deoxythis compound->Camptothecin

Unveiling the Architecture of Pumiloside: A Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – Pumiloside, a key iridoid-indole alkaloid and a plausible biosynthetic precursor to the potent anti-cancer agent camptothecin, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of this compound, intended for researchers, scientists, and professionals in drug development. The intricate molecular architecture of this compound was pieced together through a combination of spectroscopic techniques and chemical reasoning, revealing a complex pentacyclic framework linked to a glucose moiety.

Introduction

This compound (C₂₆H₂₈N₂O₉) was first isolated from Ophiorrhiza pumila, a plant species known to produce camptothecin and its derivatives. Its co-occurrence with deoxythis compound and camptothecin suggested its role as an intermediate in the biosynthetic pathway of this important class of alkaloids. The elucidation of its structure was a critical step in understanding the intricate biosynthetic machinery leading to the formation of camptothecin.

Planar Structure Determination

The determination of the planar structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₆H₂₈N₂O₉. Fragmentation patterns observed in the mass spectrum provided initial clues about the different structural components of the molecule, including the presence of a sugar unit and the alkaloidal aglycone.

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the connectivity of the atoms within the this compound molecule.

  • ¹H NMR: The proton NMR spectrum revealed the number of different proton environments, their multiplicities (splitting patterns), and their relative integrations. Key signals corresponding to aromatic protons, olefinic protons, aliphatic protons, and the anomeric proton of the sugar moiety were identified.

  • ¹³C NMR: The carbon-13 NMR spectrum indicated the total number of carbon atoms and their chemical environments (e.g., carbonyls, aromatic, olefinic, aliphatic, and glycosidic carbons).

  • COSY (Correlation Spectroscopy): This experiment established the connectivity between adjacent protons, allowing for the tracing of proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlated each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC was crucial for connecting the different spin systems identified through COSY. It revealed long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of heteroatoms and functional groups. For instance, HMBC correlations from the anomeric proton of the glucose unit to a specific carbon in the aglycone established the point of glycosylation.

The culmination of these NMR and MS data allowed for the unambiguous determination of the planar structure of this compound, revealing a pentacyclic aglycone linked to a glucose molecule.

Stereochemical Elucidation

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of natural product characterization, as different stereoisomers can exhibit vastly different biological activities. The absolute stereochemistry of this compound is defined by its IUPAC name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-2(11),4,6,8,15-pentaene-10,14-dione . This nomenclature precisely describes the configuration at each chiral center.

The elucidation of this complex stereochemistry was achieved through a combination of advanced NMR techniques and chemical principles.

Relative Stereochemistry:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons. The observation of NOE correlations between specific protons indicated that they were close to each other in space, which helped to define the relative stereochemistry of the chiral centers within the aglycone.

  • Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, obtained from the ¹H NMR spectrum, provided valuable information about the dihedral angles between them, which in turn helped to deduce the relative stereochemistry of substituents on the ring systems.

Absolute Stereochemistry:

  • Glycosidic Linkage: The stereochemistry of the glycosidic bond was determined to be β based on the coupling constant of the anomeric proton.

  • Sugar Moiety: The absolute configuration of the sugar unit was determined to be D-glucose through chemical degradation (acid hydrolysis) followed by chromatographic and spectroscopic comparison with an authentic sample of D-glucose.

  • Aglycone: The absolute configuration of the aglycone was likely established by comparison of its circular dichroism (CD) spectrum with that of related known compounds, or through total synthesis of the proposed stereoisomer and comparison of its spectroscopic data with that of the natural product. The IUPAC name confirms the specific (S) and (R) configurations at each of the chiral centers in the pentacyclic structure.

Quantitative Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. These data are essential for the identification and characterization of this molecule.

Position ¹³C NMR (δc) ¹H NMR (δH, mult., J in Hz)
Aglycone
2--
3--
5--
6--
7--
8--
9--
10--
11--
12--
13--
14--
15--
16--
17--
18--
19--
20--
21--
Glucose
1'--
2'--
3'--
4'--
5'--
6'--
(Note: Specific chemical shift and coupling constant values are pending access to the primary literature.)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following outlines the general methodologies employed in the structure elucidation of this compound.

Isolation of this compound: this compound was isolated from the methanolic extract of the dried aerial parts of Ophiorrhiza pumila. The crude extract was subjected to a series of chromatographic separations, including solvent-solvent partitioning followed by column chromatography over silica gel and/or reversed-phase C18 silica gel, and finally purified by high-performance liquid chromatography (HPLC).

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). Chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).

Determination of the Absolute Configuration of the Sugar Moiety: this compound was subjected to acid hydrolysis (e.g., with 1M HCl) to cleave the glycosidic bond. The resulting sugar was then isolated and its identity and absolute configuration were determined by comparison of its optical rotation and chromatographic behavior (e.g., on a chiral GC or HPLC column after derivatization) with those of authentic D- and L-glucose standards.

Visualizations

The logical workflow for the structure elucidation of this compound and its relationship within the camptothecin biosynthetic pathway are depicted in the following diagrams.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_structure_determination Structure Determination cluster_stereochemistry Stereochemistry plant Ophiorrhiza pumila extract Methanolic Extract plant->extract partition Solvent Partitioning extract->partition cc Column Chromatography partition->cc hplc HPLC Purification cc->hplc pure_this compound Pure this compound hplc->pure_this compound ms Mass Spectrometry pure_this compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_this compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_this compound->nmr_2d planar_structure Planar Structure ms->planar_structure nmr_1d->planar_structure nmr_2d->planar_structure noesy NOESY / J-Coupling planar_structure->noesy degradation Chemical Degradation planar_structure->degradation cd Circular Dichroism / Synthesis planar_structure->cd absolute_stereochemistry Absolute Stereochemistry noesy->absolute_stereochemistry degradation->absolute_stereochemistry cd->absolute_stereochemistry

Figure 1. Workflow for the Isolation and Structure Elucidation of this compound.

camptothecin_biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine strictosamide Strictosamide strictosidine->strictosamide This compound This compound strictosamide->this compound deoxythis compound Deoxythis compound This compound->deoxythis compound camptothecin Camptothecin deoxythis compound->camptothecin

Figure 2. Simplified Biosynthetic Pathway Leading to Camptothecin.

Conclusion

The structure elucidation of this compound represents a classic example of natural product chemistry, where a combination of sophisticated spectroscopic techniques and chemical methods is employed to unravel the complex architecture of a biologically significant molecule. The determination of its precise planar structure and absolute stereochemistry has been fundamental to understanding its role as a key intermediate in the biosynthesis of camptothecin, opening avenues for further research in metabolic engineering and the discovery of novel therapeutic agents.

Unveiling Alternative Sources of Pumiloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of biological sources of the quinoline alkaloid Pumiloside, beyond the traditionally cited Nauclea genus, reveals a significant presence in several species within the Apocynaceae and Rubiaceae families. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the identification, quantification, and extraction of this compound from these alternative botanical origins, with a focus on its role as a key intermediate in the biosynthesis of the potent anti-cancer agent, Camptothecin.

This technical document synthesizes available data on this compound content, outlines detailed experimental protocols for its isolation and analysis, and presents a visual representation of its biosynthetic pathway. The information herein is intended to support further research into the pharmacological potential of this compound and the optimization of its production from sustainable, non-Nauclea sources.

Identified Biological Sources of this compound

This compound has been identified as a significant secondary metabolite in several plant species, primarily those known for their production of Camptothecin and related alkaloids. The principal alternative sources identified are:

  • Ophiorrhiza pumila : A member of the Rubiaceae family, this plant has been extensively studied for its Camptothecin content. Hairy root cultures of O. pumila have been shown to produce this compound alongside other Camptothecin-related alkaloids.

  • Camptotheca acuminata : Belonging to the Nyssaceae family (often placed in Cornaceae), this tree is the original source from which Camptothecin was isolated. This compound is a confirmed intermediate in the Camptothecin biosynthetic pathway within this species.

  • Nothapodytes nimmoniana : Also known as Mappia foetida, this tree from the Icacinaceae family is another significant source of Camptothecin and its precursors, including this compound.

  • Ophiorrhiza liukiuensis : Another species in the Rubiaceae family where the presence of this compound has been reported.

Quantitative Analysis of this compound and Related Alkaloids

The quantification of this compound in these alternative sources is often reported in the context of Camptothecin biosynthesis studies. While direct, extensive quantitative data for this compound is not as abundant as for Camptothecin, the available information provides valuable insights into its relative abundance in different plant tissues and culture systems. The following table summarizes the available quantitative data for Camptothecin, which can serve as an indicator of this compound presence, as it is a direct precursor.

Plant SpeciesPlant Part/Culture TypeCompoundConcentration (% dry weight or mg/g)Reference
Ophiorrhiza pumilaHairy RootsCamptothecinUp to 0.1%[1]
Camptotheca acuminataDried Shoots (bulk)Camptothecin0.042%[2]
Camptotheca acuminataDried Roots (bulk)Camptothecin0.051%[2]
Camptotheca acuminataPlantlets (MeJa treated)Camptothecin0.25 mg/g
Nothapodytes nimmonianaStemCamptothecinUp to 0.123 g/100g
Nothapodytes nimmonianaLeavesCamptothecinUp to 0.033 g/100g

Experimental Protocols

Extraction of this compound and Related Alkaloids

The following protocols are compiled from methodologies reported for the extraction of Camptothecin and its precursors from the identified plant sources.

a) General Methanolic Extraction (for Ophiorrhiza and Nothapodytes species)

  • Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) at room temperature and grind into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (typically a 1:10 solid to solvent ratio) at room temperature with continuous agitation for 24-48 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

b) Acidified Aqueous Extraction (for general alkaloid extraction)

  • Sample Preparation: Prepare the plant material as described above.

  • Acidic Extraction: Extract the powdered material with a dilute aqueous acid solution (e.g., 2% sulfuric acid or hydrochloric acid) with stirring. This protonates the alkaloids, increasing their solubility in the aqueous phase.

  • Clarification: Allow the extract to settle, then filter to remove solid impurities.

  • Basification and Liquid-Liquid Extraction: Adjust the pH of the acidic extract to alkaline (pH 8-9) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. Perform a liquid-liquid extraction using a non-polar organic solvent like dichloromethane or chloroform to partition the alkaloids into the organic phase.

  • Concentration: Separate the organic layer and evaporate the solvent to yield a crude alkaloid extract.

Purification of this compound

Purification of this compound from the crude extract typically involves chromatographic techniques.

a) Column Chromatography

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A gradient elution system of solvents with increasing polarity is employed. A common starting point is a mixture of chloroform and methanol, with the methanol concentration gradually increasing.

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and evaporate the solvent to obtain a purified fraction.

b) High-Performance Liquid Chromatography (HPLC)

For analytical quantification and semi-preparative purification, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.

  • Detection: UV detection at a wavelength of around 254 nm or 366 nm is suitable for detecting this compound.

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the extracted and appropriately diluted sample into the HPLC system under the same conditions.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, LC-MS can be employed.

  • Chromatography: Utilize an HPLC system as described above, coupled to a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analysis: Monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺).

  • Quantification: Use a suitable internal standard and create a calibration curve for accurate quantification.

Signaling Pathways and Logical Relationships

This compound is a key intermediate in the biosynthetic pathway of Camptothecin. The pathway begins with the condensation of tryptamine and secologanin and proceeds through a series of enzymatic reactions.

Camptothecin Biosynthetic Pathway

The following diagram illustrates the central steps of the Camptothecin biosynthetic pathway, highlighting the position of this compound.

Camptothecin_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosamide Strictosamide Strictosidine->Strictosamide This compound This compound Strictosamide->this compound Deoxythis compound Deoxythis compound This compound->Deoxythis compound Camptothecin Camptothecin Deoxythis compound->Camptothecin Multiple Steps

Caption: Simplified biosynthetic pathway of Camptothecin.

Experimental Workflow for this compound Analysis

The logical flow of experimentation for the analysis of this compound from plant sources is depicted in the following diagram.

Pumiloside_Analysis_Workflow PlantMaterial Plant Material (e.g., Ophiorrhiza pumila) Extraction Extraction (e.g., Methanolic) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PurifiedFractions Purified Fractions Purification->PurifiedFractions Analysis Analysis (HPLC / LC-MS) PurifiedFractions->Analysis Quantification Quantification Analysis->Quantification Data Quantitative Data Quantification->Data

Caption: Experimental workflow for this compound analysis.

This technical guide provides a foundational resource for the exploration of non-Nauclea sources of this compound. The presented data and protocols are intended to be a starting point for further research, enabling the scientific community to unlock the full potential of this valuable natural product.

References

Unraveling the Enigmatic Dance: A Technical Guide to the Acetylcholinesterase Inhibitory Mechanism of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiloside, a naturally occurring quinoline alkaloid glycoside, has been identified as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound as an AChE inhibitor. While direct and detailed experimental evidence for this compound's inhibitory kinetics and binding mode is still emerging, this document consolidates the available data, proposes a theoretical framework based on its chemical structure and the established mechanisms of similar natural products, and outlines detailed experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers dedicated to the exploration and development of novel AChE inhibitors from natural sources.

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy that has been effectively employed in the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2] Natural products have historically been a rich source of AChE inhibitors, with compounds like galantamine and physostigmine serving as cornerstones in this therapeutic area.[3] this compound, a sesquiterpenoid glycoside isolated from plants such as Nauclea officinalis, represents a promising candidate for the development of new AChE-targeting therapeutics.[4]

This compound: A Profile of the Inhibitor

This compound is a complex natural product with the molecular formula C26H28N2O9.[5] Its structure, characterized by a quinoline alkaloid core linked to a glycosidic moiety, suggests multiple potential points of interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H28N2O9[5]
Molecular Weight 512.5 g/mol [5]
CAS Number 126722-26-7[5]
Chemical Structure (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione[5]

Quantitative Data on AChE Inhibition

To date, the publicly available quantitative data on the AChE inhibitory activity of this compound is limited. One source reports an IC50 value, which is presented below. It is important to note that the primary scientific literature from which this value is purportedly derived focuses on butyrylcholinesterase inhibition and states that this compound, unlike other isolated alkaloids, did not show significant activity.[1][6] This discrepancy highlights the need for further independent verification of this compound's AChE inhibitory potential.

Table 2: Reported In Vitro AChE Inhibitory Activity of this compound

CompoundIC50 (µM)Enzyme SourceAssay MethodReference
This compound 118.36Not SpecifiedNot Specified[4] (Commercial Source)

Proposed Mechanism of Action: A Hypothetical Framework

Based on the chemical structure of this compound and the well-documented mechanisms of other terpenoid and alkaloid-based AChE inhibitors, a putative mechanism of action can be proposed. It is hypothesized that this compound acts as a dual-binding site inhibitor, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

The AChE active site is located at the bottom of a deep and narrow gorge, which is lined with aromatic residues. The CAS contains the catalytic triad (Ser-His-Glu) responsible for acetylcholine hydrolysis, while the PAS, located at the entrance of the gorge, is involved in substrate trapping and allosteric modulation of the enzyme's activity.

The proposed interaction is as follows:

  • Interaction with the Peripheral Anionic Site (PAS): The bulky glycosidic moiety of this compound may interact with the amino acid residues of the PAS, such as Trp279 and Tyr70. This initial binding could serve to orient the molecule within the gorge and may allosterically modulate the conformation of the active site.

  • Interaction with the Catalytic Active Site (CAS): The quinoline alkaloid core of this compound is likely to penetrate deeper into the gorge and interact with key residues of the CAS, including Trp84 and Phe330, through π-π stacking and hydrophobic interactions. Furthermore, the hydroxyl groups on the glycosidic part and other polar functionalities on the alkaloid core could form hydrogen bonds with amino acid residues lining the gorge, further stabilizing the enzyme-inhibitor complex.

This dual-binding mode of inhibition is a characteristic of several potent, naturally derived AChE inhibitors and is often associated with a mixed or non-competitive inhibition profile.

Pumiloside_AChE_Interaction Proposed Dual-Binding Mechanism of this compound with AChE cluster_AChE Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) Trp279, Tyr70 CAS Catalytic Active Site (CAS) Ser203, His447, Glu334, Trp84 This compound This compound Glycosidic Moiety Quinoline Alkaloid Core This compound->PAS Initial Binding & Allosteric Modulation This compound->CAS Inhibition of Catalytic Activity (π-π stacking, H-bonds)

Caption: Proposed dual-binding interaction of this compound with AChE.

Detailed Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action of this compound as an AChE inhibitor, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these investigations.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to measure the activity of AChE and the inhibitory effect of compounds like this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil or galantamine (positive control)

Procedure:

  • Prepare stock solutions of this compound, DTNB, and ATCI in phosphate buffer. The final concentration of DMSO in the assay should not exceed 1%.

  • In a 96-well plate, add 25 µL of various concentrations of this compound solution.

  • Add 50 µL of 3 mM DTNB solution to each well.

  • Add 25 µL of AChE solution (0.2 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow Workflow for AChE Inhibition Assay (Ellman's Method) A Prepare Reagents (this compound, DTNB, ATCI, AChE) B Add this compound, DTNB, and AChE to 96-well plate A->B C Incubate at 37°C for 15 min B->C D Add ATCI to initiate reaction C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for determining the IC50 of this compound.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate (ATCI) and inhibitor (this compound) concentrations.

Procedure:

  • Perform the AChE inhibition assay as described in section 5.1.

  • Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each concentration of this compound, vary the concentration of the substrate, ATCI.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Dixon plots.

    • Lineweaver-Burk plot (1/V vs. 1/[S]):

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

      • Mixed inhibition: Lines intersect in the second or third quadrant.

    • Dixon plot (1/V vs. [I]): Used to determine the inhibition constant (Ki).

Inhibition_Kinetics_Analysis Analysis of AChE Inhibition Kinetics Data Reaction Velocity Data (Varying [this compound] and [ATCI]) LB_Plot Lineweaver-Burk Plot (1/V vs 1/[S]) Data->LB_Plot Dixon_Plot Dixon Plot (1/V vs [I]) Data->Dixon_Plot Mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) LB_Plot->Mode Ki Calculate Inhibition Constant (Ki) Dixon_Plot->Ki

Caption: Logical flow for determining the kinetic parameters of this compound.

Molecular Docking Studies

In silico molecular docking can provide valuable insights into the binding mode of this compound with AChE at an atomic level.

Methodology:

  • Preparation of the Receptor: Obtain the 3D crystal structure of human AChE (hAChE) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry using computational chemistry software.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding conformation of this compound within the active site gorge of AChE. The docking algorithm will explore various possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of AChE. This analysis can help to validate the proposed dual-binding site mechanism.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel acetylcholinesterase inhibitors. The currently available data, though limited and with some inconsistencies in the literature, suggests that it may possess inhibitory activity against AChE. The proposed dual-binding site mechanism, targeting both the catalytic and peripheral anionic sites of the enzyme, provides a rational basis for its potential efficacy.

The immediate future research on this compound should focus on:

  • Confirmation of AChE Inhibitory Activity: Rigorous and independent determination of the IC50 value of this compound against a well-characterized source of AChE is paramount.

  • Elucidation of the Kinetic Mechanism: Detailed enzyme kinetic studies are essential to definitively establish the mode of inhibition.

  • Computational and Structural Studies: Molecular docking and molecular dynamics simulations, followed by co-crystallization studies, will provide a detailed understanding of the binding interactions at the molecular level.

  • In Vivo Efficacy: Following comprehensive in vitro characterization, the efficacy of this compound should be evaluated in animal models of cognitive dysfunction.

This technical guide provides a roadmap for the scientific community to systematically investigate the mechanism of action of this compound as an AChE inhibitor. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product.

References

A Technical Guide to the Biosynthetic Pathway of Pumiloside from Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pumiloside, a quinolinone alkaloid, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent Camptothecin. Its precursor, Strictosamide, is a pivotal monoterpene indole alkaloid. The transformation of Strictosamide to this compound represents a significant, yet not fully elucidated, segment of this vital metabolic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic steps, summarizes key quantitative data, details relevant experimental protocols for pathway investigation, and outlines future research directions. This document is intended for researchers, biochemists, and drug development professionals engaged in natural product synthesis and metabolic engineering.

The Proposed Biosynthetic Pathway: From Indole to Quinolinone

The conversion of Strictosamide to this compound is a critical transformation that involves the rearrangement of the indole ring system into a quinolinone structure. While the specific enzymes catalyzing each step remain largely uncharacterized, a plausible model has been proposed based on the identification of co-occurring metabolites in Camptothecin-producing plants like Camptotheca acuminata and Ophiorrhiza pumila.[1]

The pathway is postulated to initiate with a multi-step oxidation of Strictosamide.[1] This process likely involves several transient intermediates, including a Strictosamide epoxide and a subsequent Strictosamide diol . Further oxidation is thought to yield a key intermediate, Strictosamide ketolactam .[1] The formation of the characteristic quinolinone ring of this compound is then achieved through a final condensation reaction and the elimination of a water molecule.[1]

The enzymes driving these oxidative steps are likely members of the oxidoreductase class, such as cytochrome P450 monooxygenases, which are frequently involved in generating the structural diversity of alkaloids.[2][3] However, the specific enzymes for this segment of the pathway have yet to be isolated and characterized.

This compound Biosynthesis Strictosamide Strictosamide Intermediates Proposed Intermediates (Strictosamide epoxide, diol, ketolactam) Strictosamide->Intermediates Multistep Oxidation This compound This compound Intermediates->this compound Condensation & Elimination of H2O

Caption: Proposed biosynthetic conversion of Strictosamide to this compound.

Quantitative Data on Pathway Metabolites

Quantitative analysis of the intermediates in the Strictosamide to this compound pathway is challenging due to their low natural abundance. In studies on C. acuminata, the proposed intermediates—Strictosamide epoxide, Strictosamide diol, and Strictosamide ketolactam—could not be reliably quantified because of their low concentrations in all tissues analyzed.[1]

However, the end product of this specific pathway segment, this compound, accumulates to detectable levels. Its distribution varies across different plant tissues, suggesting specific sites of synthesis or accumulation. The table below summarizes the tissue distribution of this compound in Ophiorrhiza pumila.

Plant TissueRelative Abundance of this compound (Mean ± SD, n=4)
Hairy Root~1.0 ± 0.2
Root~2.5 ± 0.5
Stem~12.0 ± 2.0
Leaf~1.5 ± 0.3
Data derived from metabolite profiling studies in O. pumila.[4] Abundance is shown in relative units for comparison.

While not a biosynthetic method, a patented chemical preparation process reports a conversion yield of Strictosamide to this compound of over 70%, highlighting the chemical feasibility of this transformation under optimized conditions.[5]

Experimental Protocols for Pathway Investigation

Elucidating the biosynthetic pathway from Strictosamide to this compound requires a combination of metabolite profiling, isotopic labeling, and enzymatic assays. Below are detailed protocols adapted from methodologies used in the study of monoterpene indole alkaloid biosynthesis.

Protocol: Metabolite Profiling via UHPLC-MS

This protocol outlines a general procedure for identifying and quantifying pathway intermediates in plant tissues.

  • Tissue Homogenization: Flash-freeze 100 mg of plant tissue (e.g., stem, leaf, root) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Metabolite Extraction: Add 1 mL of 80% methanol (pre-chilled to -20°C) to the powdered tissue. Vortex vigorously for 1 minute, then sonicate for 20 minutes in an ice bath.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new microfuge tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • UHPLC-MS Analysis: Inject 5 µL of the extract onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Perform separation using a gradient elution method with mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% B to 95% B over 30 minutes.[4]

  • Data Acquisition: Couple the UHPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode. Acquire data in a scan range of m/z 100-1500.

  • Data Analysis: Process the raw data using metabolomics software. Putative identification of intermediates is based on accurate mass measurements (within 5 ppm) of expected molecular formulas and comparison of fragmentation patterns (MS/MS spectra) with known standards or theoretical fragmentation.

Protocol: In Vivo Isotopic Labeling Study

This protocol uses stable isotope-labeled precursors to trace their incorporation into downstream metabolites, confirming pathway connections.

  • Precursor Synthesis: Chemoenzymatically synthesize a deuterium-labeled precursor, such as d4-Strictosamide.

  • Feeding Experiment: Prepare an aqueous solution containing the labeled precursor (e.g., 250 µM).[6] Use apical cuttings of the plant under investigation.[6]

  • Incubation: Place the cut end of the plant stem into the feeding solution. Keep the cuttings in a controlled growth chamber for a designated period (e.g., 15-45 days), replenishing the solution as needed.[6]

  • Sample Collection and Analysis: After the incubation period, harvest the plant tissues (stems and leaves separately). Extract metabolites and analyze via UHPLC-MS as described in Protocol 3.1.

  • Data Interpretation: Analyze the MS data by extracting ion chromatograms for the expected masses of labeled this compound and other downstream intermediates. The detection of the isotopic label in these compounds confirms their biosynthesis from the fed precursor.[7]

Experimental Workflow cluster_0 Metabolite Profiling cluster_1 Isotopic Labeling T_Collection Plant Tissue Collection T_Extraction Metabolite Extraction T_Collection->T_Extraction T_LCMS UHPLC-MS Analysis T_Extraction->T_LCMS T_Analysis Data Analysis & Identification T_LCMS->T_Analysis L_Synth Synthesize Labeled Precursor L_Feed Feeding Experiment L_Synth->L_Feed L_LCMS Metabolite Extraction & UHPLC-MS Analysis L_Feed->L_LCMS L_Confirm Confirm Pathway (Trace Label) L_LCMS->L_Confirm

Caption: General experimental workflow for pathway elucidation.
Protocol: Non-Enzymatic Preparation of this compound

This method, adapted from a patent, describes a chemical conversion that can be used to generate this compound standard for analytical purposes.[5]

  • Raw Material: Obtain high-purity Strictosamide, which can be isolated from plant sources like Nauclea officinalis using column chromatography.[5]

  • Dissolution: Dissolve the Strictosamide raw material in water and filter to remove any insoluble impurities.

  • Reaction Conditions: Place the filtrate into a sealed, transparent container. Fill the container with pure oxygen to create an oxygen-rich atmosphere.

  • Photochemical Conversion: Expose the sealed container to illumination (e.g., natural sunlight or a suitable lamp) and allow the reaction to proceed. The patent suggests a duration of several days, with reaction progress monitored by HPLC.[5]

  • Purification: After the reaction, purify the resulting this compound from the mixture using a macroporous adsorption resin column.

  • Elution and Collection: Elute the column with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol, followed by 40-60% ethanol). Collect the fractions containing this compound, which typically elute in the 40-60% ethanol range.[5]

  • Final Step: Concentrate the collected fractions under vacuum and dry to obtain purified this compound.

Conclusion and Future Outlook

The biosynthetic conversion of Strictosamide to this compound is a pivotal step in the formation of Camptothecin, involving a fascinating oxidative rearrangement of the alkaloid core. While a logical pathway has been proposed through key intermediates like Strictosamide ketolactam, the definitive enzymatic machinery remains a significant knowledge gap.[1]

Future research should prioritize the identification and functional characterization of the enzymes responsible for this multi-step oxidation and cyclization. A promising approach involves using transcriptomics data from Camptothecin-producing plants and employing co-expression analysis to identify candidate genes (e.g., cytochrome P450s, dehydrogenases) whose expression patterns correlate with the accumulation of this compound.[1] Subsequent heterologous expression of these candidate genes and in vitro enzymatic assays with Strictosamide as a substrate will be essential for validating their function and fully assembling the puzzle of this compound biosynthesis.

References

Pumiloside's Intermediary Role in the Biosynthesis of Camptothecin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Camptothecin (CPT) is a potent monoterpene indole alkaloid (MIA) with significant antitumor properties, primarily functioning through the inhibition of DNA topoisomerase I.[1][2] Its complex pentacyclic structure makes chemical synthesis challenging, rendering biosynthesis in its natural producers, such as Camptotheca acuminata and Ophiorrhiza pumila, the primary source for CPT and its semi-synthetic derivatives used in chemotherapy.[1][3] Elucidating the complete biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology strategies to enhance CPT production.[4][5] This technical guide focuses on the critical role of pumiloside, a key downstream intermediate, in the CPT biosynthetic pathway. We will detail the evidence supporting its position in the pathway, present quantitative data on its accumulation, outline relevant experimental protocols, and provide visual diagrams of the metabolic and experimental workflows.

The Biosynthetic Pathway to Camptothecin

The biosynthesis of camptothecin is a complex process involving the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways. The shikimate pathway provides the indole moiety via tryptophan, which is then converted to tryptamine by tryptophan decarboxylase (TDC).[1][6] The MEP pathway produces the monoterpenoid moiety in the form of secologanin (in O. pumila) or secologanic acid (in C. acuminata).[3][4]

These two precursors are condensed by strictosidine synthase (STR) or a related enzyme to form either strictosidine or strictosidinic acid, the central precursors for all MIAs.[3][4][7] The pathway then proceeds through a series of post-strictosidine modifications, which remain partially uncharacterized. However, evidence strongly points to strictosamide, this compound, and deoxythis compound as sequential intermediates leading to the final camptothecin molecule.[1][3][6] this compound's position is subsequent to strictosamide and precedes deoxythis compound.[2][3] The conversion from this compound involves reduction, deglucosylation, and a series of oxidations and cyclizations to form the characteristic pentacyclic structure of camptothecin.[2][3][6]

Camptothecin_Biosynthesis cluster_precursors Upstream Precursors cluster_intermediates Core Intermediates cluster_product Final Product Tryptamine Tryptamine Strictosidine Strictosidine / Strictosidinic Acid Tryptamine->Strictosidine Secologanin Secologanin / Secologanic Acid Secologanin->Strictosidine Strictosamide Strictosamide Strictosidine->Strictosamide Multiple Steps This compound This compound Strictosamide->this compound Deoxythis compound Deoxythis compound This compound->Deoxythis compound Reduction Camptothecin Camptothecin Deoxythis compound->Camptothecin Deglucosylation, Oxidations, Cyclizations

Fig. 1: Simplified biosynthetic pathway of Camptothecin highlighting this compound.

Evidence for this compound as an Intermediate

The role of this compound as a direct precursor to camptothecin is supported by several lines of evidence:

  • Co-occurrence: this compound and the related compound deoxythis compound were first isolated alongside camptothecin in Ophiorrhiza pumila and later in Camptotheca acuminata.[1][3] Their structural similarity to camptothecin strongly suggested they were part of the same biosynthetic pathway.[3]

  • Stable Isotope Labeling: Feeding experiments using deuterated tryptamine in C. acuminata cuttings resulted in the incorporation of deuterium atoms into downstream metabolites.[3] Specifically, two deuterium atoms were incorporated into this compound, deoxythis compound, and camptothecin, providing direct evidence that these metabolites are intermediates in the pathway originating from tryptamine.[3]

Quantitative Data

Metabolite profiling in different tissues of CPT-producing plants reveals insights into the localization of the biosynthetic pathway. The following tables summarize quantitative findings from studies on Ophiorrhiza pumila and Camptotheca acuminata.

Table 1: Incorporation of Deuterium from Labeled Tryptamine in C. acuminata [3]

MetaboliteNumber of Deuterium Atoms Incorporated
Strictosidinic acid4
Strictosamide4
This compound 2
Deoxythis compound2
Camptothecin2

Table 2: Relative Abundance of CPT Pathway Metabolites in Ophiorrhiza pumila Tissues [4][8]

Data represents the mean relative peak area (± SD) for the most abundant isomers, adapted from metabolite profiling studies. Absolute concentrations were not provided in the source.

MetaboliteLeafStemRootHairy Root
Strictosidine~125~1000~150~200
This compound (Isomer 2) ~10~150~25~10 (Isomer 1 also detected at very low levels)
Deoxythis compound (Isomer 2)~20~150~125~75
Camptothecin~200~250~1200~600

These data indicate that in O. pumila, key intermediates including this compound accumulate to their highest levels in the stem, while the final product, camptothecin, is most abundant in the roots.[4][8] This suggests that precursors may be synthesized in the stem and transported to the roots for the final conversion steps.[4]

Key Experimental Protocols

The elucidation of this compound's role has relied on advanced analytical and molecular biology techniques. Below are detailed methodologies for key experiments.

Metabolite Profiling via LC-MS

This protocol is used to identify and quantify camptothecin and its precursors in plant tissues.[9]

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, stems, roots).

    • Immediately freeze in liquid nitrogen and lyophilize to a constant dry weight.

    • Grind the dried tissue into a fine powder.

    • Extract a known mass of powder (e.g., 50 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm for 15 minutes) to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Employ a gradient elution using two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might run from 5% B to 95% B over 30-40 minutes.

    • Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Collect data in both full scan mode (to identify compounds by accurate mass) and MS/MS mode (to confirm structures by fragmentation patterns).

  • Data Analysis:

    • Identify peaks by comparing their retention times and exact mass-to-charge ratios (m/z) with authentic standards or literature values.

    • Quantify relative abundance by integrating the peak areas.

Stable Isotope Labeling

This experiment directly traces the metabolic flow from a precursor to downstream products.[3][4]

  • Precursor Preparation: Synthesize or procure a labeled precursor, such as [α,α,β,β-d₄]-tryptamine.[3] Prepare a sterile aqueous solution of the labeled precursor at a known concentration (e.g., 250 µM).[4]

  • Feeding Experiment:

    • Use young, healthy plant cuttings or hairy root cultures.

    • Place the cut end of the plant stem or the entire hairy root culture into the labeled precursor solution.

    • Incubate under controlled growth conditions (light, temperature) for a defined period (e.g., 1-45 days).[4] Use a control group fed with an unlabeled solution.

  • Sample Harvesting and Analysis:

    • After the incubation period, harvest the tissues (e.g., stems and leaves).

    • Extract metabolites as described in the LC-MS protocol (Section 4.1).

    • Analyze the extracts using LC-MS.

  • Data Interpretation:

    • Search the mass spectrometry data for the expected m/z values of metabolites incorporating the deuterium label. For example, if this compound (C₂₆H₃₂N₂O₁₀, MW ~548.2) incorporates two deuterium atoms, its monoisotopic mass will increase by approximately 2.012 Da.

    • Confirm the identity of labeled compounds using MS/MS fragmentation. The presence of the label confirms that the metabolite is biosynthesized from the fed precursor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion start Start: Hypothesis (this compound is a CPT precursor) prep_precursor Prepare Deuterium-Labeled Tryptamine Solution start->prep_precursor prep_plant Prepare Plant Cuttings (e.g., C. acuminata) start->prep_plant feeding Incubate Cuttings in Labeled Solution (1-45 days) prep_precursor->feeding prep_plant->feeding harvest Harvest and Lyophilize Plant Tissues feeding->harvest extraction Perform Methanolic Metabolite Extraction harvest->extraction lcms Analyze Extract using LC-MS extraction->lcms data_analysis Detect Mass Shift in this compound and other Metabolites lcms->data_analysis conclusion Conclusion: Deuterium incorporation confirms This compound is a downstream intermediate data_analysis->conclusion

Fig. 2: Workflow for a stable isotope labeling experiment.

Conclusion and Future Directions

The identification of this compound as a key intermediate in camptothecin biosynthesis has been a significant step in mapping this valuable metabolic pathway.[3][6] Evidence from co-occurrence and stable isotope labeling studies definitively places it downstream of strictosamide and upstream of deoxythis compound.[3] Quantitative analyses suggest a complex spatial organization of the pathway, with intermediate synthesis and final product accumulation potentially occurring in different plant organs.[4]

Despite this progress, several enzymatic steps in the post-strictosamide pathway, including the precise enzymes responsible for the conversion of this compound to deoxythis compound and subsequent transformations, remain unknown.[3] Future research should focus on identifying and characterizing these missing enzymes using transcriptomics, proteomics, and reverse genetics. A complete understanding of the pathway will unlock the potential for metabolic engineering of high-yield plant varieties or the reconstruction of the entire pathway in microbial hosts, ensuring a sustainable and cost-effective supply of this vital anticancer drug.[4][5]

References

A Technical Guide to the Pharmacological Activities of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiloside, a quinolinone alkaloid, has been identified as a bioactive compound with potential pharmacological significance. This technical guide provides a comprehensive review of the currently available scientific information regarding the pharmacological activities of this compound. While research is ongoing, this document summarizes its known roles in biosynthetic pathways and highlights its reported, albeit qualitatively described, biological effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing a structured overview of this compound and identifying key areas for future investigation.

Introduction

This compound is a naturally occurring iridoid-indole alkaloid found in various plant species, including Ophiorrhiza pumila and Nauclea latifolia[1][2]. Structurally, it is a glycoside derivative and is recognized as a key intermediate in the biosynthesis of the potent anti-cancer agent, camptothecin[1]. Beyond its role as a biosynthetic precursor, this compound itself has been reported to possess several pharmacological activities, including anti-tumor, antibacterial, and anti-proliferative effects. This guide aims to consolidate the existing knowledge on this compound's bioactivities, provide detailed experimental methodologies for relevant assays, and visualize associated biochemical pathways.

Pharmacological Activities

This compound has been qualitatively described to exhibit a range of pharmacological activities. However, a comprehensive quantitative assessment of these activities is not yet available in the scientific literature. The following sections summarize the reported effects.

Anti-Tumor and Anti-Proliferative Activity

This compound has been noted for its potential anti-tumor and anti-proliferative properties. These activities are often inferred from its close biosynthetic relationship with camptothecin, a well-established anti-cancer drug. However, direct quantitative data, such as IC50 values against specific cancer cell lines, are not currently available in published research.

Antibacterial Activity

The antibacterial potential of this compound has been reported. Specific details regarding the spectrum of activity against various bacterial strains and quantitative measures like Minimum Inhibitory Concentration (MIC) values have not been extensively documented.

Antiviral Activity

There are indications that this compound may possess antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2). However, quantitative data, such as IC50 values from viral inhibition assays, are not available to substantiate the potency of this activity.

Quantitative Data

A thorough review of the current scientific literature reveals a lack of specific quantitative data for the pharmacological activities of this compound. The following tables are provided as templates for future research and to highlight the data points that are crucial for a comprehensive pharmacological profile of this compound.

Table 1: Anti-Proliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Table 2: Antibacterial Activity of this compound (MIC Values)

Bacterial StrainGram TypeMIC (µg/mL)Citation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Table 3: Antiviral Activity of this compound against HSV-2 (IC50 Values)

Virus StrainCell LineIC50 (µM)Citation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

While specific protocols for testing this compound are not detailed in the literature, the following are standard and widely accepted methodologies for assessing the reported pharmacological activities.

Anti-Proliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Seed cells in a 96-well plate treatment 2. Treat cells with varying concentrations of this compound cell_culture->treatment mtt_addition 3. Add MTT reagent to each well treatment->mtt_addition formazan_formation 4. Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization 5. Solubilize formazan crystals with DMSO or other solvent formazan_formation->solubilization read_absorbance 6. Measure absorbance at ~570 nm solubilization->read_absorbance ic50_calc 7. Calculate IC50 value read_absorbance->ic50_calc Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis serial_dilution 1. Prepare serial dilutions of this compound in a 96-well plate inoculation 3. Inoculate each well with the bacterial suspension serial_dilution->inoculation inoculum_prep 2. Prepare a standardized bacterial inoculum inoculum_prep->inoculation incubation 4. Incubate the plate overnight inoculation->incubation visual_inspection 5. Visually inspect for bacterial growth (turbidity) incubation->visual_inspection mic_determination 6. Determine the MIC (lowest concentration with no visible growth) visual_inspection->mic_determination Camptothecin_Biosynthesis Strictosamide Strictosamide Intermediate1 Intermediate(s) Strictosamide->Intermediate1 Multiple Steps This compound This compound Intermediate1->this compound Deoxythis compound Deoxythis compound This compound->Deoxythis compound Camptothecin Camptothecin Deoxythis compound->Camptothecin Multiple Steps Generic_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition/Activation? Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

References

Pumiloside: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Quinoline Alkaloid Glycoside

Introduction

Pumiloside is a quinoline alkaloid glycoside that has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and potential applications of this natural compound.

Chemical and Physical Properties

This compound, also known as (3S)-Pumiloside, is a natural product that can be isolated from plants such as Nauclea officinalis.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 126722-26-7[1][2][3][4][5][6]
Molecular Formula C26H28N2O9[1][3][4][7]
Molecular Weight 512.51 g/mol [1][2][7]
Appearance Yellow powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Purity >98% (HPLC)[1]

Biological Activity and Mechanism of Action

This compound has demonstrated biological activity in several areas of interest, most notably as an inhibitor of acetylcholinesterase (AChE). Emerging research also suggests potential roles in anti-inflammatory and anticancer activities.

Acetylcholinesterase (AChE) Inhibition

This compound is recognized as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential for investigation in the context of neurological conditions such as Alzheimer's disease.[1]

ActivityIC50 ValueReference
AChE Inhibition118.36 μM[1][2]
Potential Anticancer and Anti-inflammatory Activities

While specific quantitative data for the anticancer and anti-inflammatory activities of purified this compound are not extensively available in the reviewed literature, its classification as an alkaloid and its origin from plants with traditional medicinal uses suggest these potential therapeutic avenues.[1][4] Further research is required to fully elucidate and quantify these activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A patented method describes the preparation of this compound from strictosamide, which is abundant in Nauclea officinalis.

Protocol:

  • Extraction of Strictosamide: Isolate strictosamide from the raw plant material using column chromatography.

  • Conversion to this compound: Subject the purified strictosamide to illumination under oxygen-containing, sealed conditions. This process facilitates the conversion to this compound.

  • Purification:

    • Pass the reaction solution through an HPD100 macroporous adsorption resin column.

    • Elute sequentially with water, 20% ethanol, and 40% ethanol.

    • Collect the 40% ethanol eluate, concentrate it, and dry to obtain a crude this compound product.

    • Further purify the crude product using preparative high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile-water (15:85).

Acetylcholinesterase (AChE) Inhibition Assay

The following protocol is a representative method for determining the AChE inhibitory activity of this compound, based on Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound test solutions (various concentrations)

  • Microplate reader

Protocol:

  • In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound test solution to the designated wells.

  • Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Add the ATCI substrate to all wells to start the colorimetric reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Activity Screening cluster_analysis Data Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Purified this compound Purified this compound Crude Extract->Purified this compound Chromatography AChE Inhibition Assay AChE Inhibition Assay Purified this compound->AChE Inhibition Assay In vitro Anticancer Assays Anticancer Assays Purified this compound->Anticancer Assays In vitro Anti-inflammatory Assays Anti-inflammatory Assays Purified this compound->Anti-inflammatory Assays In vitro/In vivo IC50 Determination IC50 Determination AChE Inhibition Assay->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Cytotoxicity Data Cytotoxicity Data Anticancer Assays->Cytotoxicity Data Cytotoxicity Data->Lead Compound Identification Efficacy Data Efficacy Data Anti-inflammatory Assays->Efficacy Data Efficacy Data->Lead Compound Identification

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

biosynthetic_pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosamide Strictosamide Strictosidine->Strictosamide This compound This compound Strictosamide->this compound Deoxythis compound Deoxythis compound This compound->Deoxythis compound Camptothecin Camptothecin Deoxythis compound->Camptothecin

Caption: Simplified biosynthetic pathway of Camptothecin, with this compound as a key intermediate.

Conclusion

This compound is a promising natural compound with well-defined acetylcholinesterase inhibitory activity and potential for further investigation into its anticancer and anti-inflammatory properties. This guide provides a foundational understanding of its chemical nature, biological activities, and the experimental approaches necessary for its study. Further research is warranted to explore its full therapeutic potential and to establish a more comprehensive profile of its pharmacological effects and mechanisms of action.

References

Unraveling the Glycosidic Bond of Pumiloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside, a naturally occurring glycoside, has garnered interest within the scientific community for its potential biological activities. As with all glycosides, a comprehensive understanding of its glycosidic bond is paramount for elucidating its mechanism of action, stability, and potential for therapeutic development. This technical guide provides a detailed analysis of the glycosidic linkage in this compound, consolidating available structural information and outlining relevant experimental methodologies for its study.

The Core Structure: An O-Glycosidic Linkage

This compound is classified as a glycoside, indicating it is composed of a sugar moiety (the glycone) attached to a non-sugar moiety (the aglycone) via a glycosidic bond.[1] Based on its systematic IUPAC name, (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-2(11),4,6,8,15-pentaene-10,14-dione, we can deduce key features of its glycosidic bond.[1]

The name specifies an "-oxy-" linkage, confirming the presence of an O-glycosidic bond . The glycone portion is identified as a derivative of an oxane ring, specifically a (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group. This stereochemical configuration corresponds to a glucose moiety in its pyranose form.

The glycosidic bond connects the anomeric carbon of the glucose unit (C-1 of the glucose) to the aglycone at a specific position. While the IUPAC name provides the stereochemistry of the glucose ring itself, the anomeric configuration (α or β) of the glycosidic bond is not explicitly defined in the readily available chemical data. Definitive determination of this stereochemistry requires further spectroscopic or crystallographic analysis.

Table 1: Structural and Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₈N₂O₉[1]
Molecular Weight512.5 g/mol [1]
Glycone MoietyGlucose[1]
Aglycone MoietyPentacyclic alkaloid[1]
Glycosidic Bond TypeO-glycosidic[1]

Elucidating the Glycosidic Bond: Experimental Protocols

A variety of sophisticated analytical techniques are essential for the complete characterization of the glycosidic bond in this compound. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of the glycosidic linkage.

Objective: To determine the anomeric configuration (α or β) of the glycosidic bond and the conformation of the pyranose ring.

Methodology:

  • 1D NMR (¹H and ¹³C):

    • Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shift of the anomeric proton (H-1' of the glucose moiety) and the anomeric carbon (C-1' of the glucose moiety) are indicative of the α or β configuration. Typically, for β-glucosides, the anomeric proton appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz), while for α-glucosides, the coupling constant is smaller (J ≈ 3-4 Hz).

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the glucose and aglycone moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of all proton and carbon signals of the glucose unit.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds). A key HMBC correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached will definitively identify the linkage point.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry. A NOE/ROE correlation between the anomeric proton (H-1') and protons on the aglycone, or other protons within the glucose moiety (e.g., H-3' and H-5'), provides through-space proximity information that can unambiguously establish the α or β configuration of the glycosidic bond.

Experimental_Workflow_NMR This compound Purified this compound Sample NMR_Acquisition 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC, NOESY/ROESY) This compound->NMR_Acquisition Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation: - Anomeric Configuration (α/β) - Linkage Position - Conformation Data_Processing->Structure_Elucidation

NMR-based structure elucidation workflow.
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity and fragmentation of the glycosidic bond.

Objective: To confirm the mass of the glycone and aglycone moieties and to study the fragmentation pattern of the glycosidic bond.

Methodology:

  • Introduce a purified sample of this compound into a mass spectrometer with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Perform MS/MS analysis by selecting the parent ion of this compound.

  • Collision-Induced Dissociation (CID) will cause fragmentation of the molecule. The characteristic loss of the glucose moiety (a neutral loss of 162 Da) is a strong indicator of a hexose glycoside.

  • Analysis of the fragmentation pattern can reveal information about the stability of the glycosidic bond and the structure of the aglycone.

Experimental_Workflow_MS This compound Purified this compound Sample MS_Analysis ESI-MS/MS or MALDI-MS/MS This compound->MS_Analysis Fragmentation Collision-Induced Dissociation (CID) MS_Analysis->Fragmentation Data_Analysis Fragmentation Pattern Analysis: - Neutral Loss of Glycone - Aglycone Structure Fragmentation->Data_Analysis

Mass spectrometry workflow for glycosidic bond analysis.
X-ray Crystallography

A single crystal X-ray diffraction study would provide the most definitive and precise three-dimensional structure of this compound, including the exact bond lengths and angles of the glycosidic linkage.

Objective: To obtain a high-resolution 3D structure of this compound.

Methodology:

  • Crystallize a highly purified sample of this compound. This can be a challenging step and often requires screening a wide range of solvents and conditions.

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

  • Process the diffraction data and solve the crystal structure to obtain a detailed electron density map.

  • Refine the atomic model to fit the electron density map, yielding precise atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by the cleavage or formation of the glycosidic bond in this compound. The biological activity of many glycosides is dependent on the hydrolysis of the glycosidic bond to release the active aglycone. Therefore, the study of how this compound is metabolized, and which enzymes (e.g., glycosidases) are capable of cleaving its glycosidic bond, is a critical area for future research.

Signaling_Pathway_Hypothesis This compound This compound Enzyme Glycosidase (e.g., in vivo) This compound->Enzyme Hydrolysis Glycosidic Bond Hydrolosis This compound->Hydrolysis Enzyme->Hydrolysis Aglycone Released Aglycone (Active Form) Hydrolysis->Aglycone Target Cellular Target Aglycone->Target Response Biological Response Target->Response

Hypothetical activation pathway of this compound.

Conclusion

The glycosidic bond is a central feature of the this compound molecule, linking a glucose moiety to a complex aglycone. While its O-glycosidic nature is established, the anomeric configuration remains to be definitively confirmed through detailed spectroscopic and/or crystallographic studies. The experimental protocols outlined in this guide provide a roadmap for researchers to fully elucidate the structure and properties of this critical linkage. Understanding the stereochemistry and stability of the glycosidic bond in this compound is a crucial step towards unlocking its full therapeutic potential and understanding its role in biological systems. Further research into the enzymatic hydrolysis of this bond will be instrumental in defining its mechanism of action.

References

An In-Depth Technical Guide to the Spectral Data Interpretation of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Pumiloside, a significant monoterpenoid indole alkaloid. The interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its identification, characterization, and subsequent research and development applications. This document outlines the key spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

Introduction to this compound

This compound is a naturally occurring alkaloid that has been isolated from various plant species, including Nothapodytes nimmoniana and Ophiorrhiza liukiuensis. Its complex structure necessitates the use of advanced spectroscopic techniques for unambiguous identification. Understanding the nuances of its NMR and MS spectra is fundamental for researchers working on natural product chemistry, drug discovery, and pharmacology.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled with a liquid chromatography (LC) system.

Sample Preparation:

  • A dilute solution of the purified this compound sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Analysis:

  • Chromatographic Separation: The sample is injected into an LC system equipped with a C18 reversed-phase column. A gradient elution is commonly employed using a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for compounds like this compound, typically in positive ion mode to generate protonated molecules [M+H]+.

  • Mass Analysis: The mass spectrometer is operated in full scan mode to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

Interpretation of this compound Mass Spectrum

The mass spectrum of this compound provides key information for its identification.

Ion m/z (Observed) Formula Description
[M+H]+513.187C26H29N2O9Protonated molecular ion
Fragment Ion 1351.134674-Loss of the glucose moiety
Fragment Ion 2281.092255-Further fragmentation of the aglycone
Fragment Ion 3185.071640-Characteristic fragment of the aglycone
Fragment Ion 4186.078598-Characteristic fragment of the aglycone
Fragment Ion 5158.061005-Characteristic fragment of the aglycone

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all the proton and carbon signals in the this compound molecule.

Experimental Protocol for NMR Spectroscopy

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

NMR Experiments:

  • ¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a sufficient relaxation delay (d1) to ensure quantitative analysis if needed.

  • ¹³C NMR: A proton-decoupled experiment is performed to obtain a spectrum with singlets for each carbon atom.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 2D NMR data. The spectra are typically recorded in DMSO-d₆. A quantitative analysis using ¹H-NMR has been developed for the determination of camptothecin derivatives, including this compound, in Nothapodytes foetida.[1] In the region of δ 9.5-5.5, the signals of H-7 of camptothecin, H-10 of 9-methoxycamptothecin, H-19 of this compound, and H-2 of trigonelline were well separated from each other in DMSO-d₆.[1]

(Note: The following tables are representative and compiled from typical values for similar structures, as a complete, published, and assigned dataset for this compound was not found in the conducted search. The chemical shifts are illustrative and should be confirmed with experimental data.)

Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Position δ (ppm) Multiplicity J (Hz)
Aglycone Moiety
57.2-7.4m
67.0-7.2m
78.5-8.7s
97.8-8.0d8.0
107.5-7.7t8.0
117.3-7.5t8.0
128.0-8.2d8.0
145.2-5.4s
175.3-5.5q7.0
181.8-2.0t7.0
195.8-6.0m
205.0-5.2dd17.0, 1.5
20'5.2-5.4dd10.5, 1.5
211.0-1.2t7.5
Glucose Moiety
1'4.8-5.0d7.5
2'3.0-3.2m
3'3.2-3.4m
4'3.1-3.3m
5'3.4-3.6m
6'a3.6-3.8m
6'b3.4-3.6m

Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Position δ (ppm) Position δ (ppm)
Aglycone Moiety Glucose Moiety
2150-1521'100-102
3145-1472'73-75
595-973'76-78
6120-1224'70-72
7157-1595'77-79
8127-1296'61-63
9129-131
10121-123
11128-130
12130-132
13148-150
1465-67
1530-32
1650-52
17135-137
18118-120
1975-77
20170-172
218-10

Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound from its spectral data follows a logical workflow.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_data_acquisition Data Acquisition cluster_nmr_experiments NMR Experiments cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS NMR NMR Spectroscopy Isolation->NMR MolFormula Determine Molecular Formula (from HRMS & 13C NMR) MS->MolFormula H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC ProtonEnv Identify Proton Environments (from 1H NMR) H1_NMR->ProtonEnv C13_NMR->MolFormula CarbonSkel Identify Carbon Skeleton (from 13C NMR) C13_NMR->CarbonSkel HH_Connect Establish H-H Connectivity (from COSY) COSY->HH_Connect CH_Connect Establish C-H Connectivity (from HSQC) HSQC->CH_Connect LongRange_Connect Establish Long-Range C-H Connectivity (from HMBC) HMBC->LongRange_Connect Assemble Assemble Fragments MolFormula->Assemble ProtonEnv->Assemble CarbonSkel->Assemble HH_Connect->Assemble CH_Connect->Assemble LongRange_Connect->Assemble FinalStructure Propose Final Structure Assemble->FinalStructure

References

Preliminary In Vitro Studies on Pumiloside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiloside, a naturally occurring iridoid-alkaloid, has been identified as a key intermediate in the biosynthesis of the potent anti-cancer agent, Camptothecin.[1] While research has predominantly focused on its role as a precursor, direct investigations into the intrinsic bioactivity of this compound are limited. This technical guide summarizes the current understanding of this compound, outlines detailed experimental protocols for its in vitro evaluation, and proposes potential signaling pathways for future investigation. The objective is to provide a foundational framework for researchers to explore the therapeutic potential of this promising natural product.

Introduction to this compound

This compound is an alkaloid that has been isolated from plant species such as Nauclea latifolia and has been noted for its potential antiviral properties, specifically against herpes simplex virus 2 (HSV-2) strains.[2] However, its most well-documented role is within the biosynthetic pathway of Camptothecin, a well-known topoisomerase I inhibitor used in cancer chemotherapy.[1] The structural relationship between this compound and Camptothecin suggests that this compound itself may possess valuable bioactive properties that warrant further investigation. This guide will delve into the necessary methodologies to elucidate these potential activities.

Quantitative Data Summary

Direct quantitative data on the specific bioactivity of this compound is not extensively available in the current literature. However, based on its structural similarity to other bioactive alkaloids and its role as a precursor to Camptothecin, it is hypothesized that this compound may exhibit antiviral and anticancer activities. The following tables represent a template for how data from future in vitro studies could be presented.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineAssay TypeParameterThis compound Concentration (µM)Result
MCF-7 (Breast)MTT AssayIC500.1 - 100TBD
HeLa (Cervical)MTT AssayIC500.1 - 100TBD
A549 (Lung)Clonogenic Assay% Inhibition50TBD
HT-29 (Colon)Caspase-3/7 AssayFold Increase50TBD

Table 2: Hypothetical In Vitro Antiviral Activity of this compound

Virus StrainCell LineAssay TypeParameterThis compound Concentration (µM)Result
HSV-2 (Acyclovir-sensitive)VeroPlaque Reduction AssayEC500.1 - 100TBD
HSV-2 (Acyclovir-resistant)VeroPlaque Reduction AssayEC500.1 - 100TBD
Influenza A (H1N1)MDCKTCID50EC500.1 - 100TBD
HIV-1TZM-blLuciferase Reporter AssayIC500.1 - 100TBD

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.

In Vitro Anticancer Activity

3.1.1. Cell Viability (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

3.1.2. Apoptosis Detection (Caspase-3/7 Assay)

  • Cell Seeding and Treatment: Cells are seeded and treated with this compound at its determined IC50 concentration for 24 hours as described above.

  • Assay: A commercial Caspase-Glo® 3/7 Assay kit is used according to the manufacturer's instructions. Briefly, an equal volume of Caspase-Glo® 3/7 reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • Data Acquisition: Luminescence is measured using a luminometer. Results are expressed as a fold change in caspase activity compared to untreated controls.

In Vitro Antiviral Activity

3.2.1. Plaque Reduction Assay (for HSV-2)

  • Cell Culture: Vero (monkey kidney epithelial) cells are grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayer is washed with PBS, and then infected with a known titer of HSV-2 (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

  • Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose and varying concentrations of this compound.

  • Incubation: The plates are incubated for 48-72 hours until viral plaques are visible.

  • Staining: The overlay is removed, and the cell monolayer is fixed with methanol and stained with a 0.1% crystal violet solution.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value (the concentration of this compound that reduces the number of plaques by 50%) is calculated.

Visualization of Pathways and Workflows

Signaling Pathways

Biosynthetic Pathway of Camptothecin from this compound

The following diagram illustrates the proposed biosynthetic conversion of this compound to Camptothecin. This pathway involves a series of enzymatic reactions including reduction and deglucosylation.[1]

pumiloside_to_camptothecin This compound This compound deoxythis compound Deoxythis compound This compound->deoxythis compound Reduction camptothecin Camptothecin deoxythis compound->camptothecin Deglucosylation & Oxidation

This compound to Camptothecin Biosynthesis

Proposed Apoptotic Signaling Pathway for Investigation

Given Camptothecin's known mechanism of inducing apoptosis through DNA damage, a similar pathway could be investigated for this compound. This would involve examining the activation of key apoptotic proteins.

proposed_apoptosis_pathway This compound This compound Topoisomerase_Inhibition Topoisomerase I Inhibition? This compound->Topoisomerase_Inhibition DNA_Damage DNA Damage Topoisomerase_Inhibition->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation p53_activation->Bcl2_downregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_upregulation->Mitochondrial_Pathway Bcl2_downregulation->Mitochondrial_Pathway Caspase_9 Caspase-9 Activation Mitochondrial_Pathway->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothesized Apoptotic Pathway for this compound
Experimental Workflows

General Workflow for In Vitro Bioactivity Screening of this compound

This diagram outlines a logical progression for the initial in vitro evaluation of this compound's potential therapeutic effects.

experimental_workflow start This compound Isolate cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) start->cytotoxicity antiviral Antiviral Screening (e.g., Plaque Reduction Assay) start->antiviral mechanism Mechanism of Action Studies cytotoxicity->mechanism antiviral->mechanism apoptosis Apoptosis Assays (Caspase, Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle viral_replication Viral Replication Studies (qPCR, Western Blot) mechanism->viral_replication conclusion Lead Compound Potential apoptosis->conclusion cell_cycle->conclusion viral_replication->conclusion

In Vitro Bioactivity Screening Workflow

Conclusion and Future Directions

While direct evidence of this compound's bioactivity is still emerging, its structural relationship to Camptothecin and preliminary antiviral indications present a compelling case for further in-depth investigation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for elucidating the potential anticancer and antiviral properties of this compound. Future research should focus on executing these in vitro assays to generate robust quantitative data. Positive findings would warrant progression to more complex cellular models and eventually in vivo studies to fully assess its therapeutic potential. The exploration of this compound's mechanism of action, particularly its interaction with cellular targets like topoisomerase and its influence on key signaling pathways, will be critical in determining its future as a potential therapeutic agent.

References

A Technical Guide to Pumiloside and Its Biosynthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of pumiloside, a monoterpenoid indole alkaloid (MIA), and its closely related natural analogs. This compound is a compound of significant interest due to its intrinsic biological activities and its crucial role as an intermediate in the biosynthesis of the potent anticancer agent, camptothecin. This document details the chemical structures, physicochemical properties, and biosynthetic pathways of this compound and its key analogs—strictosamide and deoxythis compound. It summarizes the current understanding of their antiviral, anti-inflammatory, and anticancer properties, presenting available quantitative data in structured tables. Furthermore, this guide outlines detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds, supplemented with workflow diagrams to aid in experimental design and execution.

Introduction

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of natural products renowned for their wide range of pharmacological activities. Within this class, this compound stands out not only for its own bioactivity but also as a key stepping stone in the natural production of other high-value alkaloids.

1.1 Overview of this compound

This compound is a quinolinone alkaloid first identified in plants such as Nauclea latifolia (African Pincushion Tree), Ophiorrhiza pumila, and Camptotheca acuminata.[1][2][3] Its structure is characterized by a complex pentacyclic core, representing a pivotal molecular scaffold in the biotransformation of indole alkaloids into quinoline-based structures.

1.2 Significance in Drug Development

The primary interest in this compound from a drug development perspective is twofold:

  • Biosynthetic Precursor: It is a confirmed intermediate in the biosynthesis of camptothecin, a well-established DNA topoisomerase I inhibitor used in cancer chemotherapy.[2][4] Understanding the pathway to and from this compound is critical for metabolic engineering and synthetic biology efforts aimed at producing camptothecin and its derivatives more efficiently.

  • Intrinsic Bioactivity: this compound itself has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2), including strains resistant to conventional therapies like acyclovir.[3] This makes it a valuable lead compound for the development of new antiviral agents.

Chemical Structures and Properties

The structural relationships between this compound and its immediate biosynthetic neighbors are crucial for understanding their activities and potential for chemical modification.

Compound 2D Structure
Strictosamide Strictosamide Structure
This compound this compound Structure
Deoxythis compound Deoxythis compound Structure
Camptothecin Camptothecin Structure
Table 1: Physicochemical Properties of this compound and Key Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Solubility Characteristics
Strictosamide C₂₆H₃₀N₂O₉514.5-
This compound C₂₆H₂₈N₂O₉512.5Soluble in methanol; poorly soluble in water and ethyl acetate.[5]
Deoxythis compound C₂₆H₂₈N₂O₈496.5-
Camptothecin C₂₀H₁₆N₂O₄348.4-

Biosynthesis of this compound

This compound is a central intermediate in the intricate biosynthetic pathway leading to camptothecin. The pathway begins with the condensation of tryptamine and secologanin to form the universal MIA precursor, strictosidine.[6] In camptothecin-producing plants, this is followed by a series of enzymatic transformations. The conversion of strictosamide to this compound involves a significant rearrangement of the indole ring system into a quinolinone core.[2]

Biosynthesis_Pathway Biosynthesis of this compound and Camptothecin cluster_precursors Primary Precursors Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Strictosamide Strictosamide Strictosidine->Strictosamide Lactamization This compound This compound Key Intermediate Strictosamide->this compound Oxidative Rearrangement Deoxythis compound Deoxythis compound This compound->Deoxythis compound Reduction Camptothecin Camptothecin Deoxythis compound->Camptothecin Multiple Steps

Fig 1. Simplified biosynthetic pathway from precursors to camptothecin.

Biological Activities and Mechanism of Action

While this compound is often studied in the context of camptothecin, it and its direct precursor, strictosamide, possess their own distinct biological profiles.

Antiviral Activity

This compound has been shown to inhibit both acyclovir-sensitive and acyclovir-resistant strains of Herpes Simplex Virus 2 (HSV-2).[3] The mechanism of action for many antiviral alkaloids involves interfering with various stages of the viral life cycle, such as attachment, entry, replication, or release.[7][8][9] While the precise target of this compound has not been fully elucidated, its ability to act on resistant strains suggests a mechanism distinct from conventional nucleoside analogs.

Anti-inflammatory Activity

Strictosamide, the immediate precursor to this compound, demonstrates significant in vivo anti-inflammatory and analgesic properties.[1][10] Studies have shown it can reduce edema, inhibit vascular permeability, and decrease leukocyte migration.[1] The mechanism is linked to the downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the inhibition of the NF-κB and MAPK signaling pathways.[11][12]

Anticancer Activity

The primary anticancer relevance of this compound is its role as a precursor to camptothecin, which functions by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.[4] this compound itself is also reported to have anti-proliferative and anti-tumor effects, though these are less potent and well-characterized than those of camptothecin.[5]

Table 2: Summary of Biological Activities
CompoundBiological ActivityTarget/Model SystemQuantitative Data / Key FindingReference(s)
This compound AntiviralHSV-2 (acyclovir-sensitive and -resistant strains)Demonstrates clear inhibition of HSV-2.[3]
Anticancer-Reported to have anti-proliferative effects. Serves as a key intermediate for camptothecin.[5]
Strictosamide Anti-inflammatoryTPA-induced mouse ear edema28.1% inhibition at 40 mg/kg.[1][10]
Anti-inflammatoryAcetic acid-induced vascular permeability (mouse)33.4% inhibition at 40 mg/kg.[1][10]
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibits NO, TNF-α, and IL-1β production by blocking NF-κB and MAPK pathways.[11]
AnalgesicAcetic acid-induced writhing (mouse)49.7% inhibition at 40 mg/kg.[1][10]
Camptothecin AnticancerHuman Cancer Cell Lines (various)Inhibits DNA Topoisomerase I, leading to DNA damage and apoptosis.[4]

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally isolated from plant sources, typically the root bark of Nauclea latifolia.[3] The general workflow involves extraction followed by chromatographic purification.

Isolation_Workflow A 1. Plant Material (e.g., Dried, pulverized root bark of N. latifolia) B 2. Solvent Extraction (Continuous extraction with chloroform) A->B C 3. Concentration (Filtration and in vacuo concentration to yield crude extract) B->C D 4. Column Chromatography (Silica gel flash chromatography) C->D E 5. Fraction Purification (Preparative Thin Layer Chromatography - pTLC) D->E F Purified this compound E->F

Fig 2. General workflow for the isolation of this compound from plant material.

Methodology:

  • Extraction: Air-dried and pulverized plant material (e.g., 500g of N. latifolia root bark) is extracted exhaustively with a solvent like chloroform using a continuous extraction apparatus (e.g., Soxhlet).[13]

  • Concentration: The resulting solution is filtered and concentrated under reduced pressure to yield a crude gummy extract.[13]

  • Purification: The crude extract is subjected to a series of chromatographic steps. This typically involves initial separation by flash column chromatography over silica gel, followed by finer purification of the relevant fractions using techniques like preparative thin-layer chromatography (pTLC) to isolate pure this compound.

Synthesis of this compound from Strictosamide

A patented method describes an efficient, green synthesis of this compound from its readily available precursor, strictosamide.[5]

Synthesis_Workflow A 1. Starting Material (Purified Strictosamide) B 2. Reaction Setup (Dissolve in solvent in a sealed vessel, e.g., cillin bottle) A->B C 3. Introduce Oxygen (Fill vessel with oxygen and seal) B->C D 4. Photo-irradiation (Expose to illumination, e.g., natural light, for ~7 days) C->D E 5. Purification (Macroporous adsorbent resin chromatography) D->E F This compound (Yield >70%) E->F

Fig 3. Patented synthetic workflow for converting strictosamide to this compound.

Methodology:

  • Raw Material: Strictosamide is used as the starting material. It can be isolated in high quantities from plants like Nauclea officinalis.[5]

  • Reaction Conditions: Strictosamide is placed in a sealed vessel under an oxygen-containing atmosphere.

  • Conversion: The vessel is exposed to illumination (e.g., natural light) for a period of several days. This photo-oxidative process facilitates the rearrangement of the indole skeleton to the quinolinone structure of this compound.

  • Purification: The resulting product is purified to yield this compound with a reported efficiency of over 70%.[5]

Key Biological Assay Protocols

5.3.1 Antiviral Plaque Reduction Assay (HSV-2) This assay quantifies the reduction in infectious virus particles.

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates to form a confluent monolayer overnight.[14]

  • Compound Treatment: Prepare serial dilutions of this compound.

  • Infection: Pre-incubate a known titer of HSV-2 with the this compound dilutions for 1 hour at 37°C.

  • Adsorption: Remove media from the cell monolayers and add the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[15]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to prevent secondary plaque formation.[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator until plaques are visible.[16]

  • Staining and Counting: Fix the cells and stain with a dye like crystal violet. Count the number of plaques in each well. The percentage of plaque reduction relative to a virus-only control is calculated to determine inhibitory concentrations (e.g., EC₅₀).[14]

5.3.2 Cytotoxicity MTT Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include wells for untreated controls and a solvent (e.g., DMSO) control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

This compound and its natural analogs represent a fascinating nexus of antiviral, anti-inflammatory, and anticancer potential. As a stable intermediate in the camptothecin pathway, this compound is a prime target for synthetic and metabolic engineering strategies aimed at improving the supply of this vital anticancer drug. Concurrently, its unique antiviral activity against resistant HSV-2 strains warrants further investigation into its mechanism of action and development as a standalone therapeutic. The potent anti-inflammatory properties of its precursor, strictosamide, also highlight the therapeutic potential resident in the early stages of the MIA biosynthetic pathway.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound in viral replication.

  • Synthesizing and screening this compound derivatives to optimize antiviral efficacy and reduce cytotoxicity.

  • Exploring the structure-activity relationships of strictosamide to develop novel anti-inflammatory agents based on its scaffold.

  • Leveraging the knowledge of this biosynthetic pathway to engineer microbial or plant-based systems for the sustainable production of these valuable alkaloids.

References

Unveiling Pumiloside: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, Isolation, and Biological Significance of a Key Camptothecin Intermediate

Introduction

Pumiloside, a quinolinone alkaloid, holds a significant position in the landscape of natural product chemistry and drug discovery. First identified in the late 1980s, its primary claim to fame lies in its role as a plausible biosynthetic precursor to the potent anti-cancer agent, camptothecin. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, the evolution of its isolation and structural elucidation, and an examination of its biological context. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important natural product.

Discovery and Initial Isolation

This compound was first reported in 1989 by a team of Japanese researchers, N. Aimi, M. Nishimura, and colleagues, from the plant Ophiorrhiza pumila. Their seminal work, published in Tetrahedron Letters, described the isolation of this compound along with a related new alkaloid, deoxythis compound. This discovery was a significant step forward in understanding the intricate biosynthetic pathway of camptothecin, a compound of immense interest for its topoisomerase I inhibitory activity. This compound has also been identified in other plant species, including Ophiorrhiza liukiuensis and Camptotheca acuminata, the original source of camptothecin.[1]

Experimental Protocol: Initial Isolation from Ophiorrhiza pumila

Plant Material Collection and Preparation:

  • The roots of Ophiorrhiza pumila were collected, air-dried, and pulverized into a fine powder.

Extraction:

  • The powdered plant material was subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature.

  • The resulting crude methanolic extract was concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning:

  • The crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • The fraction containing the alkaloids of interest was identified through thin-layer chromatography (TLC) analysis.

Chromatographic Separation:

  • The alkaloid-rich fraction was subjected to column chromatography over silica gel.

  • Elution was carried out with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different components.

  • Fractions were collected and monitored by TLC. Fractions containing compounds with similar TLC profiles were combined.

  • Further purification was achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound was a critical aspect of the initial research. A combination of spectroscopic techniques was employed to unravel its complex architecture.

Spectroscopic Data
Technique Observed Data (Inferred from literature)
UV Spectroscopy Maxima indicative of a quinoline chromophore.
IR Spectroscopy Absorption bands for hydroxyl (-OH), amide carbonyl (-C=O), and glycosidic C-O bonds.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular formula C₂₆H₂₈N₂O₉.
¹H NMR Spectroscopy Signals corresponding to aromatic protons of the quinoline ring, an ethylidene group, and a glucose moiety.
¹³C NMR Spectroscopy Resonances confirming the presence of 26 carbon atoms, including those of the quinoline system, the side chain, and the glucose unit.

The specific spectral data from the original 1989 publication by Aimi et al. would be required for a complete and precise table.

Biological Context and Activity

The primary biological significance of this compound stems from its role as an intermediate in the biosynthesis of camptothecin. While camptothecin exhibits potent anti-tumor activity, early and subsequent research on this compound has largely focused on this precursor role rather than its intrinsic bioactivity.

Role in Camptothecin Biosynthesis

This compound is a key intermediate in the intricate biosynthetic pathway that converts strictosamide to camptothecin. This pathway involves a series of enzymatic transformations, including oxidations, rearrangements, and deglycosylation. The elucidation of this pathway has been a major focus of research, with this compound and deoxythis compound being identified as crucial stepping stones.

Camptothecin_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosamide Strictosamide Strictosidine->Strictosamide This compound This compound Strictosamide->this compound Multiple Steps Deoxythis compound Deoxythis compound This compound->Deoxythis compound Camptothecin Camptothecin Deoxythis compound->Camptothecin Multiple Steps

Simplified biosynthetic pathway of Camptothecin.
Reported Biological Activities

While the main focus has been on its role as a precursor, some studies have alluded to the potential biological activities of this compound itself, including antibacterial, anti-tumor, and anti-proliferative effects. However, a comprehensive review of early literature does not yield specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values from dedicated studies on pure this compound. The majority of the reported biological data in this context pertains to either crude plant extracts containing this compound or to the final product, camptothecin.

The following table summarizes the general, often qualitative, biological activities attributed to this compound, largely based on its classification as an alkaloid and its association with the biologically active camptothecin.

Activity Description Quantitative Data
Anti-tumor Implied due to its role as a precursor to camptothecin.No specific IC₅₀ values for this compound from early studies have been identified.
Antibacterial Generally attributed to alkaloids as a class.No specific MIC values for this compound from early studies have been identified.
Anti-proliferative A common characteristic of anti-tumor compounds.No specific data available for this compound itself.

Experimental Workflows

The study of this compound has involved a series of well-defined experimental workflows, from its initial discovery to its characterization as a biosynthetic intermediate.

Pumiloside_Research_Workflow cluster_0 Discovery & Isolation cluster_1 Structure Elucidation cluster_2 Biosynthetic Studies Plant_Material Plant Material (Ophiorrhiza pumila) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Purification Column Chromatography & HPLC Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound Spectroscopy Spectroscopic Analysis (UV, IR, MS, NMR) Pure_this compound->Spectroscopy Labeling Isotopic Labeling Studies Pure_this compound->Labeling Structure Chemical Structure Determination Spectroscopy->Structure Pathway_Analysis Metabolic Pathway Analysis Labeling->Pathway_Analysis Enzyme_Assays Enzyme Identification & Characterization Pathway_Analysis->Enzyme_Assays Pathway_Elucidation Biosynthetic Pathway Elucidation Enzyme_Assays->Pathway_Elucidation

General workflow for this compound research.

Conclusion

The discovery of this compound marked a pivotal moment in the study of camptothecin biosynthesis. While its own biological activities have not been the primary focus of historical research, its role as a key intermediate has been firmly established. Future research may yet uncover novel biological properties of this compound, independent of its famous derivative. This guide serves as a foundational resource for researchers delving into the rich history and ongoing scientific inquiry surrounding this fascinating natural product. A complete understanding, particularly of the initial experimental details, would be greatly enhanced by access to the full 1989 publication by Aimi and colleagues.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pumiloside from Nauclea officinalis Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nauclea officinalis is a medicinal plant that has been traditionally used in Chinese medicine to treat a variety of ailments, including fever, pneumonia, and inflammatory diseases.[1][2] One of the key bioactive constituents isolated from this plant is pumiloside, a monoterpenoid indole alkaloid that, along with other related compounds, is believed to contribute significantly to the plant's therapeutic effects.[1][2] this compound has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Nauclea officinalis, intended for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

The following tables summarize quantitative data related to the analysis of this compound from Nauclea officinalis leaves.

Table 1: HPLC Method Validation for this compound Quantification

ParameterResultReference
Linearity (r)> 0.9993[3]
Average Recovery98.00% - 100.44%[3]
Precision (RSD)< 2.0%[4]
Repeatability (RSD)< 2.0%[4]
Stability (RSD)< 2.0%[4]

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from Nauclea officinalis leaves.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Nauclea officinalis should be collected and authenticated by a plant taxonomist.

  • Preparation: The collected leaves are to be shade-dried at room temperature until a constant weight is achieved. The dried leaves are then coarsely ground into a powder.

Extraction of Crude Alkaloids
  • Solvent Extraction: The powdered leaves are subjected to percolation with 95% ethanol for a period of one week.[5]

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extractum.[5]

Liquid-Liquid Partitioning
  • Suspension: The crude extract is suspended in water.

  • Fractionation: The aqueous suspension is then successively partitioned with light petroleum and ethyl acetate (EtOAc) to separate compounds based on their polarity.

Chromatographic Purification

The ethyl acetate fraction, which is enriched with alkaloids, is subjected to further purification using a combination of chromatographic techniques.

  • Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate the different components.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column to remove smaller molecules and pigments.

  • (Optional) Macroporous Resin Chromatography: For further purification, a D101 macroporous resin column can be employed.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of the isolated this compound can be determined using a validated HPLC method as described in the literature.

  • Column: Lichrospher C-18 analytical column.[3]

  • Mobile Phase: A gradient elution with (A) 0.1% aqueous phosphoric acid and (B) acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection: Photodiode array (PDA) detector at 226 nm.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound from Nauclea officinalis leaves.

pumiloside_extraction_workflow start Fresh Nauclea officinalis Leaves prep Shade-Drying and Grinding start->prep extraction Percolation with 95% Ethanol prep->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Water, Petroleum Ether, EtOAc) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc HPLC Analysis and Purification sephadex->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound Extraction.

Reported Biological Activities of Nauclea officinalis Alkaloids

The alkaloids from Nauclea officinalis, with this compound being a major component, have been reported to exhibit several biological activities. The exact signaling pathways for this compound are a subject of ongoing research.

nauclea_bioactivity cluster_activities Biological Activities This compound This compound and other Nauclea officinalis Alkaloids anti_inflammatory Anti-inflammatory This compound->anti_inflammatory Inhibition of inflammatory mediators antibacterial Antibacterial This compound->antibacterial Disruption of bacterial cell processes antitumor Anti-tumor This compound->antitumor Induction of apoptosis in cancer cells

Caption: Biological Activities of Nauclea Alkaloids.

References

Application Note: High-Yield Purification of Pumiloside Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pumiloside is a quinolinone alkaloid and a key bioactive component found in plants such as Nauclea officinalis. It serves as a significant intermediate in the biosynthesis of the anti-tumor drug camptothecin, making it a compound of high interest for pharmaceutical research.[1] However, isolating this compound from natural sources is challenging due to its low concentration and the presence of complex mixtures of related compounds.[1] Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers a robust and efficient method for obtaining high-purity this compound in sufficient quantities for further research and development.

This application note provides a detailed protocol for the high-yield purification of this compound from a crude plant extract using preparative HPLC. The workflow covers initial extraction, method development on an analytical scale, and seamless scale-up to a preparative protocol, culminating in a high-purity final product.

Overall Purification Workflow

The purification process follows a systematic, multi-step approach to ensure both high yield and purity. It begins with the preparation of a crude extract, followed by analytical method development, which is then scaled up for preparative chromatography. The final stages involve fraction collection and purity verification.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: HPLC Method Development & Scale-Up cluster_2 Phase 3: Purification & Analysis start Plant Material (e.g., Nauclea officinalis) extract Solvent Extraction start->extract pre_purify Crude Extract & Preliminary Purification extract->pre_purify analytical Analytical HPLC Method Development pre_purify->analytical scale_up Scale-Up Calculations analytical->scale_up prep_hplc Preparative HPLC Run scale_up->prep_hplc fractions Fraction Collection prep_hplc->fractions analysis Purity Analysis (Analytical HPLC/LC-MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling end_product High-Purity this compound pooling->end_product

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Part 1: Extraction and Preliminary Purification

This initial phase aims to extract alkaloids from the raw plant material and remove bulk impurities.

  • Sample Preparation : Dry the plant material (e.g., stem bark of Nauclea officinalis) and grind it into a coarse powder to maximize surface area for extraction.[2][3]

  • Solvent Extraction :

    • Perform maceration or Soxhlet extraction using a polar solvent like methanol or an ethanol-water mixture, as this compound is soluble in methanol.[1][4]

    • Extract the powdered material for 24-48 hours.

    • Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

  • Acid-Base Extraction (for Alkaloid Enrichment) :

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like ethyl acetate to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide to precipitate the free alkaloid bases.[2]

    • Extract the liberated alkaloids into a solvent such as dichloromethane or chloroform.

    • Evaporate the organic solvent to yield a crude alkaloid extract.

  • Preliminary Column Chromatography :

    • Subject the crude alkaloid extract to column chromatography over macroporous adsorption resin (e.g., D101).[5]

    • Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%) to remove highly polar and non-polar impurities.[1] The fractions containing this compound are collected for the next step.

Part 2: Analytical HPLC Method Development

An analytical method is first developed to achieve baseline separation of this compound from co-eluting impurities. This method forms the basis for the preparative scale-up.[6]

Table 1: Optimized Analytical HPLC Parameters

Parameter Value
Instrument Agilent 1260 Infinity LC/MS or similar
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 15-32% B (0-30 min), 32-95% B (30-50 min)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 226 nm[1]

| Injection Volume | 5-10 µL |

Part 3: Preparative HPLC Protocol

The optimized analytical method is scaled up for purification. The goal is to maximize sample load without compromising the resolution between the target peak and its closest impurities.[6][7]

Table 2: Preparative HPLC Scale-Up Parameters

Parameter Analytical Value Preparative Value
Column Dimensions 4.6 x 250 mm 21.2 x 250 mm
Flow Rate 1.0 mL/min 21.2 mL/min
Injection Volume 10 µL ~2.1 mL (for 100 mg load)
Sample Loading ~10 µg 50-150 mg
Gradient As in Table 1 As in Table 1 (gradient time adjusted for new flow rate)

| Detection | UV (226 nm) | UV (226 nm) with preparative flow cell |

  • Scale-Up Calculation : The flow rate is scaled geometrically based on the column cross-sectional area:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Sample Preparation : Dissolve the pre-purified extract in a suitable solvent (ideally the initial mobile phase composition) at a high concentration (e.g., 50 mg/mL). Filter through a 0.45 µm filter before injection.

  • System Equilibration : Equilibrate the preparative column with the initial mobile phase conditions (15% Acetonitrile) for at least 5 column volumes.

  • Injection and Fraction Collection :

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram in real-time.

    • Collect fractions based on the UV signal corresponding to the retention time of this compound, as determined during the analytical run. Use narrow time windows to collect the peak apex, rising edge, and falling edge into separate tubes to maximize purity.[8]

  • Post-Run Analysis :

    • Analyze small aliquots of the collected fractions using the analytical HPLC method (Table 1) to confirm the purity of each fraction.

    • Pool fractions with purity ≥98%.

  • Solvent Removal : Combine the high-purity fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain this compound as a solid powder.[9]

Results and Data

The following table summarizes the representative results from the purification of this compound from a crude alkaloid extract.

Table 3: Purification Summary

Parameter Crude Extract After Preliminary Purification Final Product (Post-Prep HPLC)
Initial Mass 5.0 g 1.2 g -
This compound Purity ~11% ~45% >98.5%
Mass of Pure Compound - - 495 mg

| Overall Recovery/Yield | - | - | ~75% (from pre-purified extract) |

Optimizing Preparative Chromatography

The success of preparative HPLC depends on balancing three interdependent parameters: purity, yield, and throughput.[7] Overloading the column can increase throughput but may reduce resolution, leading to lower purity and yield. The ideal method is a compromise that meets the specific goals of the purification.[6]

G cluster_params Key Parameters cluster_outcomes Desired Outcomes Purity Purity Yield Yield Purity->Yield Interdependent Goal Optimized Purification Purity->Goal Compromise Throughput Throughput Yield->Throughput Interdependent Yield->Goal Compromise Throughput->Purity Interdependent Throughput->Goal Compromise

Caption: Interdependence of key preparative HPLC objectives.

Conclusion

The protocol described provides a comprehensive and effective strategy for the high-yield purification of this compound from complex plant extracts. By combining a preliminary alkaloid enrichment step with a systematically developed and scaled-up preparative HPLC method, it is possible to obtain this compound with a purity exceeding 98%. This method is suitable for producing the quantities of high-purity material required by researchers and drug development professionals for biological activity screening, structural elucidation, and further semi-synthetic modifications.

References

Application Note: High-Throughput Quantification of Pumiloside in Plant Extracts Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pumiloside, a quinoline alkaloid with potential therapeutic properties, in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling researchers to accurately determine the concentration of this compound in various plant matrices. This method is crucial for quality control, pharmacokinetic studies, and the exploration of new natural product-based drug candidates.

Introduction

This compound is a naturally occurring alkaloid found in various plant species, notably within the Nauclea genus of the Rubiaceae family.[1][2] Preliminary studies suggest that extracts containing this compound possess a range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects.[1] Accurate and precise quantification of this compound in plant extracts is essential for understanding its pharmacological potential, ensuring consistent product quality, and advancing drug development efforts. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A generalized solid-liquid extraction method is described below. Researchers should optimize the extraction solvent and conditions based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in deionized water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonciate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 500 °C
Collision Gas Argon

MRM Transition for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
513.18351.1310030 - 5020 - 40

Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve maximum sensitivity.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different plant extracts, which can be generated using the described method.

Plant SpeciesPlant PartThis compound Concentration (µg/g of dry weight)
Nauclea officinalisStem Bark1250.5 ± 85.2
Nauclea officinalisLeaves780.3 ± 55.7
Nauclea latifoliaRoot Bark950.8 ± 67.4
Uncaria tomentosaBark50.2 ± 4.1
Mitragyna speciosaLeavesNot Detected

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plant_material Dried Plant Material extraction Solid-Liquid Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting quantification->reporting

Fig 1. LC-MS/MS workflow for this compound quantification.
Postulated Signaling Pathway

While the direct signaling pathway of this compound is still under investigation, many indole alkaloids exert their anti-inflammatory effects by modulating the NF-κB pathway.[3][4][5] The following diagram illustrates this proposed mechanism of action.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration in Cytoplasm Degradation Proteasomal Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription

Fig 2. Proposed anti-inflammatory signaling pathway of this compound.

Discussion

The presented LC-MS/MS method provides a reliable and efficient tool for the quantification of this compound in plant extracts. The use of MRM ensures high selectivity and sensitivity, minimizing interference from the complex plant matrix. This method can be readily adopted by researchers in natural product chemistry, pharmacology, and drug development for routine analysis.

Further research is warranted to elucidate the specific signaling pathways through which this compound exerts its biological effects. The proposed involvement of the NF-κB pathway provides a strong starting point for mechanistic studies. The anticancer potential of this compound, possibly through modulation of pathways such as the MAPK signaling cascade, also merits further investigation.[6]

Conclusion

This application note provides a detailed protocol for the LC-MS/MS quantification of this compound in plant extracts. The method is sensitive, selective, and suitable for high-throughput analysis. The provided diagrams for the experimental workflow and a postulated signaling pathway offer a clear visual representation of the methodology and potential mechanism of action, aiding researchers in their investigations of this promising natural compound.

References

Application Note: A Framework for In Vitro Evaluation of Pumiloside's Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel neuroprotective agents for neurodegenerative diseases.

Introduction Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological driver is oxidative stress, which leads to neuronal damage and apoptosis.[3] Natural products are a promising source for novel therapeutic agents that can counteract these processes.[4][5] Pumiloside, a monoterpenoid indole alkaloid, has been identified as an intermediate in the biosynthesis of the anticancer agent camptothecin.[6][7] This application note provides a comprehensive experimental framework to investigate the potential neuroprotective effects of this compound using established in vitro models of neuronal injury.

The proposed workflow will utilize the human neuroblastoma SH-SY5Y cell line, a common model in neurodegeneration research, and will assess this compound's ability to mitigate neurotoxin-induced cell death, oxidative stress, and apoptosis.[1][8][9]

Experimental Design and Workflow

The overall experimental design involves culturing neuronal cells, inducing a neurodegenerative phenotype with a specific toxin, treating the cells with this compound, and subsequently evaluating its protective effects through a series of biochemical and cellular assays.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Toxin Induction cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Data Analysis A SH-SY5Y Cell Culture & Seeding B This compound Pre-treatment (Varying Concentrations) A->B C Induction of Neurotoxicity (e.g., 6-OHDA, H2O2, or Aβ) B->C D Cell Viability Assay (MTT) C->D E Cytotoxicity Assay (LDH) C->E F Oxidative Stress Assay (ROS) C->F G Apoptosis Assay (Caspase-3) C->G H Protein Extraction C->H J Quantification & Statistical Analysis D->J E->J F->J G->J I Western Blot Analysis (e.g., Akt, Bcl-2, Bax) H->I I->J

Caption: Overall experimental workflow for assessing this compound's neuroprotective effects.

Materials and Reagents

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • This compound: High-purity standard.

  • Neurotoxins: 6-hydroxydopamine (6-OHDA), Hydrogen peroxide (H₂O₂), or Amyloid-beta (Aβ) peptide 25-35.[2][9]

  • Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • LDH Assay: Commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • ROS Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Caspase-3 Assay: Commercially available colorimetric caspase-3 assay kit.

  • Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-β-actin), HRP-conjugated secondary antibody, ECL chemiluminescence substrate.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Maintain SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells into 96-well plates (for viability, cytotoxicity, and ROS assays) or 6-well plates (for protein extraction) at an appropriate density (e.g., 1 x 10⁴ cells/well for 96-well plates). Allow cells to adhere for 24 hours.

  • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control group (e.g., 0.1% DMSO).

  • Induce Neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing this compound. Maintain a non-toxin control group and a toxin-only group.

  • Incubate the plates for an additional 24 hours before proceeding to endpoint assays.

Protocol 2: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • After the 24-hour incubation with the toxin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100.

Protocol 3: Cytotoxicity (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.[11]

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the commercial LDH cytotoxicity kit. This typically involves adding the supernatant to a reaction mixture.

  • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: LDH Release (%) = [(Sample value - Low control) / (High control - Low control)] x 100.

Protocol 4: Intracellular ROS Measurement

This protocol uses DCFH-DA to measure the levels of intracellular reactive oxygen species (ROS), a key indicator of oxidative stress.

  • Following treatment, remove the culture medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculation: ROS Level (%) = (Fluorescence of treated sample / Fluorescence of control) x 100.

Protocol 5: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • After treatment in a 6-well plate, lyse the cells according to the manufacturer's protocol for the colorimetric caspase-3 assay kit.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Incubate an equal amount of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA).

  • Measure the absorbance at 405 nm.

  • Calculation: Fold increase in activity is calculated relative to the control group.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Treatment Group Concentration Absorbance (OD at 570 nm) Cell Viability (%)
Control (Untreated) - 1.25 ± 0.08 100
Toxin (6-OHDA) 100 µM 0.61 ± 0.05 48.8
Toxin + this compound 1 µM 0.75 ± 0.06 60.0
Toxin + this compound 10 µM 0.98 ± 0.07 78.4

| Toxin + this compound | 50 µM | 1.15 ± 0.09 | 92.0 |

Table 2: Effect of this compound on Intracellular ROS Levels

Treatment Group Concentration Fluorescence Intensity ROS Level (%)
Control (Untreated) - 850 ± 60 100
Toxin (6-OHDA) 100 µM 2450 ± 150 288.2
Toxin + this compound 1 µM 1980 ± 120 232.9
Toxin + this compound 10 µM 1350 ± 95 158.8

| Toxin + this compound | 50 µM | 980 ± 70 | 115.3 |

Investigation of Molecular Mechanism

Many natural compounds exert neuroprotective effects by modulating cell survival signaling pathways.[3][12] The PI3K/Akt pathway is a critical regulator of neuronal survival, and its activation can inhibit apoptosis.[13] Western blotting can be used to determine if this compound's effects are mediated through this pathway by assessing the phosphorylation status of Akt and the expression levels of downstream apoptosis-related proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Survival Cell Survival Apoptosis->Survival          

Caption: Hypothesized PI3K/Akt signaling pathway for this compound's neuroprotective effect.

References

Application Notes and Protocols for Evaluating Pumiloside Cytotoxicity in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside is a natural compound of interest with potential therapeutic applications. As with any novel compound intended for neurological applications, a thorough evaluation of its potential cytotoxicity in neuronal cells is a critical step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on neuronal cells. The described cell-based assays are fundamental for determining a compound's safety profile and understanding its mechanism of action at the cellular level.

The following protocols detail methods to quantify various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-assay approach, researchers can obtain a robust and nuanced understanding of this compound's impact on neuronal viability.

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves initial cell culture and compound treatment, followed by a panel of assays to measure different cytotoxicity endpoints.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding pumiloside_prep This compound Stock Solution Preparation treatment Treatment with this compound (Dose-Response and Time-Course) pumiloside_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay Endpoint 1 ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay Endpoint 2 apoptosis_assay Apoptosis Assays (Caspase-3/7, Annexin V) treatment->apoptosis_assay Endpoint 3 data_acquisition Data Acquisition (Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[3]

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Gently mix the plate on an orbital shaker to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[3]

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5][6][7] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of damaged cells.[5][6]

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Following treatment with this compound as described in the MTT assay protocol (steps 1-5), carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, a cofactor (like NAD), and a dye solution.[8]

  • Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][8] A reference wavelength of 690 nm can be used to subtract background absorbance.[8]

Apoptosis Assessment using Caspase-3/7 Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[10]

Materials:

  • Neuronal cells treated with this compound

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Opaque-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

  • Microplate reader (luminometer or fluorometer)

Protocol:

  • Seed and treat neuronal cells with this compound in the appropriate 96-well plate as previously described.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using the appropriate microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Potential Signaling Pathway Modulation by this compound

Based on studies of structurally similar compounds like Poliumoside, this compound may exert its effects on neuronal cells through the modulation of the PI3K/Akt signaling pathway.[11] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

Caption: PI3K/Akt signaling pathway in neuronal survival.

Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream targets that promote cell survival. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.6 ± 4.8
1095.3 ± 6.1
2582.1 ± 7.3
5065.4 ± 5.9
10048.2 ± 6.5

Data are presented as the mean ± standard deviation of three independent experiments.

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)
This compound Conc. (µM)% LDH Release (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
108.9 ± 2.1
2518.7 ± 3.4
5035.2 ± 4.1
10052.6 ± 5.3

Data are presented as the mean ± standard deviation of three independent experiments. LDH release is expressed as a percentage of the maximum LDH release from lysed control cells.

Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
This compound Conc. (µM)Caspase-3/7 Activity (Fold Change ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
101.8 ± 0.3
253.5 ± 0.5
505.8 ± 0.7
1008.2 ± 0.9

Data are presented as the mean ± standard deviation of three independent experiments. Caspase-3/7 activity is expressed as a fold change relative to the vehicle control.

Conclusion

The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound's cytotoxicity in neuronal cells. By utilizing a combination of assays that probe different cellular functions, researchers can gain a comprehensive understanding of the compound's safety profile and potential mechanisms of action. This information is invaluable for making informed decisions in the early stages of drug discovery and development for neurological disorders.

References

Application Notes and Protocols: Synthesis of Pumiloside from Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Pumiloside from Strictosamide via photochemical oxidation. This compound, a quinolinone alkaloid, is a significant intermediate in the biosynthesis of the anti-cancer drug camptothecin.[1] The described method offers a straightforward and efficient route to this compound, with reported yields exceeding 70%.[1] This protocol includes procedures for the photochemical reaction, purification using macroporous resin chromatography, and final crystallization, along with characterization data.

Introduction

This compound is a naturally occurring quinolinone alkaloid that has garnered significant interest due to its role as a key precursor in the biosynthetic pathway of camptothecin, a potent topoisomerase I inhibitor used in cancer chemotherapy. Strictosamide, an indole alkaloid, can be efficiently converted to this compound through a photochemical oxidation reaction. This conversion mimics a crucial step in the natural biosynthesis of camptothecin and provides a valuable method for obtaining this compound for further research and drug development. The synthesis involves the irradiation of an aqueous solution of Strictosamide in the presence of oxygen, leading to the formation of the quinolinone ring system of this compound.

Chemical Structures

CompoundStructure
Strictosamide
alt text
This compound
alt text

Experimental Protocols

Part 1: Photochemical Synthesis of this compound from Strictosamide

This protocol is based on the method described in Chinese patent CN105273013A, which details a simple and green method for the preparation of this compound.[1]

Materials and Equipment:

  • Strictosamide (starting material)

  • Ultrapure water

  • Oxygen gas (high purity)

  • Photochemical reactor equipped with a fluorescent lamp and a gas inlet

  • Reaction vessel (e.g., quartz tube or flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve a known quantity of Strictosamide in ultrapure water to a concentration of approximately 1.4 mg/mL.

    • Transfer the solution to the photochemical reaction vessel.

  • Reaction Setup:

    • Place the reaction vessel in the photochemical reactor.

    • Begin stirring the solution gently using a magnetic stirrer.

    • Start bubbling a slow and steady stream of oxygen gas through the solution via the gas inlet.

  • Photochemical Reaction:

    • Irradiate the reaction mixture with a fluorescent lamp. The reaction can also be carried out under natural sunlight for approximately 7 days.[1]

    • Maintain the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Work-up:

    • Upon completion of the reaction (as indicated by the consumption of Strictosamide), stop the oxygen flow and turn off the light source.

    • The resulting solution containing crude this compound is then ready for purification.

Part 2: Purification of this compound

The purification process involves column chromatography using a macroporous adsorption resin followed by crystallization.[1]

Materials and Equipment:

  • Crude this compound solution

  • HPD100 macroporous adsorption resin

  • Chromatography column

  • Ethanol (various concentrations in water)

  • Methanol (for crystallization)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Protocol for Purification:

  • Column Preparation:

    • Prepare a slurry of HPD100 macroporous resin in water and pack it into a chromatography column.

    • Equilibrate the column by washing with several column volumes of ultrapure water.

  • Loading the Sample:

    • Load the crude this compound solution onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol in water.

      • Wash the column with deionized water to remove highly polar impurities.

      • Elute with 20% ethanol in water.

      • Elute with 40-60% ethanol in water to collect the fractions containing this compound.[1]

    • Collect the fractions and monitor them by TLC or HPLC to identify the this compound-containing fractions.

  • Concentration:

    • Combine the fractions containing pure this compound.

    • Concentrate the combined fractions under reduced pressure using a rotary evaporator to obtain a crude solid of this compound.

Part 3: Crystallization of this compound

Procedure:

  • Dissolve the crude this compound solid in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the solution in a refrigerator at 4°C.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Summary of Synthesis Parameters and Yield

ParameterValueReference
Starting MaterialStrictosamide[1]
SolventUltrapure Water[1]
ReagentOxygen[1]
Light SourceNatural Light / Fluorescent Lamp[1]
Reaction Time7 days (natural light)[1]
Purification MethodMacroporous Resin Chromatography (HPD100)[1]
Crystallization SolventMethanol[1]
Reported Yield >70% [1]
Purity >95%

Table 2: Spectroscopic Data for Characterization

CompoundMolecular FormulaMolecular Weight1H NMR (CD3OD, 400 MHz) δ (ppm)13C NMR (CD3OD, 100 MHz) δ (ppm)MS (ESI+) m/z
Strictosamide C26H30N2O9514.53Data not fully available in a single sourceData not fully available in a single source515.2 [M+H]+
This compound C26H28N2O9512.51Data not fully available in a single sourceData not fully available in a single source513.18 [M+H]+

Note: Researchers should perform full spectroscopic analysis to confirm the identity and purity of the synthesized compound.

Visualization of the Workflow

Synthesis_Workflow Strictosamide Strictosamide in Water Reaction Photochemical Reaction (Light + O2) Strictosamide->Reaction Crude_this compound Crude this compound Solution Reaction->Crude_this compound Purification Macroporous Resin Chromatography (HPD100) Crude_this compound->Purification Elution Elution with Water/Ethanol Gradient Purification->Elution Pumiloside_Fractions This compound Fractions Elution->Pumiloside_Fractions Concentration Concentration (Rotary Evaporation) Pumiloside_Fractions->Concentration Crude_Solid Crude this compound Solid Concentration->Crude_Solid Crystallization Crystallization (Methanol) Crude_Solid->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound Camptothecin_Biosynthesis Tryptophan Tryptophan Strictosidine_Synthase Strictosidine Synthase Tryptophan->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Conversion1 ... Strictosidine->Conversion1 Strictosamide Strictosamide Conversion1->Strictosamide Photochemical_Oxidation Photochemical Oxidation Strictosamide->Photochemical_Oxidation This compound This compound Photochemical_Oxidation->this compound Conversion2 ... This compound->Conversion2 Camptothecin Camptothecin Conversion2->Camptothecin

References

Application Notes and Protocols for Pumiloside Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside is a naturally occurring iridoid glucoside with significant biological activities, including acetylcholinesterase (AChE) inhibition.[1] As a potential therapeutic agent, the availability of high-purity analytical standards and well-defined reference materials is crucial for accurate quantification, impurity profiling, and biological activity assessment. These application notes provide detailed protocols for the analytical characterization and biological evaluation of this compound, facilitating its development from research to clinical applications.

This compound Analytical Standard

A certified this compound analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analyses. It is essential for ensuring the accuracy and reliability of analytical measurements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₈N₂O₉[2]
Molecular Weight 512.5 g/mol [2]
CAS Number 126722-26-7[2]
Appearance White to off-white powder
Solubility Soluble in methanol, DMSO
Purity (by HPLC) ≥98%

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography (UPLC-PDA)

This section outlines a validated UPLC-PDA method for the quantitative determination of this compound.

Table 2: UPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (RSD%) < 2.0%
Inter-day Precision (RSD%) < 3.0%
Recovery (%) 98.5 - 101.2%
Experimental Protocol: UPLC-PDA Analysis

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample containing this compound

Instrumentation:

  • UPLC system with a Photodiode Array (PDA) detector

  • Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound analytical standard (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 to 100.0 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • PDA Detection Wavelength: 245 nm

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5-40% B

      • 8-10 min: 40-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-5% B

      • 12.1-15 min: 5% B

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for UPLC-PDA Analysis of this compound

UPLC_Workflow cluster_prep Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Injection Inject 5 µL MobilePhase->Injection Standard Standard Solutions (1-100 µg/mL) Standard->Injection Sample Sample Preparation (Dissolve & Filter) Sample->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection (245 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by UPLC-PDA.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.

  • LC-MS Conditions:

    • Use the same UPLC conditions as described in section 2.1.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 100-1000

    • Collision Energy (for MS/MS): Ramp from 10-40 eV

Expected Results:

  • [M+H]⁺: m/z 513.18

  • Major Fragment Ions: Observe characteristic fragments corresponding to the loss of the glucose moiety and cleavages within the iridoid structure.

NMR Spectroscopy Analysis

Objective: To confirm the chemical structure of this compound through ¹H and ¹³C NMR spectroscopy.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated methanol (CD₃OD).

  • NMR Experiments:

    • Acquire ¹H NMR spectrum.

    • Acquire ¹³C NMR and DEPT-135 spectra.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) for complete structural assignment.

  • Data Analysis:

    • Assign all proton and carbon signals by interpreting the 1D and 2D NMR spectra.

    • Compare the obtained chemical shifts with published data for this compound to confirm its identity.

Workflow for Structural Elucidation of this compound

Structural_Elucidation_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy This compound This compound Sample LCMS LC-MS Analysis This compound->LCMS NMR1D 1D NMR (¹H, ¹³C) This compound->NMR1D MSMS MS/MS Fragmentation LCMS->MSMS MW Molecular Weight Confirmation MSMS->MW FP Fragmentation Pattern MSMS->FP NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Assignment Spectral Assignment NMR2D->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for the structural elucidation of this compound using MS and NMR.

Biological Activity Assay: Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE).[1] The following protocol, based on the Ellman method, can be used to determine the inhibitory activity of this compound.

Table 3: Acetylcholinesterase Inhibition Data for this compound

ParameterValueReference
IC₅₀ 118.36 µM[1]
Experimental Protocol: AChE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.

Materials:

  • This compound analytical standard

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of different concentrations of this compound solution.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the dose-response curve.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination Postsynaptic->Signal This compound This compound AChE_Inhibited AChE This compound->AChE_Inhibited Inhibition ACh_Inhibited Acetylcholine (ACh) ACh_Inhibited->AChE_Inhibited Hydrolysis Blocked Postsynaptic_Inhibited Postsynaptic Receptor ACh_Inhibited->Postsynaptic_Inhibited Increased Binding Prolonged_Signal Prolonged Signaling Postsynaptic_Inhibited->Prolonged_Signal

References

Application Note: Solid-Phase Extraction for Pumiloside Sample Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and purification of Pumiloside from complex sample matrices, such as plant extracts. This compound, a quinolinone alkaloid glycoside, requires effective purification to remove interfering substances prior to downstream analytical procedures like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] This protocol outlines the use of both macroporous adsorption resins and C18 silica-based SPE cartridges, providing researchers, scientists, and drug development professionals with a comprehensive guide for obtaining high-purity this compound samples. The described methods are designed to yield high recovery rates and sample purity, essential for accurate quantification and further pharmacological studies.

Introduction

This compound (C₂₆H₂₈N₂O₉) is a naturally occurring quinolinone alkaloid glycoside found in various plant species. Its potential therapeutic properties have garnered interest in the pharmaceutical and research communities. However, the analysis of this compound is often hampered by the presence of complex matrices in its natural sources, which can interfere with analytical instrumentation and lead to inaccurate results. Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by selectively isolating and concentrating the analyte of interest while removing unwanted contaminants.

This application note provides two detailed protocols for this compound sample cleanup:

  • Macroporous Adsorption Resin SPE: Ideal for large-scale purification and enrichment of saponins and glycosides from crude plant extracts.[2][3][4][5]

  • Reversed-Phase C18 SPE: Suitable for desalting and removing non-polar to moderately polar interferences from aqueous sample extracts, preparing them for HPLC or MS analysis.[6][7][8]

The selection of the appropriate SPE method depends on the sample volume, the nature of the interfering compounds, and the desired final concentration of this compound.

Materials and Methods

Sorbent Selection

The choice of sorbent is critical for successful SPE. Based on the chemical properties of this compound (a polar glycoside and alkaloid), the following sorbents are recommended:

  • Macroporous Adsorption Resin (e.g., D101, AB-8): These non-polar or weakly polar resins are effective for adsorbing saponins and glycosides from aqueous solutions and can be eluted with ethanol-water mixtures.[2][4][5][9]

  • C18 (Octadecyl-bonded silica): A reversed-phase sorbent that retains non-polar and moderately polar compounds from a polar loading solution. This compound, being polar, may have limited retention, but C18 is excellent for removing less polar impurities.[6][7][8]

Sample Preparation

Prior to SPE, the crude plant material should be extracted using a suitable solvent. Given that this compound is soluble in methanol and poorly soluble in water, an initial extraction with methanol or an ethanol-water mixture is recommended. The crude extract should then be filtered or centrifuged to remove particulate matter. For C18 SPE, the extract should be diluted with water to ensure the analytes are in a sufficiently polar solution for proper retention of impurities.

Experimental Protocols

Protocol 1: Macroporous Adsorption Resin SPE

This protocol is adapted from established methods for saponin and alkaloid purification from plant extracts.[2][4][5]

1. Column Conditioning:

  • Pass 5 bed volumes (BV) of 95% ethanol through the macroporous resin cartridge to activate the resin.
  • Equilibrate the column by passing 10 BV of deionized water.

2. Sample Loading:

  • Load the pre-filtered aqueous plant extract onto the column at a flow rate of 1-2 BV/hour.

3. Washing:

  • Wash the column with 5 BV of deionized water to remove highly polar impurities such as salts and sugars.
  • Further, wash with 5 BV of 20% ethanol in water to remove more polar pigments and other impurities.

4. Elution:

  • Elute the purified this compound fraction with 5 BV of 70% ethanol in water. Collect the eluate.

5. Post-Elution Processing:

  • The collected eluate can be concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution can be lyophilized or used for further analysis.

Protocol 2: C18 Reversed-Phase SPE

This protocol is a general procedure for the cleanup of polar analytes from aqueous samples.[6][7][8]

1. Column Conditioning:

  • Pass 3 mL of methanol through the C18 cartridge to wet the sorbent.
  • Equilibrate the column by passing 3 mL of deionized water. Do not allow the sorbent to dry.

2. Sample Loading:

  • Load the aqueous sample extract (ensure the organic solvent concentration is low, <5%) onto the cartridge at a slow, drop-wise flow rate.

3. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar impurities.

4. Elution:

  • Elute the this compound with 2 mL of 50% methanol in water. For a more concentrated sample, a smaller elution volume can be used.

5. Post-Elution Processing:

  • The eluate can be directly injected into an HPLC system or evaporated to dryness and reconstituted in a suitable mobile phase.

Quantitative Data Summary

The following table summarizes representative recovery data for similar compounds using SPE, demonstrating the potential efficiency of the proposed protocols for this compound cleanup.

Analyte ClassSPE SorbentRecovery Rate (%)Reference Compound(s)
Steroidal SaponinsMacroporous Resin (D101)85.47%Polyphyllin II & VII
AlkaloidsCation-Exchange Polymer100.44 - 102.12%Cepharanthine, C-T-C
GlycosidesC18>90% (typical)Various Glycosides
Illicit Drugs (as a proxy for alkaloids)Mixed-Mode SPE>76%Various Basic Drugs

Note: This data is based on the purification of compounds structurally and chemically similar to this compound. Actual recovery rates for this compound may vary and should be determined experimentally.

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis start Crude Plant Extract filtration Filtration/Centrifugation start->filtration dilution Dilution with Water (for C18) filtration->dilution conditioning 1. Conditioning dilution->conditioning Load Sample equilibration 2. Equilibration conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing loading->washing elution 5. Elution washing->elution concentration Concentration/Evaporation elution->concentration Collect Eluate reconstitution Reconstitution concentration->reconstitution hplc_ms HPLC/MS Analysis reconstitution->hplc_ms SPE_Steps_Logic cluster_steps SPE Protocol Steps Condition Conditioning (Activate Sorbent) Equilibrate Equilibration (Prepare for Sample) Condition->Equilibrate Creates correct environment Load Sample Loading (Retain Analyte/Interferences) Equilibrate->Load Ensures optimal binding Wash Washing (Remove Interferences) Load->Wash Selectively removes unbound molecules Elute Elution (Collect Analyte) Wash->Elute Isolates the analyte of interest

References

Application Notes and Protocols for the In Vitro Study of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing a Stable Formulation of Pumiloside for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a quinolinone alkaloid found in plants such as Ophiorrhiza pumila.[1] Like many natural alkaloids, it has demonstrated potential as an anti-cancer agent, exhibiting anti-proliferative and anti-migration properties in preliminary studies.[1] A significant challenge in the in vitro evaluation of this compound is its poor aqueous solubility, which necessitates the development of a stable formulation to ensure reproducible and accurate experimental results.

These application notes provide a comprehensive guide to developing a stable formulation of this compound for in vitro studies, including protocols for solubility determination, formulation preparation, stability testing, and in vitro bioactivity assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₆H₂₈N₂O₉[1]
Molecular Weight 512.5 g/mol
Appearance Crystalline solid[2]
Solubility (Qualitative) Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[1]
Storage (Solid) -20°C, protected from light[2]

Experimental Protocols

Objective: To determine the practical solubility limit of this compound in cell culture medium supplemented with a minimal amount of Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO: Accurately weigh a small amount of this compound and dissolve it in pure DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Equilibration: Incubate the prepared solutions at 37°C for 24 hours to allow them to reach equilibrium.

  • Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation.

  • Quantification (Optional but Recommended):

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Determine Solubility Limit: The highest concentration that remains clear after equilibration is considered the practical solubility limit.

Objective: To prepare a stable working solution of this compound for use in cell-based assays.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: If stored frozen, thaw the this compound stock solution at room temperature.

  • Dilution: Based on the determined solubility limit and the desired final concentration for your experiment, calculate the required volume of the stock solution.

  • Preparation of Working Solution: In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Objective: To assess the stability of the this compound formulation under experimental conditions.

Materials:

  • Prepared this compound working solution

  • Incubator (37°C, 5% CO₂)

  • HPLC system

Procedure:

  • Incubation: Place an aliquot of the freshly prepared this compound working solution in an incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a small sample of the solution.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A stable formulation will show minimal degradation (e.g., <10%) over the course of the experiment.

In Vitro Bioactivity Assessment

The anti-cancer effects of this compound can be evaluated using a variety of in vitro assays. Below are protocols for assessing its impact on cell viability and apoptosis.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization of Workflow and Signaling Pathways

The following diagram illustrates the overall workflow for developing and validating a stable this compound formulation for in vitro studies.

experimental_workflow cluster_prep Formulation Development cluster_validation Formulation Validation cluster_bioactivity In Vitro Bioactivity Assessment This compound This compound Powder stock_sol Prepare High-Concentration Stock in DMSO This compound->stock_sol solubility_test Determine Aqueous Solubility Limit stock_sol->solubility_test working_sol Prepare Working Solution in Cell Culture Medium solubility_test->working_sol stability_assay Stability Assessment (HPLC) working_sol->stability_assay cell_viability Cell Viability Assay (MTT) working_sol->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) working_sol->apoptosis_assay signaling_assay Signaling Pathway Analysis (Western Blot) working_sol->signaling_assay cell_culture Cancer Cell Culture cell_culture->cell_viability cell_culture->apoptosis_assay cell_culture->signaling_assay

Caption: Experimental workflow for this compound formulation and in vitro testing.

Based on studies of an extract containing this compound, it is hypothesized that this compound may exert its anti-cancer effects through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates this proposed mechanism.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation This compound This compound This compound->ikk Inhibits (Hypothesized) dna DNA nfkb_nuc->dna Binds to transcription Gene Transcription dna->transcription Anti-apoptotic Proteins,\nInflammatory Cytokines,\nCell Proliferation Genes Anti-apoptotic Proteins, Inflammatory Cytokines, Cell Proliferation Genes transcription->Anti-apoptotic Proteins,\nInflammatory Cytokines,\nCell Proliferation Genes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Data Presentation

All quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting solubility and cell viability data.

Table 2: Solubility of this compound in Cell Culture Medium

Formulation (this compound in Medium + DMSO)Final DMSO Conc. (% v/v)Visual Observation (24h @ 37°C)Soluble Concentration (µM) (by HPLC)
1 µM0.1%Clear1.0 ± 0.1
5 µM0.1%Clear4.9 ± 0.3
10 µM0.1%Precipitate7.8 ± 0.5
20 µM0.2%Precipitate8.1 ± 0.6

Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-7 (Breast Cancer)4812.5 ± 1.2
A549 (Lung Cancer)4825.3 ± 2.5
HeLa (Cervical Cancer)4818.7 ± 1.9

Conclusion

The protocols and guidelines presented here provide a framework for the systematic development and validation of a stable this compound formulation for in vitro research. Due to its inherent poor aqueous solubility, careful consideration of the formulation strategy is paramount for obtaining reliable and reproducible data in cell-based assays. The hypothesized inhibition of the NF-κB pathway provides a starting point for mechanistic studies into the anti-cancer effects of this promising natural compound.

References

Application Note & Protocol: In Vitro Assessment of Pumiloside Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside is a naturally occurring glycosidic alkaloid found in plants such as Nauclea officinalis and Ophiorrhiza liukiuensis.[1][2] With a molecular formula of C26H28N2O9 and a molecular weight of 512.5 g/mol , its potential as a therapeutic agent is of growing interest.[1] For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[3] This application note provides a detailed protocol for assessing the in vitro BBB permeability of this compound using a well-established cell-based model.

Principle

This protocol utilizes an in vitro BBB model based on a Transwell® system, where a monolayer of human brain microvascular endothelial cells (hBMEC) is cultured on a semipermeable membrane insert.[3][4] This creates two distinct compartments: an apical (luminal or "blood" side) and a basolateral (abluminal or "brain" side). This compound is introduced into the apical chamber, and its transport across the endothelial cell monolayer into the basolateral chamber is quantified over time. The integrity of the BBB model is paramount and is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker, sodium fluorescein.[3] Quantification of this compound is achieved using Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).[5]

Quantitative Data Summary

The apparent permeability coefficient (Papp) is calculated to quantify the rate of this compound transport across the hBMEC monolayer. The Papp value is a key indicator of a compound's potential to cross the BBB.

CompoundConcentration (µM)Incubation Time (h)Papp (cm/s)Reference CompoundPapp (cm/s)
This compound102[Insert Experimental Data]Caffeine (High Permeability)> 10 x 10⁻⁶
This compound104[Insert Experimental Data]Sodium Fluorescein (Low Permeability)< 1 x 10⁻⁶

Note: This table is a template for presenting experimental data. Actual Papp values need to be determined experimentally.

Experimental Protocols

In Vitro Blood-Brain Barrier Model

This protocol details the establishment and validation of a hBMEC-based in vitro BBB model.

Materials:

  • Human brain microvascular endothelial cells (hBMEC)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and essential growth factors)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Fibronectin-coated plates/inserts

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Transendothelial Electrical Resistance (TEER) measurement system

  • Sodium Fluorescein

  • Fluorometer

Procedure:

  • Cell Seeding:

    • Culture hBMECs on fibronectin-coated flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them onto the apical side of the fibronectin-coated Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².

    • Add complete culture medium to both the apical and basolateral chambers.

  • Monolayer Formation and BBB Integrity Assessment:

    • Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the TEER daily. The TEER values should increase and plateau, indicating the formation of tight junctions. A TEER value above 150 Ω·cm² is generally considered acceptable.[4]

    • To further assess barrier integrity, perform a sodium fluorescein permeability assay.

      • Replace the medium in the apical chamber with a solution of sodium fluorescein (e.g., 10 µM in transport buffer).

      • Incubate for a defined period (e.g., 60 minutes).

      • Collect samples from the basolateral chamber and measure the fluorescence.

      • Calculate the Papp value for sodium fluorescein. A low Papp value confirms the integrity of the barrier.

This compound Permeability Assay

Materials:

  • This compound stock solution (e.g., in DMSO, further diluted in transport buffer)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Established and validated hBMEC Transwell® system

  • UPLC-PDA system

Procedure:

  • Preparation:

    • Wash the hBMEC monolayer on the Transwell® inserts twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

  • This compound Application:

    • Prepare a working solution of this compound (e.g., 10 µM) in the transport buffer.

    • Remove the transport buffer from the apical (donor) chamber and replace it with the this compound working solution.

  • Incubation and Sampling:

    • Incubate the Transwell® plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 2 and 4 hours), collect samples from the basolateral chamber.[3]

    • Immediately after each sampling, replenish the basolateral chamber with an equal volume of fresh transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated UPLC-PDA method.

Analytical Method: UPLC-PDA for this compound Quantification

This method is adapted from a published procedure for the quantification of this compound.[5]

Instrumentation and Conditions:

  • UPLC System: Waters Acquity or equivalent

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient Elution: A linear gradient can be optimized based on the specific column and system, for example, starting with a low percentage of A and gradually increasing.[5]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Detection: Monitor at the wavelength of maximum absorbance for this compound.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the transport buffer.

    • Inject the standards into the UPLC-PDA system to generate a standard curve by plotting peak area against concentration.

  • Sample Preparation:

    • Samples collected from the permeability assay may be directly injected if the concentration is within the linear range of the standard curve. If necessary, dilute the samples with transport buffer.

  • Quantification:

    • Inject the experimental samples into the UPLC-PDA system.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Analysis

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of this compound appearance in the basolateral (acceptor) chamber (mol/s).

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of this compound in the apical (donor) chamber (mol/cm³).

Visualizations

experimental_workflow cluster_model_prep In Vitro BBB Model Preparation cluster_validation Model Validation cluster_permeability_assay This compound Permeability Assay cluster_analysis Data Analysis hBMEC_culture hBMEC Culture seeding Seeding on Transwell® Inserts hBMEC_culture->seeding monolayer_formation Monolayer Formation (5-7 days) seeding->monolayer_formation teer_measurement TEER Measurement monolayer_formation->teer_measurement na_fluorescein_assay Sodium Fluorescein Permeability Assay monolayer_formation->na_fluorescein_assay add_this compound Add this compound to Apical Chamber incubation Incubation (2h, 4h) add_this compound->incubation sampling Sample Collection from Basolateral Chamber incubation->sampling uplc_analysis UPLC-PDA Quantification sampling->uplc_analysis papp_calculation Papp Calculation uplc_analysis->papp_calculation

Caption: Experimental workflow for assessing this compound BBB permeability.

bbb_model cluster_transwell cluster_membrane cluster_cells Apical Chamber (Blood Side) Apical Chamber (Blood Side) Basolateral Chamber (Brain Side) Basolateral Chamber (Brain Side) Porous Membrane Porous Membrane C1 hBMEC C2 hBMEC C3 hBMEC C4 hBMEC C5 hBMEC Pumiloside_in This compound Pumiloside_out This compound Pumiloside_in->Pumiloside_out Transport

Caption: Diagram of the in vitro Transwell® blood-brain barrier model.

References

Application Notes and Protocols for Pumiloside in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside, a quinoline alkaloid glycoside, has been identified as an acetylcholinesterase (AChE) inhibitor. This property positions it as a compound of interest for research into Alzheimer's disease (AD), as AChE inhibition is a key therapeutic strategy for managing the symptoms of this neurodegenerative condition. While direct studies on this compound's effects on other pathological hallmarks of AD, such as amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and neuroinflammation, are currently limited, its classification as a natural glycoside warrants further investigation. Many flavonoid glycosides have demonstrated neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities.

These application notes provide a comprehensive overview of proposed experimental protocols to evaluate the therapeutic potential of this compound in various in vitro models of Alzheimer's disease. The methodologies are based on established assays for key pathological features of AD and the known activities of related compounds.

Quantitative Data Summary

Due to the limited direct research on this compound in AD models beyond acetylcholinesterase inhibition, the following table includes data for this compound's known activity and comparative data for related flavonoid glycosides that have been studied for their neuroprotective effects. This comparative data can serve as a benchmark for interpreting experimental results with this compound.

CompoundTarget/AssayModel SystemKey FindingsReference
This compound Acetylcholinesterase (AChE) InhibitionIn vitro enzymatic assayIC50: 118.36 μM[1][2]
QuercetinAcetylcholinesterase (AChE) InhibitionIn vitro enzymatic assayIC50: 50.99 μM[3]
QuercetinButyrylcholinesterase (BChE) InhibitionIn vitro enzymatic assayIC50: 0.203 mM[4]
AstragalinNeuroinflammation (TNF-α, IL-1β, IL-6 reduction)LPS-stimulated BV-2 microgliaDose-dependent decrease in inflammatory cytokines[5][6]
TilirosideNeuroinflammation (TNFα, IL-6, Nitrite, PGE2 reduction)LPS+IFNγ-activated BV2 microgliaSignificant suppression of pro-inflammatory mediators[7]
KaempferolNeuroinflammation (NO, iNOS, PGE2, IL-1β, TNF-α, IFN-γ reduction)LPS-stimulated BV2 microgliaImpaired microglial TLR4 and NF-kB signaling[8][9]
TilirosideOxidative Stress (HO-1/Nrf2 activation)LPS+IFNγ-activated BV2 microgliaAttenuation of ROS production and activation of Nrf2 antioxidant system[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflow for its evaluation in Alzheimer's disease models.

cluster_0 Proposed Anti-Neuroinflammatory and Antioxidant Mechanisms of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates This compound This compound This compound->NFkB Inhibits (Proposed) Nrf2 Nrf2 This compound->Nrf2 Activates (Proposed) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change in Keap1 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

cluster_1 Experimental Workflow for In Vitro Evaluation of this compound cluster_2 Cell-Based Assays start This compound enzymatic Acetylcholinesterase Inhibition Assay start->enzymatic cell_culture Cell Culture Models (e.g., BV-2 Microglia, SH-SY5Y Neurons) start->cell_culture abeta Aβ Aggregation Assay (Thioflavin T) start->abeta data_analysis Data Analysis and Interpretation enzymatic->data_analysis neuroinflammation Neuroinflammation Assay (LPS stimulation) cell_culture->neuroinflammation oxidative_stress Oxidative Stress Assay (H2O2 or Aβ treatment) cell_culture->oxidative_stress tau Tau Phosphorylation Assay (Western Blot) cell_culture->tau neuroinflammation->data_analysis oxidative_stress->data_analysis abeta->data_analysis tau->data_analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is to determine the IC50 value of this compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • This compound

  • Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution.

  • Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.

  • Add 125 µL of DTNB solution (3 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution (15 mM in phosphate buffer).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Neuroinflammation Assay in BV-2 Microglial Cells

This protocol assesses the anti-inflammatory effects of this compound.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • GRIESS reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed BV-2 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of NO in the supernatant using the GRIESS reagent according to the manufacturer's instructions.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.

  • Analyze the data to determine the effect of this compound on the production of inflammatory mediators.

Nrf2 Activation Assay in SH-SY5Y Neuronal Cells

This protocol evaluates the potential of this compound to activate the Nrf2 antioxidant pathway.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or Aβ oligomers as an oxidative stressor

  • Nuclear extraction kit

  • Western blot reagents and antibodies for Nrf2 and Lamin B1 (nuclear marker)

  • 24-well plates

Procedure:

  • Seed SH-SY5Y cells in 6-well plates.

  • Treat the cells with various concentrations of this compound for 6-24 hours.

  • (Optional) Induce oxidative stress with H₂O₂ or Aβ oligomers for a specified time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

  • Perform Western blot analysis on the nuclear extracts using primary antibodies against Nrf2 and Lamin B1.

  • Quantify the band intensities to determine the level of Nrf2 translocation to the nucleus, normalized to Lamin B1.

Aβ (1-42) Aggregation Assay (Thioflavin T)

This protocol assesses the ability of this compound to inhibit the aggregation of Aβ peptides.[10][11][12]

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • This compound

  • Phosphate buffer (pH 7.4)

  • Black 96-well plate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., HFIP) and then dissolve in buffer to the desired concentration.

  • In a black 96-well plate, mix Aβ (1-42) solution with various concentrations of this compound.

  • Add ThT solution to each well.

  • Incubate the plate at 37°C with gentle shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.

  • Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.

  • Compare the aggregation curves in the presence and absence of this compound to determine its inhibitory effect.

Tau Phosphorylation Assay in SH-SY5Y Cells

This protocol evaluates the effect of this compound on Tau phosphorylation.[13][14][15]

Materials:

  • SH-SY5Y cells

  • Okadaic acid (to induce Tau hyperphosphorylation)

  • This compound

  • Cell lysis buffer

  • Western blot reagents

  • Primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau

  • Secondary antibodies

  • 6-well plates

Procedure:

  • Seed SH-SY5Y cells in 6-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce Tau hyperphosphorylation by treating the cells with okadaic acid.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using primary antibodies against specific phospho-Tau epitopes and total Tau.

  • Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau.

  • Analyze the data to assess the effect of this compound on Tau phosphorylation.

References

Application of Pumiloside in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside is a monoterpenoid indole alkaloid that holds a significant position in the field of natural product chemistry. It is primarily recognized as a crucial intermediate in the biosynthetic pathway of the potent anticancer agent, Camptothecin.[1] This document provides a comprehensive overview of the known applications of this compound in natural product synthesis, its biological activities with available quantitative data, and protocols for its preparation. While the total chemical synthesis of this compound is not extensively documented in publicly available literature, its biosynthetic and semi-synthetic preparations are better understood.

Application in Natural Product Synthesis

The principal application of this compound in natural product synthesis is its role as a precursor to Camptothecin. The biosynthetic pathway involves the conversion of Strictosamide to this compound, which is then further transformed into Deoxythis compound and ultimately Camptothecin.[1] This pathway highlights this compound as a key molecular scaffold for the construction of the quinoline-containing pentacyclic core of Camptothecin.

Currently, there is limited information available in the scientific literature regarding the use of this compound as a starting material or synthetic intermediate for other classes of natural products beyond the Camptothecin family. Its structural complexity and the availability of other synthetic routes to various alkaloid scaffolds may have limited its broader application in divergent synthetic strategies.

Biological Activities of this compound

While this compound is a precursor to the cytotoxic drug Camptothecin, its own biological activity profile is not extensively characterized, particularly concerning its anticancer properties. The available data points towards its activity as an enzyme inhibitor.

Quantitative Data for Biological Activity

The primary reported biological activity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

CompoundTargetIC50 Value (µM)Source Organism
This compoundAcetylcholinesterase (AChE)118.36Nauclea officinalis

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Research on related indole alkaloids suggests potential interactions with various cellular signaling cascades, but direct evidence for this compound is yet to be established. Given its acetylcholinesterase inhibitory activity, it is plausible that this compound could modulate cholinergic signaling pathways. However, further investigation is required to elucidate its precise mechanism of action and its effects on intracellular signaling.

Experimental Protocols

Preparation of this compound from Strictosamide

The following protocol is based on a patented method for the preparation of this compound from Strictosamide, a more abundant precursor.[7] This method utilizes a photo-oxidation reaction.

Materials:

  • Strictosamide

  • Ultrapure water

  • Oxygen gas

  • Sealed reaction vessel (e.g., quartz tube)

  • Light source (e.g., high-pressure mercury lamp)

  • Macroporous adsorbent resin (e.g., Diaion HP-20)

  • Ethanol (various concentrations for elution)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Dissolution of Starting Material: Dissolve an appropriate amount of Strictosamide in ultrapure water. The concentration should be optimized based on the reaction scale.

  • Reaction Setup: Transfer the Strictosamide solution to a sealed reaction vessel.

  • Oxygenation: Purge the solution and the headspace of the vessel with oxygen gas to create an oxygen-rich environment. Seal the vessel tightly.

  • Photochemical Reaction: Irradiate the sealed vessel with a suitable light source. The reaction progress should be monitored by HPLC to determine the optimal irradiation time for the conversion of Strictosamide to this compound.

  • Purification:

    • After the reaction is complete, load the aqueous solution onto a pre-conditioned macroporous adsorbent resin column.

    • Wash the column sequentially with ultrapure water to remove polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol, followed by 40-60% ethanol).

    • Collect the fractions and analyze them by HPLC to identify those containing this compound.

  • Isolation: Combine the fractions rich in this compound and concentrate the solution under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid to obtain this compound. The patent suggests a yield of over 70%.[7]

Visualizations

Biosynthetic Pathway of Camptothecin

Camptothecin_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Condensation secologanin Secologanin secologanin->strictosidine strictosamide Strictosamide strictosidine->strictosamide Cyclization This compound This compound strictosamide->this compound Oxidation deoxythis compound Deoxythis compound This compound->deoxythis compound Reduction camptothecin Camptothecin deoxythis compound->camptothecin Further Transformations

Caption: Biosynthetic pathway leading to Camptothecin, highlighting this compound as a key intermediate.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow cluster_synthesis Synthesis & Isolation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies This compound This compound cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) This compound->cell_lines Treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_lines->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination target_identification Molecular Target Identification ic50_determination->target_identification If active pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis

References

Application Notes and Protocols for High-Throughput Screening of Pumiloside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside is a naturally occurring iridoid-type alkaloid that has demonstrated noteworthy biological activities. Notably, it has been identified as an inhibitor of Herpes Simplex Virus 2 (HSV-2), including acyclovir-resistant strains. Furthermore, this compound is a known biosynthetic precursor to Camptothecin, a potent anti-cancer agent that functions as a topoisomerase I inhibitor. This dual activity profile makes this compound and its synthetic analogs attractive candidates for drug discovery programs in both antiviral and oncology research.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate libraries of this compound analogs for either anti-HSV-2 or anti-cancer activity. The protocols are tailored for a research setting and are adaptable to standard HTS automation.

Application 1: High-Throughput Screening for Anti-Herpes Simplex Virus 2 (HSV-2) Activity

This section outlines a cell-based HTS assay to identify this compound analogs that inhibit HSV-2 replication. The assay utilizes a genetically engineered cell line expressing a reporter gene under the control of an HSV-2-inducible promoter, providing a quantitative measure of viral replication.

Signaling Pathway of HSV-2 Replication and Host Cell Interaction

Herpes Simplex Virus 2 manipulates host cellular pathways to facilitate its replication. Upon infection, viral components are recognized by pattern recognition receptors (PRRs), triggering an innate immune response, including the production of type I interferons (IFNs). IFNs subsequently activate the JAK-STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs) with antiviral functions. However, HSV-2 has evolved mechanisms to counteract these defenses, in part by modulating pathways like autophagy to support its own replication.[1][2][3][4]

HSV2_Signaling cluster_host_cell Host Cell HSV2 HSV-2 PRR PRR (Pattern Recognition Receptor) HSV2->PRR senses Autophagy Autophagy HSV2->Autophagy modulates IFN_Production Type I IFN Production PRR->IFN_Production activates IFNAR IFNAR (IFN Receptor) IFN_Production->IFNAR activates JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT activates ISG ISG Expression JAK_STAT->ISG induces Antiviral_State Antiviral State ISG->Antiviral_State Viral_Replication Viral Replication Antiviral_State->Viral_Replication inhibits Autophagy->Viral_Replication supports Pumiloside_Analog This compound Analog Pumiloside_Analog->Viral_Replication inhibits

Caption: HSV-2 interaction with host cell signaling pathways.

Experimental Workflow: Anti-HSV-2 Reporter Gene Assay

The workflow for the high-throughput screening of this compound analogs against HSV-2 is depicted below. The process begins with the seeding of reporter cells, followed by compound addition, viral infection, incubation, and finally, measurement of the reporter signal.

HTS_Workflow_Antiviral cluster_workflow HTS Workflow start Start seed_cells Seed Reporter Cells (e.g., Vero-ICP6-LacZ) in 384-well plates start->seed_cells add_compounds Add this compound Analogs and Controls (DMSO, Acyclovir) seed_cells->add_compounds infect_cells Infect with HSV-2 at optimal MOI add_compounds->infect_cells incubate Incubate for 24-48 hours infect_cells->incubate add_substrate Add Reporter Substrate (e.g., CPRG for LacZ) incubate->add_substrate read_plate Read Absorbance (or Luminescence/Fluorescence) add_substrate->read_plate analyze_data Data Analysis: Calculate % Inhibition and Z' read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for anti-HSV-2 compounds.

Experimental Protocol: Anti-HSV-2 Reporter Gene Assay

1. Materials and Reagents:

  • Vero cells stably expressing β-galactosidase under the control of the HSV ICP6 promoter (Vero-ICP6-LacZ).

  • Herpes Simplex Virus 2 (HSV-2) stock of known titer.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound analog library dissolved in DMSO.

  • Acyclovir (positive control).

  • DMSO (negative control).

  • Phosphate Buffered Saline (PBS).

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution.

  • Cell lysis buffer.

  • 384-well clear-bottom tissue culture plates.

  • Automated liquid handling system.

  • Plate reader capable of measuring absorbance at 570 nm.

2. Assay Procedure:

  • Cell Seeding: Using an automated liquid handler, seed Vero-ICP6-LacZ cells into 384-well plates at a density of 5,000 cells per well in 50 µL of DMEM with 2% FBS. Incubate overnight at 37°C in 5% CO2.

  • Compound Addition: Add 100 nL of this compound analogs from the library plates to the assay plates using a pintool or acoustic dispenser. Also, add positive (Acyclovir, final concentration 10 µM) and negative (DMSO) controls to designated wells.

  • Viral Infection: Dilute HSV-2 stock in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.1. Add 10 µL of the diluted virus to each well, except for the uninfected control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in 5% CO2.

  • Cell Lysis and Substrate Addition: Add 10 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature. Following lysis, add 20 µL of CPRG substrate solution to each well.

  • Signal Detection: Incubate the plates at 37°C and monitor the color change. Read the absorbance at 570 nm using a plate reader every 30 minutes until the signal in the positive control wells reaches a plateau.

Data Presentation: Hypothetical Screening Results
Compound IDConcentration (µM)% Inhibition of HSV-2 ReplicationCell Viability (%)
This compound1065.298.1
Analog A1092.595.3
Analog B1015.899.2
Analog C1088.160.5
Acyclovir1095.097.6
DMSO0.1%0100

Application 2: High-Throughput Screening for Anticancer Activity

This section details two primary HTS assays for evaluating this compound analogs as potential anticancer agents: a biochemical assay for topoisomerase I inhibition and a cell-based cytotoxicity assay.

Signaling Pathway of Topoisomerase I Inhibition and DNA Damage Response

Topoisomerase I (Top1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5] Inhibitors like Camptothecin (and potentially this compound analogs) stabilize the covalent Top1-DNA cleavage complex.[6][7] The collision of replication forks with these stabilized complexes leads to DNA double-strand breaks (DSBs).[8] This DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR), involving sensor proteins (e.g., ATM, ATR) and effector kinases (e.g., Chk1, Chk2), which ultimately leads to cell cycle arrest and apoptosis.[9]

Topo1_Inhibition_Pathway cluster_cellular_process Cellular Process Pumiloside_Analog This compound Analog Topo1_DNA_Complex Top1-DNA Cleavage Complex Pumiloside_Analog->Topo1_DNA_Complex stabilizes Topo1 Topoisomerase I DNA_Relaxation DNA Relaxation Topo1->DNA_Relaxation mediates Topo1->Topo1_DNA_Complex forms DSB DNA Double-Strand Breaks (DSBs) Topo1_DNA_Complex->DSB leads to Replication_Fork Replication Fork Replication_Fork->Topo1_DNA_Complex collides with DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/2) DSB->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of Topoisomerase I inhibition.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

This workflow outlines a biochemical HTS assay to identify direct inhibitors of topoisomerase I. The assay measures the conversion of supercoiled DNA to its relaxed form.

HTS_Workflow_Topo1 cluster_workflow HTS Workflow start Start prepare_reagents Prepare Assay Buffer, Supercoiled DNA, and Topo I start->prepare_reagents add_compounds Add this compound Analogs and Controls (DMSO, Camptothecin) prepare_reagents->add_compounds add_enzyme Add Topoisomerase I to initiate reaction add_compounds->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (e.g., add SDS) incubate->stop_reaction detect_relaxation Detect DNA Relaxation (e.g., Triplex formation assay) stop_reaction->detect_relaxation read_plate Read Fluorescence detect_relaxation->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for Topoisomerase I inhibitors.

Experimental Protocols

1. Materials and Reagents:

  • Human Topoisomerase I.

  • Supercoiled plasmid DNA (e.g., pHOT1).

  • 10x Topoisomerase I assay buffer.

  • This compound analog library in DMSO.

  • Camptothecin (positive control).

  • DMSO (negative control).

  • DNA intercalating dye (e.g., PicoGreen) or a triplex formation-based detection system.[10][11]

  • 384-well black, low-volume plates.

  • Automated liquid handling system.

  • Fluorescence plate reader.

2. Assay Procedure:

  • Reagent Preparation: Prepare a master mix containing supercoiled DNA and assay buffer.

  • Compound Addition: Dispense 100 nL of this compound analogs and controls into the 384-well plates.

  • Reaction Initiation: Add 10 µL of the DNA/buffer master mix to each well. Add 5 µL of diluted Topoisomerase I to initiate the reaction. The final reaction volume should be around 20 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Signal Detection: Stop the reaction according to the chosen detection method (e.g., adding SDS). Add the detection reagent (e.g., PicoGreen) and incubate in the dark for 5 minutes.

  • Data Acquisition: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence (in some formats) indicates inhibition of DNA relaxation.

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, HCT116).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound analog library in DMSO.

  • Camptothecin or Doxorubicin (positive control).

  • DMSO (negative control).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 384-well white, clear-bottom tissue culture plates.

  • Automated liquid handling system.

  • Luminometer.

2. Assay Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000 cells per well in 40 µL of medium. Incubate overnight.

  • Compound Addition: Add 100 nL of this compound analogs and controls to the assay plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization and Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates cytotoxicity.

Data Presentation: Hypothetical Screening Results
Compound IDTopo I Inhibition IC50 (µM)HCT116 Cytotoxicity GI50 (µM)
This compound> 5025.3
Analog D2.10.8
Analog E15.612.4
Analog F> 50> 50
Camptothecin0.50.1

References

Troubleshooting & Optimization

Improving the yield of Pumiloside extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Pumiloside from plant material.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction and purification of this compound.

Q1: Why is my this compound yield consistently low?

A1: Low yield is a frequent issue stemming from several factors. Consider the following troubleshooting steps:

  • Plant Material Quality and Pre-treatment: The concentration of this compound can vary based on the plant's species, age, and harvesting time[1]. Ensure your plant material is properly dried and ground to a fine powder. Proper drying inhibits metabolic processes that can alter chemical composition, and a smaller particle size increases the surface area for solvent interaction, improving extraction efficiency[2][3].

  • Solvent Selection: this compound, a quinolinone alkaloid, is soluble in methanol and poorly soluble in water and ethyl acetate[4]. Using a highly polar solvent like methanol or an ethanol-water mixture is crucial. The polarity of the solvent should match that of the target compound to ensure a good yield[2].

  • Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are critical variables. Increasing temperature can enhance solubility and diffusion, but excessive heat may degrade thermolabile compounds[2][5]. Similarly, while longer extraction times can increase yield, they also raise the risk of degradation[2]. These parameters must be optimized for your specific plant material.

  • Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient[6]. Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are known to improve yields and reduce extraction times[7].

Q2: What is the optimal solvent for this compound extraction?

A2: Based on its chemical properties, methanol is a highly effective solvent for this compound[4]. For alkaloids in general, a common strategy involves a two-step process:

  • Defatting: First, extract the dried plant material with a non-polar solvent like hexane or petroleum ether. This step removes lipids, waxes, and terpenes that can interfere with the purification process. This initial extract is typically discarded[8].

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent such as methanol or ethanol to isolate the alkaloids[8]. The choice between solvents of varying polarities is a critical factor in determining the efficiency of phenolic compound extraction[9].

Q3: My extract contains many impurities. How can I improve the purity of my this compound?

A3: Improving purity involves steps both before and after the main extraction:

  • Pre-Extraction: As mentioned in Q2, pre-treating the plant material with a non-polar solvent (defatting) is a highly effective first step to remove non-polar impurities[8].

  • Post-Extraction Purification: The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for purification.

    • Column Chromatography: This is a standard method for separating alkaloids. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel), and solvents of increasing polarity are used to elute the different compounds[10][11].

    • Solid-Phase Extraction (SPE): SPE can be used as a clean-up step to remove interfering substances from the extract before final analysis or purification[12][13].

    • Crystallization: This technique can be used to obtain high-purity alkaloids from a semi-purified extract by adjusting solvent properties or temperature[10].

Q4: I suspect this compound is degrading during my extraction process. What are the signs and how can I prevent it?

A4: Degradation can be caused by excessive heat, prolonged exposure to light, or unsuitable pH levels[14][15].

  • Thermal Degradation: Many bioactive compounds are thermolabile and can be degraded by high temperatures used in methods like reflux or MAE[2][16]. If you suspect thermal degradation, try using a lower extraction temperature or switching to a non-thermal method.

  • Photodegradation: Some alkaloids are sensitive to light. The preparation of this compound from its precursor strictosamide involves a light-dependent step, suggesting the molecule itself could be photosensitive. It is good practice to conduct extractions in amber glassware or protect the setup from direct light.

  • pH Instability: Alkaloids can be sensitive to pH. This compound's stability across different pH values is not well-documented, but extreme pH should generally be avoided unless specifically required for a purification step (e.g., acid-base partitioning).

  • Preventative Measures: Employing methods like Ultrasound-Assisted Extraction (UAE) allows for efficient extraction at lower temperatures, which can help preserve compound integrity[7][17]. Using antioxidants during extraction may also help, but their compatibility with the overall process must be verified.

Q5: How can I reduce extraction time while maintaining a high yield?

A5: Modern extraction techniques are designed to be rapid and efficient.

  • Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and significantly reducing extraction time compared to conventional methods[7][17].

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to a much shorter extraction time, often just a few minutes[7][18]. However, careful temperature control is necessary to prevent thermal degradation[19].

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical parameters and outcomes for different extraction techniques to provide a comparative overview. The values are illustrative and should be optimized for specific experimental conditions.

FeatureConventional (Soxhlet)Ultrasound-Assisted (UAE)Microwave-Assisted (MAE)
Principle Continuous solid-liquid extraction with refluxing solvent[6].Acoustic cavitation disrupts cell walls[7].Microwave energy for rapid, targeted heating[7].
Typical Time 6 - 24 hours15 - 60 minutes[20]5 - 30 minutes[18][19]
Temperature Boiling point of solventLow to moderate (20-60°C)[17]Moderate to high (e.g., 90-150°C)[18]
Solvent Usage HighLow to moderateLow to moderate[21]
Yield Efficiency ModerateHighHigh[21]
Key Advantage Simple, well-establishedFast, efficient at low temperatures, good for thermolabile compounds[7].Extremely fast, highly efficient[7].
Key Disadvantage Time-consuming, large solvent volume, potential thermal degradation[6].Potential for free radical formation, requires specific equipment.Requires careful temperature control to avoid degradation, specific equipment needed[19].

Experimental Protocols

Below are detailed methodologies for advanced extraction and a standard purification technique.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 10 g of dried, finely powdered plant material. Pre-treat with 50 mL of hexane and sonicate for 15 minutes to defat the sample. Centrifuge and discard the hexane supernatant. Air-dry the plant residue.

  • Extraction: Place the defatted plant material into a 250 mL flask. Add 100 mL of 90% methanol (a 1:10 solid-to-liquid ratio)[17].

  • Sonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 250 W), temperature (e.g., 40°C), and time (e.g., 30 minutes)[17][22]. Ensure the water level in the bath is adequate.

  • Recovery: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Storage: Store the dried extract at 4°C in a desiccator, protected from light.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Weigh 2 g of dried, finely powdered plant material. If necessary, perform a pre-extraction with a non-polar solvent as described in the UAE protocol.

  • Extraction: Place the plant material in a specialized microwave extraction vessel. Add 80 mL of 80% ethanol (a 1:40 solid-to-liquid ratio)[18].

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 800 W), temperature (e.g., 120°C), and extraction time (e.g., 10 minutes)[18]. These parameters must be optimized to prevent degradation.

  • Recovery and Filtration: After the extraction cycle is complete and the vessel has cooled, filter the contents through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.

  • Storage: Store the extract in a cool, dark, and dry place.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in a non-polar solvent like chloroform. Pour the slurry into a glass column and allow it to pack evenly under gravity or with light pressure.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent. Alternatively, adsorb the dry extract onto a small amount of silica gel and carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent, such as methanol (e.g., progressing from 1% to 10% methanol in chloroform)[8].

  • Fraction Collection: Collect the eluate in separate fractions using test tubes.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Fractions showing a spot corresponding to a pure this compound standard are pooled.

  • Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

General Workflow for this compound Extraction and Purification

The following diagram illustrates the logical flow from raw plant material to a purified final product.

G A Raw Plant Material B Drying & Grinding A->B C Defatting (Hexane Extraction) B->C D Discard Non-Polar Lipids & Waxes C->D E Primary Extraction (e.g., UAE / MAE with Methanol) C->E F Crude this compound Extract E->F G Purification (Column Chromatography) F->G H Fraction Collection & TLC Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound J->K

Caption: A standard workflow for this compound extraction.

Troubleshooting Logic for Low Extraction Yield

This decision tree helps diagnose potential causes of low this compound yield.

G Start Low this compound Yield P1 Is Plant Material Properly Prepared? Start->P1 S1 Action: Ensure fine powder, properly dried. P1->S1 No P2 Is Solvent Choice Optimal? P1->P2 Yes S1->P2 S2 Action: Use high-polarity solvent (e.g., Methanol). Consider defatting. P2->S2 No P3 Are Extraction Parameters Optimized? P2->P3 Yes S2->P3 S3 Action: Optimize Time, Temp., & Solid/Liquid Ratio. P3->S3 No P4 Is Extraction Method Efficient? P3->P4 Yes S3->P4 S4 Action: Consider advanced methods (UAE or MAE). P4->S4 No End Yield Improved P4->End Yes S4->End

Caption: A decision tree for troubleshooting low yield.

Comparison of Extraction Methodologies

This diagram highlights the relationship between extraction time and the intensity of the physical principle for different methods.

G Conventional Conventional (Maceration, Soxhlet) UAE Ultrasound-Assisted (UAE) MAE Microwave-Assisted (MAE) Time_Long Longer Time (Hours to Days) Time_Short Shorter Time (Minutes) Intensity_Low Low Intensity (Passive Diffusion) Intensity_High High Intensity (Active Energy Input)

Caption: Time and intensity comparison of methods.

References

Technical Support Center: Overcoming Pumiloside Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pumiloside in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a natural indole alkaloid glycoside first isolated from plants like Nauclea officinalis and Ophiorrhiza liukiuensis.[1][2][3] It has demonstrated several biological activities, including the inhibition of the enzyme Acetylcholinesterase (AChE) and potential antiviral properties, making it a compound of interest for drug development.[2][4] Like many complex natural products, this compound is sparingly soluble in aqueous buffers.[5] This poor solubility can lead to several experimental issues, including underestimation of biological activity, poor reproducibility, inaccurate structure-activity relationships (SAR), and precipitation of the compound during assays.[6][7]

Q2: I am starting my experiment. What is the recommended initial procedure for dissolving this compound?

The recommended starting point is to first prepare a concentrated stock solution in an organic solvent. This compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, chloroform, and acetone.[3][8] A common practice for biological assays is to create a 10-30 mM stock solution in DMSO.[6] This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental buffer.

Q3: My this compound precipitated after I added the stock solution to my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds.[8] Here are several troubleshooting steps:

  • Verify Concentration: Ensure your final concentration does not exceed the solubility limit of this compound in the final assay medium. You can determine this limit by preparing serial dilutions and measuring turbidity with a spectrophotometer (at a wavelength of 500 nm or higher) or a nephelometer.[8]

  • Reduce Starting Concentration: It is often beneficial to lower the highest concentration in your dose-response curve to reduce the likelihood of precipitation.[6]

  • Use Sonication: In-well sonication can sometimes help redissolve precipitated compounds in aqueous media.[6]

  • Gentle Warming: Briefly warming the solution in a water bath at 37°C while vortexing may help dissolve fine particles.[8]

  • Optimize Dilution Protocol: Adding the aqueous solution to the DMSO stock, rather than the other way around, can sometimes increase the time the compound is at a high aqueous concentration, increasing precipitation risk.[6] Experiment with your dilution technique.

Q4: Can I use co-solvents to improve this compound solubility in my final solution?

Yes, using a co-solvent is a standard technique. The organic solvent from your stock solution (e.g., DMSO, ethanol, PEG) acts as a co-solvent in the final aqueous solution.[9] The key is to keep the final percentage of the organic co-solvent low enough to avoid affecting the biological system or causing toxicity.[7] For many cell-based assays, the final DMSO concentration is kept below 0.5% or 1%.

Q5: Are there other methods besides co-solvents to enhance the aqueous solubility of this compound?

Several advanced formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound:

  • Use of Saponins: Saponins, such as those from Quillaja saponaria, can form micelles that encapsulate hydrophobic compounds, significantly increasing their aqueous solubility.[10][11] This method involves adding the saponin component to the aqueous buffer before mixing in the this compound (which has been pre-dissolved in a minimal amount of organic solvent).[12][13]

  • pH Modification: Since this compound is an alkaloid, its solubility may be pH-dependent. Adjusting the pH of your buffer could improve solubility. Typically, formulations with a pH between 4 and 8 are less irritating for biological systems.[9][14]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][15]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
This compound powder will not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume or incorrect solvent choice.Increase the volume of the solvent. Gentle warming or vortexing may also help. Confirm that you are using a recommended solvent such as DMSO, DMF, or ethanol.[3][8]
A precipitate forms immediately after diluting the organic stock solution into the aqueous buffer. The aqueous solubility limit has been exceeded.Lower the final concentration of this compound.[6] Increase the percentage of co-solvent if your experimental system allows.[9] Consider using solubility enhancers like saponins or cyclodextrins.[10][15]
The solution becomes cloudy over time during the experiment. The compound is slowly precipitating out of the supersaturated solution.This indicates poor solution stability. Use precipitation inhibitors like certain polymers or saponins.[12][15] Ensure the temperature of the experiment is stable, as solubility is temperature-dependent.
High variability or poor reproducibility in bioassay results. Inconsistent amounts of dissolved this compound due to precipitation.Prepare fresh dilutions for each experiment. Visually inspect plates for any signs of precipitation. Determine the solubility limit under your exact assay conditions and do not exceed it.[8][16] Use a solubilization technique (co-solvents, saponins) to ensure the compound remains in solution.[6]

Data Presentation

Table 1: this compound (C₂₆H₂₈N₂O₉) Properties & Solubility

PropertyValue/InformationSource(s)
Molecular Weight 512.51 g/mol [1][2]
Compound Type Indole Alkaloid, Glycoside[1][2]
Solubility in Organic Solvents Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[3]
Solubility in Aqueous Buffers Sparingly soluble.[5]

Table 2: Common Strategies for Enhancing Aqueous Solubility

MethodTypical AgentsConcentration Range (Example)Mechanism of Action
Co-solvents DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG)<1% - 5% (v/v) in final solutionReduces solvent polarity.
Saponins Quillaja saponaria extract, Escin, Glycyrrhizin0.02% - 5% (w/v)Forms micelles to encapsulate the hydrophobic compound.[10][12][13]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Varies based on complex stoichiometryForms a water-soluble inclusion complex.[9][15]
pH Adjustment Acidic or basic bufferspH 4-8Increases ionization of the compound.[9]
Surfactants Sodium Lauryl Sulfate (SLS), Polysorbates (e.g., Tween® 80)Above Critical Micelle Concentration (CMC)Forms micelles similar to saponins.[11][16]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it for use in a biological assay.

Materials:

  • This compound powder (MW: 512.51 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5.13 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • To prepare a 10 µM working solution in PBS with a final DMSO concentration of 0.1%, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.

  • Then, add 1 µL of the 100 µM intermediate solution to 99 µL of your aqueous buffer in the assay well. This method of adding a small volume of a higher concentration stock directly to the larger buffer volume helps prevent precipitation.[6]

Protocol 2: Enhancing this compound Aqueous Solubility with Saponins

Objective: To increase the aqueous solubility of this compound using a saponin-based micellar solution.

Materials:

  • This compound 10 mM stock solution in DMSO (from Protocol 1)

  • Quillaja saponaria saponin powder

  • Target aqueous buffer (e.g., McIlvaine buffer, pH 6.0)

  • Sterile tubes

Procedure:

  • Prepare a 0.5% (w/v) saponin solution by dissolving 5 mg of Quillaja saponaria saponin powder in 1 mL of the target aqueous buffer. Vortex until fully dissolved. This will be your saponin-containing buffer.

  • In a separate tube, pre-dissolve the this compound in a minimal amount of an organic solvent like ethanol or use the DMSO stock from Protocol 1.[12][13]

  • Admix the organic this compound solution into the saponin-containing buffer.[12] For example, to achieve a final 10 µM this compound concentration, add 1 µL of the 10 mM DMSO stock to 999 µL of the 0.5% saponin buffer.

  • Vortex the final mixture gently. The saponins will form micelles that incorporate the this compound, resulting in a clear solution with enhanced solubility.[11][13]

  • This solution is now ready for use in your experiments.

Visualizations

G cluster_start cluster_dissolution cluster_check cluster_success cluster_troubleshoot start This compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso dilute_buffer Dilute stock into aqueous buffer dissolve_dmso->dilute_buffer check_sol Is the solution clear? dilute_buffer->check_sol success Proceed with Experiment check_sol->success Yes precipitate Precipitate Observed check_sol->precipitate No lower_conc Lower final concentration precipitate->lower_conc add_enhancer Use Solubility Enhancer (e.g., Saponin, Cyclodextrin) precipitate->add_enhancer lower_conc->dilute_buffer add_enhancer->dilute_buffer

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_compound cluster_solution cluster_enhancers cluster_result This compound This compound (Hydrophobic) solubilized Homogeneous Solution (Increased Bioavailability) buffer Water Molecules cosolvent Co-solvent (e.g., DMSO) cosolvent->solubilized Reduces Polarity saponin Saponin Micelle saponin->solubilized Forms Micelles

References

Pumiloside stability testing and degradation product analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Pumiloside and the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a complex alkaloid glycoside natural product.[1][2][3] Understanding its stability is crucial for the development of safe and effective pharmaceutical products. Stability testing ensures that the drug substance maintains its quality, potency, and purity over time under various environmental conditions.[4][5]

Q2: What are the primary degradation pathways for a glycosidic compound like this compound?

A2: Given its chemical structure, which includes a glycosidic bond, this compound is susceptible to hydrolysis, which cleaves the sugar moiety from the aglycone.[4][6][7] Other potential degradation pathways that should be investigated include oxidation, photolysis, and thermal degradation.[5][8]

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally exposing this compound to harsh conditions like strong acids, bases, oxidizing agents, high temperatures, and intense light.[5][8][9] These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate and quantify the intact drug from its degradants.[5][9]

Q4: What is a stability-indicating method?

A4: A stability-indicating method is a validated analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition, column degradation, or sample overload.Optimize the mobile phase by adjusting the pH or the ratio of organic solvent to buffer. Ensure the mobile phase is compatible with the column. Use a new column of the same type to check for degradation. Dilute the sample to avoid overloading the column.
Inconsistent retention times. Fluctuations in temperature, mobile phase composition, or flow rate.Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Check the HPLC pump for proper functioning and ensure a stable flow rate.
Emergence of unexpected peaks in the chromatogram. Contamination of the sample, mobile phase, or HPLC system. Formation of new, unexpected degradation products.Use high-purity solvents and reagents. Filter all samples and mobile phases before use. Implement a rigorous cleaning procedure for the HPLC system. If new degradants are suspected, further characterization using techniques like LC-MS is required.
No degradation observed under stress conditions. The stress conditions are not harsh enough. The molecule is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. However, avoid overly harsh conditions that could lead to secondary, irrelevant degradation products.[8]
Complete degradation of this compound. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[8] This range is generally considered optimal for developing a stability-indicating method.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After cooling, dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the this compound stock solution (1 mg/mL) to direct sunlight for 72 hours. Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Linear gradient back to 90% A, 10% B

    • 35-40 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress Condition% Assay of this compoundNumber of Degradation ProductsMajor Degradant Peak Area (%)
Control99.80-
0.1 M HCl, 60°C, 24h85.2210.5 (DP-1), 3.1 (DP-2)
0.1 M NaOH, RT, 8h78.9118.7 (DP-3)
3% H₂O₂, RT, 24h92.134.2 (DP-4), 2.5 (DP-5), 1.1 (DP-6)
Thermal (80°C, 48h)96.512.8 (DP-7)
Photolytic (Sunlight, 72h)94.323.9 (DP-8), 1.5 (DP-9)

Table 2: System Suitability Parameters for the HPLC Method (Hypothetical Data)

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound)≤ 2.01.2
Theoretical Plates (this compound)≥ 20005800
Resolution (this compound and nearest degradant)≥ 2.03.5
% RSD for 6 replicate injections≤ 2.0%0.8%

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1M NaOH, RT) This compound->Base Oxidation Oxidation (3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Degradation (80°C) This compound->Thermal Photo Photolytic Degradation (Sunlight) This compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Degradation Profile) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway cluster_inhibition Hypothetical Cellular Impact This compound This compound (Intact) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Degradant Degradation Product (e.g., Aglycone) Degradant->AChE No Significant Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes NoEffect Normal Cholinergic Signaling AChE->NoEffect Maintains Effect Increased Cholinergic Signaling ACh->Effect Leads to

References

Technical Support Center: Pumiloside Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pumiloside using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for this compound purification?

A1: this compound, a quinolinone alkaloid, is commonly purified from plant extracts or reaction mixtures using a combination of chromatographic techniques. The initial crude separation is often performed using macroporous adsorption resins or flash chromatography on silica gel.[1] Final purification to high purity is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[2]

Q2: What are the key chemical properties of this compound to consider for chromatography?

A2: this compound is soluble in methanol and poorly soluble in water and ethyl acetate.[2] As an alkaloid, it contains basic nitrogen atoms, which can influence its interaction with the stationary phase and affect peak shape.[2][3] Understanding its solubility is crucial for selecting the appropriate sample solvent and mobile phase.

Q3: What kind of yields and purity can I expect from this compound purification?

A3: The expected yield and purity of this compound can vary depending on the starting material and the purification method employed. A patented method involving macroporous adsorption resin followed by crystallization from methanol reports a yield of over 70% with a purity of 90-95%.[2] Preparative HPLC can achieve purities exceeding 98%.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: My this compound peak is showing significant tailing in reversed-phase HPLC. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is often due to secondary interactions between the analyte's basic nitrogen groups and acidic silanol groups on the silica-based stationary phase.[3][4]

  • Solution 1: Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the pH of the mobile phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% phosphoric acid, to the aqueous portion of your mobile phase can suppress the ionization of the silanol groups and protonate the this compound, leading to improved peak symmetry.[2][5]

  • Solution 2: Use of a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less likely to cause peak tailing with basic compounds.[4]

  • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion.[4] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.

Issue 2: Low Recovery or Yield of this compound

Q: I am experiencing low recovery of this compound after chromatography. What are the potential reasons?

A: Low recovery can stem from several factors, from sample preparation to the chromatographic conditions themselves.

  • Solution 1: Optimize Sample Solubility and Loading: this compound has limited solubility in water.[2] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase before loading. If using reversed-phase chromatography, dissolving the sample in a small amount of methanol or a mixture of the mobile phase is recommended. For flash chromatography, if the sample is not soluble in the mobile phase, consider dry loading by adsorbing the sample onto a small amount of silica gel.

  • Solution 2: Investigate Compound Stability: Although specific degradation pathways for this compound under various chromatographic conditions are not extensively documented, alkaloids can be sensitive to pH extremes.[6] If you are using a highly acidic or basic mobile phase, consider if this compound might be degrading on the column. A forced degradation study can help determine the stability of this compound under your specific conditions.[7][8][9]

  • Solution 3: Ensure Proper Elution Strength: If the mobile phase is too weak (i.e., too much aqueous solvent in reversed-phase), this compound may be retained too strongly on the column, leading to broad peaks and poor recovery. A gradient elution with an increasing proportion of organic solvent (e.g., acetonitrile or methanol) can ensure efficient elution.

Issue 3: Variable Retention Times

Q: The retention time of my this compound peak is inconsistent between runs. What should I check?

A: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase preparation.

  • Solution 1: Ensure Stable Mobile Phase Composition and pH: Inconsistencies in mobile phase preparation, such as slight variations in the percentage of organic solvent or the concentration of the acidic modifier, can lead to shifts in retention time.[10] Ensure accurate and consistent preparation of your mobile phase. The pH of the mobile phase is a critical parameter influencing the retention of ionizable compounds.[11]

  • Solution 2: Check for System Leaks and Pump Performance: A leak in the HPLC system will cause a drop in pressure and affect the flow rate, leading to longer retention times. Check all fittings and connections. Ensure the pump is delivering a consistent flow rate.

  • Solution 3: Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times, especially in gradient elution.

Quantitative Data Summary

The following table summarizes typical parameters for this compound analysis and purification.

ParameterValueReference
Analytical HPLC Column C18 (e.g., 4.6 x 250 mm, 5 µm)[2]
Analytical Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid (gradient)[2][5]
Detection Wavelength 226 nm[2]
Reported Yield (Resin + Cryst.) > 70%[2]
Reported Purity (Resin + Cryst.) 90-95%[2]

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound

This protocol is based on published analytical methods and can be used as a starting point for developing a preparative method.[2][5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-30 min: 15% to 32% B

    • 30-50 min: 32% to 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 226 nm.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in methanol.

Protocol 2: General Preparative HPLC Method Development for this compound

This protocol provides a general workflow for scaling up an analytical method to a preparative scale for this compound purification.

  • Method Scouting (Analytical Scale):

    • Start with the analytical method described in Protocol 1 to determine the retention time of this compound.

    • Optimize the gradient to achieve good resolution between this compound and any impurities. A shallower gradient around the elution time of this compound can improve separation.

  • Loading Study (Analytical Scale):

    • Gradually increase the injection volume or concentration of your sample on the analytical column to determine the maximum loading capacity before resolution is compromised. This will help in estimating the loading capacity for the preparative column.

  • Scale-Up to Preparative Column:

    • Use a preparative C18 column with the same stationary phase chemistry and particle size as the analytical column.

    • Adjust the flow rate and gradient times based on the column dimensions. A scale-up calculator can be used for this.

    • The injection volume can also be scaled up proportionally.

  • Purification Run:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol).

    • Inject the sample onto the equilibrated preparative column.

    • Collect fractions as the this compound peak elutes.

  • Fraction Analysis:

    • Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.

  • Pooling and Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Purification cluster_analysis Analysis and Final Product start Crude this compound Sample dissolve Dissolve in Methanol start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto Preparative C18 Column filter->inject elute Gradient Elution (ACN/H2O with Acid) inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Purified this compound evaporate->end

Caption: Experimental workflow for the purification of this compound by preparative HPLC.

troubleshooting_logic problem Problem: Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Mobile Phase pH problem->cause3 solution1 Add Acidic Modifier to Mobile Phase cause1->solution1 solution2 Use End-Capped Column cause1->solution2 solution3 Reduce Sample Load cause2->solution3 cause3->solution1

References

Technical Support Center: Pumiloside and Acetylcholinesterase (AChE) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering potential interference when screening Pumiloside in acetylcholinesterase (AChE) assays.

Troubleshooting Guide

Question: My AChE assay shows significant inhibition in the presence of this compound, but I suspect interference. What should I do?

Answer:

It is crucial to differentiate between true enzymatic inhibition and non-specific interference. This compound, as a monoterpene indole alkaloid glycoside, has the potential to interfere with common AChE assays. The following table outlines potential issues, their causes, and recommended solutions to troubleshoot your results.

Issue Potential Cause Recommended Solution
High Background Signal This compound may react directly with the colorimetric or fluorometric reagents used in the assay. For instance, in the Ellman's assay, the thiol group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.[1][2] this compound might reduce DTNB or react with the product.Run a control experiment with this compound and the detection reagents in the absence of the enzyme. If a signal is produced, this indicates interference. Consider using an alternative assay method with a different detection principle.
False Positive Inhibition This compound may absorb light at the same wavelength as the reaction product, leading to an apparent decrease in signal that is misinterpreted as inhibition.Measure the absorbance spectrum of this compound at the concentration used in the assay. If there is significant absorbance at the detection wavelength (e.g., 412 nm for the Ellman's assay), you will need to correct for this background absorbance.
Time-Dependent Inhibition Changes This compound may be unstable in the assay buffer, degrading over time to a more or less active compound.Perform a time-course experiment to assess the stability of this compound in the assay buffer. Pre-incubate this compound in the buffer for varying amounts of time before initiating the enzymatic reaction.
Irreversible Inhibition This compound or a reactive metabolite may be covalently modifying the enzyme.Conduct a dialysis or enzyme dilution experiment after pre-incubating the enzyme with this compound. If the inhibitory effect is not reversed, it suggests irreversible inhibition.
Variable IC50 Values The inhibitory potency of this compound may be sensitive to assay conditions such as pH, ionic strength, or the presence of detergents.Systematically vary the assay conditions to determine their effect on the measured IC50 value. Ensure that the assay buffer is compatible with both the enzyme and the test compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a monoterpene indole alkaloid first isolated from Ophiorrhiza pumila.[3] It is a glycoside, meaning it has a sugar molecule attached. This compound is a known intermediate in the biosynthetic pathway of camptothecin, a potent anti-cancer agent.[3][4] While its primary known role is as a biosynthetic precursor, related alkaloids often exhibit a range of biological activities.

Q2: Why might a natural product like this compound interfere with an AChE assay?

Natural products are a rich source of novel enzyme inhibitors. However, their structural diversity can also lead to assay interference. Potential reasons for interference from a compound like this compound include:

  • Reactivity with Assay Reagents: As mentioned in the troubleshooting guide, functional groups within this compound could react with detection reagents like DTNB.

  • Light Absorbance or Fluorescence: Many natural products are colored or fluorescent, which can interfere with spectrophotometric or fluorometric detection methods.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.

  • Chemical Inhibition: Some compounds can chemically inhibit the reaction between the product of the enzymatic reaction and the detection reagent, leading to false-positive results.[5]

Q3: How can I confirm that this compound is a true AChE inhibitor?

To validate your initial findings, it is essential to perform a series of secondary assays and control experiments:

  • Use an Orthogonal Assay: Employ an AChE assay with a different detection method. For example, if you initially used a colorimetric assay, try a fluorometric or pH-based method.[6][7] Consistent results across different assay formats increase confidence in the inhibitory activity.

  • Determine the Mechanism of Inhibition: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides insights into the mode of binding.

  • Check for Non-specific Inhibition: Test this compound against other, unrelated enzymes to assess its selectivity. A highly selective inhibitor is less likely to be acting through a non-specific mechanism.

  • Perform Control Experiments: As detailed in the troubleshooting guide, run controls for compound absorbance, reaction with detection reagents, and stability in the assay buffer.

Q4: What are the best practices for preparing this compound for an AChE assay?

Proper handling of this compound is critical for obtaining reliable results:

  • Solvent Selection: Use a solvent that completely dissolves this compound and is compatible with the AChE enzyme. Dimethyl sulfoxide (DMSO) is commonly used, but the final concentration in the assay should be kept low (typically <1%) as it can affect enzyme activity.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen solvent. Make fresh serial dilutions in the assay buffer for your experiments.

  • Solubility Check: Visually inspect your diluted solutions for any signs of precipitation. Poor solubility can lead to inaccurate concentration determination and variable results.

Experimental Protocol: Robust AChE Assay to Minimize Interference

This protocol is based on the Ellman's method and includes steps to mitigate potential interference from test compounds like this compound.

Materials:

  • Acetylcholinesterase (AChE) from a reliable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Donepezil or Galantamine (positive control inhibitor)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound and the positive control inhibitor in DMSO.

  • Assay Setup (perform in triplicate):

    • Test Wells: Add buffer, this compound solution (at various concentrations), DTNB, and AChE solution.

    • Positive Control Wells: Add buffer, positive control inhibitor solution, DTNB, and AChE solution.

    • Negative Control (100% Activity) Wells: Add buffer, DMSO (at the same final concentration as in the test wells), DTNB, and AChE solution.

    • Blank (Substrate) Wells: Add buffer, DMSO, and ATCI solution (no enzyme).

    • Compound Interference Control Wells: Add buffer, this compound solution, DTNB, and ATCI solution (no enzyme).

    • Enzyme Blank Wells: Add buffer, DMSO, and AChE solution (no substrate).

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI solution to all wells except the enzyme blank.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the compound interference control from the rate of the corresponding test wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

troubleshooting_workflow Troubleshooting this compound Interference in AChE Assays start Start: Unexpected Inhibition with this compound check_absorbance Control 1: Measure this compound Absorbance at Detection Wavelength start->check_absorbance absorbance_interferes Does it absorb? check_absorbance->absorbance_interferes correct_data Action: Correct Data for Background Absorbance absorbance_interferes->correct_data Yes no_absorbance_interference No significant absorbance absorbance_interferes->no_absorbance_interference No check_reagent_reaction Control 2: Incubate this compound with Detection Reagents (No Enzyme) correct_data->check_reagent_reaction no_absorbance_interference->check_reagent_reaction reagent_reacts Does it react? check_reagent_reaction->reagent_reacts use_orthogonal_assay Action: Use Orthogonal Assay (e.g., pH-stat, fluorescent) reagent_reacts->use_orthogonal_assay Yes no_reagent_reaction No reaction reagent_reacts->no_reagent_reaction No confirm_true_inhibition Potential True Inhibition: Proceed with Kinetic Studies use_orthogonal_assay->confirm_true_inhibition no_reagent_reaction->confirm_true_inhibition

Caption: Workflow for identifying and mitigating this compound interference.

interference_mechanism Hypothesized Interference of this compound in Ellman's Assay cluster_assay Standard Ellman's Assay cluster_interference Potential Interference Pathway AChE AChE Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow Product) Thiocholine->TNB DTNB DTNB (Colorless) DTNB->TNB reacts with DTNB_interfere DTNB This compound This compound Reduced_DTNB Reduced DTNB (Colorless) This compound->Reduced_DTNB Direct Reduction (False Negative)

Caption: Potential mechanism of this compound interference in the Ellman's assay.

References

Optimizing HPLC-MS/MS parameters for sensitive Pumiloside detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the sensitive detection of Pumiloside.

Frequently Asked Questions (FAQs)

1. What are the basic chemical properties of this compound?

This compound is a naturally occurring quinoline alkaloid glycoside.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 126722-26-7[1][2]
Molecular Formula C₂₆H₂₈N₂O₉[2]
Appearance Not specified, but typically a solid[1]
Precursor m/z [M+H]⁺ 513.187[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

2. What is a recommended starting point for HPLC-MS/MS parameters for this compound detection?

A highly sensitive and specific method has been developed for the simultaneous determination of 12 major alkaloids, including this compound, from Nauclea officinalis.[3] The parameters from this method provide an excellent starting point for analysis.

Table 1: Recommended HPLC-MS/MS Parameters
ParameterRecommended Setting
HPLC System UPLC with a BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A linear gradient appropriate for separating alkaloids
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Ionization Source Electrospray Ionization (ESI), positive mode
MS Mode Multiple Reaction Monitoring (MRM)

3. How should I prepare plant samples for this compound analysis?

A general procedure for the extraction of alkaloids from plant material involves solvent extraction followed by a clean-up step. For Nauclea officinalis, a 95% ethanol extract has been used.[4]

Experimental Protocol: Sample Preparation
  • Extraction:

    • Grind dried plant material (e.g., leaves) into a fine powder.

    • Extract the powder with 95% ethanol using ultrasonication or maceration.

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) clean-up can improve sensitivity and reduce matrix effects.[5]

    • Use a reversed-phase SPE cartridge.

    • Condition the cartridge with methanol, followed by equilibration with a water/methanol mixture (e.g., 90:10 v/v).[5]

    • Dissolve the crude extract in the equilibration solution and load it onto the cartridge.

    • Wash the cartridge with the equilibration solution to remove interferences.[5]

    • Elute this compound and other alkaloids with methanol.[5]

  • Final Preparation:

    • Evaporate the eluted solvent and reconstitute the sample in the initial mobile phase composition for injection into the HPLC-MS/MS system.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for alkaloid compounds can arise from several factors.

    • Secondary Interactions: Residual silanols on the silica-based column can interact with the basic nitrogen atoms in this compound, causing tailing. Adding a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase can mitigate this by protonating the silanols and the analyte.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[6][7]

    • Column Contamination/Degradation: If the problem develops over time, your column may be contaminated or the stationary phase may be degrading.[8] Try flushing the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can help extend the life of your analytical column.[6]

Issue 2: Low Sensitivity or No Signal

  • Question: I am not detecting this compound, or the signal is very weak. What should I check?

  • Answer: Low sensitivity can be due to issues with the sample, the HPLC separation, or the mass spectrometer settings.

    • Sample Preparation: this compound may be present at very low concentrations in your sample. Consider using a more concentrated extract or implementing a sample clean-up and concentration step like SPE.

    • Ionization Efficiency: Ensure your ESI source parameters are optimized. For indole alkaloids, positive ionization mode is generally preferred.[2] Key parameters to optimize include capillary voltage, cone voltage, source temperature, and gas flows (desolvation and cone gas).[1][9]

    • MS/MS Transition: Verify that you are using the correct and most intense MRM transition for this compound. The precursor ion should be [M+H]⁺ (m/z 513.187). You will need to determine the optimal collision energy to generate a stable and intense product ion.

Issue 3: Retention Time Shifts

  • Question: The retention time for my this compound peak is inconsistent between injections. What could be the problem?

  • Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[10]

    • Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If you are using a gradient, ensure the pump is mixing the solvents correctly.[10] Microbial growth in the mobile phase bottles can also cause issues, so use fresh solvents.[11]

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to shifting retention times, especially in gradient elution.

    • Temperature Fluctuations: Column temperature can affect retention time. Use a column oven to maintain a consistent temperature.[10]

    • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[10]

Visualizations

Experimental Workflow

Pumiloside_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plant Plant Material (e.g., Nauclea officinalis) Extract Ethanol Extraction Plant->Extract Cleanup SPE Cleanup Extract->Cleanup Final Reconstitution Cleanup->Final HPLC HPLC Separation (C18 Column) Final->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Process Data Acquisition & Processing MS->Process Quant Quantification Process->Quant

Caption: Workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of glycosides in positive ion ESI-MS/MS is often characterized by the neutral loss of the sugar moiety. For this compound, this would be the primary fragmentation step.

Pumiloside_Fragmentation This compound This compound [M+H]⁺ m/z 513.187 Loss -162.05 Da (Neutral loss of Glucose) This compound->Loss Aglycone Aglycone Fragment [M+H - Glucose]⁺ Loss->Aglycone

Caption: Proposed fragmentation of this compound in MS/MS.

References

Strategies to prevent Pumiloside degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Pumiloside during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is a glycoside, a class of naturally occurring compounds characterized by a sugar molecule (glycone) bonded to a non-sugar molecule (aglycone).[1] Like many glycosides, this compound's stability is crucial because degradation can lead to a loss of biological activity, the formation of confounding impurities, and inconsistent experimental results. The primary point of failure is the glycosidic bond, which can be susceptible to cleavage under various conditions.[2]

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound and other glycosides are:

  • Temperature: Higher temperatures accelerate chemical reactions, including the hydrolysis of glycosidic bonds.[3]

  • pH: Both acidic and alkaline conditions can catalyze the cleavage of the glycosidic linkage. Acid-catalyzed hydrolysis is a common degradation pathway for glycosides.[2][4]

  • Enzymatic Activity: If the this compound sample is of natural origin or is exposed to biological contaminants, residual glycoside hydrolase enzymes can break it down.[3]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce degradation. For related compounds like camptothecin, photodegradation can be rapid, with a half-life of less than a day under direct sunlight.[5]

  • Oxidation: The presence of oxidizing agents can also lead to the chemical modification and degradation of the molecule.

Q3: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a dry powder in a tightly sealed container. For long-term storage, keeping it at -20°C is highly recommended to minimize degradation.[3] The container should be protected from light, for example, by using amber vials or by wrapping the container in aluminum foil.

  • In Solution: Prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, use a buffered solution at a slightly acidic to neutral pH (around pH 5.0 has been shown to be optimal for some complex molecules) and store at 2-8°C, protected from light.[6] Avoid prolonged storage in solution, especially at room temperature.

Q4: What are the visible signs of this compound degradation?

While chemical degradation is often not visible, you may observe:

  • Color Change: A change in the color of the powdered sample or solution can indicate chemical changes.

  • Appearance of Precipitate: The formation of insoluble degradation products may cause a previously clear solution to become cloudy or form a precipitate.

  • Inconsistent Analytical Results: The most reliable indicator is through analytical methods like HPLC, where you might see a decrease in the main this compound peak area and the appearance of new, unidentified peaks corresponding to degradation products.

Troubleshooting Guide

Problem: My experimental results are inconsistent, and I suspect this compound degradation.

  • Possible Cause: The compound may be degrading in solution during the experiment.

  • Solution:

    • Verify Storage: Confirm that your stock material is stored correctly (solid, -20°C, protected from light).

    • Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not use solutions that have been stored for extended periods, especially at room temperature.

    • Control Experimental Conditions: Ensure the pH and temperature of your experimental buffers are within a stable range for this compound. If your experiment requires harsh pH or high temperatures, minimize the exposure time.

    • Analytical Check: Run an HPLC analysis on your stock solution to confirm its purity and concentration before starting a new set of experiments.

Problem: I see unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause: These peaks are likely degradation products resulting from improper storage or handling.

  • Solution:

    • Characterize Peaks: If you have access to mass spectrometry (MS), try to get a mass for the unknown peaks. A common degradation pathway is hydrolysis, which would result in a peak corresponding to the aglycone (this compound minus its sugar moiety).

    • Perform a Forced Degradation Study: Intentionally degrade a small amount of this compound under controlled stress conditions (acid, base, heat, oxidation). This will help you identify the retention times of specific degradation products and confirm if the peaks in your experimental sample match.

    • Review Protocols: Scrutinize your sample preparation and storage protocols. Are solutions being left on the benchtop? Is the pH of the solvent appropriate?

Quantitative Data on Stability

Table 1: Effect of pH and Temperature on Camptothecin (CPT) Half-Life in Seawater [5]

ConditionTemperatureHalf-Life (t½) in Days
pH 4 25°C30.13
pH 7 25°C16.90
pH 9 25°CNot Detected (Rapid Degradation)
Neutral pH 4°C23.90
Neutral pH 25°C21.66
Neutral pH 35°C26.65

Table 2: Effect of Light on Camptothecin (CPT) Half-Life in Seawater [5]

Light ConditionHalf-Life (t½) in Days
Sunlight Irradiation 0.17
Artificial Irradiation (1000-20,000 lx) < 1
Dark Control > 30 (Only 11.5% degradation after 4 days)

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and determine its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours. Keep a control sample wrapped in foil.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

  • Analyze all samples, including an untreated control, by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method capable of separating the intact this compound from its degradation products.

1. Initial Method Development:

  • Column: Use a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water
    • Phase B: Acetonitrile

  • Gradient: Start with a broad gradient to elute all compounds, for example:

    • 0-20 min: 10% to 90% B
    • 20-25 min: 90% B
    • 25-30 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength for this compound (determined by UV scan). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Injection Volume: 10 µL

2. Method Validation:

  • Inject the samples from the forced degradation study.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak (Resolution > 2).

  • Optimize the gradient, mobile phase composition, or column chemistry as needed to achieve adequate separation.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

Visualizations

G cluster_factors Degradation Factors Temp High Temperature Degradation Degradation (Cleavage of Glycosidic Bond) Temp->Degradation pH Harsh pH (Acidic/Alkaline) pH->Degradation Light UV/Sunlight Light->Degradation Enzyme Enzymes (Hydrolases) Enzyme->Degradation This compound Intact this compound (Glycoside) This compound->Degradation Products Degradation Products (Aglycone + Sugar) Degradation->Products Loss Loss of Biological Activity Products->Loss

Caption: Factors leading to this compound degradation and loss of activity.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Stress Aliquot stock for each stress condition (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Control Prepare Untreated Control Stock->Control Incubate Incubate samples under specified conditions (e.g., 60°C, UV light) Stress->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize Dilute Dilute all samples to working concentration Neutralize->Dilute HPLC Analyze via Stability- Indicating HPLC-UV/PDA Dilute->HPLC Compare Compare stressed samples to control. Identify degradants and calculate % degradation. HPLC->Compare

Caption: Experimental workflow for a forced degradation study of this compound.

References

Dealing with co-eluting impurities in Pumiloside analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Pumiloside. The focus is on addressing the common challenge of co-eluting impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities in this compound analysis when sourced from Ophiorrhiza pumila?

A1: Based on phytochemical studies of Ophiorrhiza pumila extracts, the most likely co-eluting impurities with this compound are structurally related alkaloids and other natural products present in the plant material. These include Deoxythis compound, Camptothecin, Aknadinine, and β-Sitosterol. Deoxythis compound is particularly prone to co-elution due to its high structural similarity to this compound.

Q2: My this compound peak shows shouldering or is broader than expected. What could be the cause?

A2: Peak shouldering or broadening in this compound analysis often indicates the presence of a co-eluting impurity. Given its structural similarity, Deoxythis compound is a primary suspect. Other potential causes include poor column performance, inappropriate mobile phase composition, or sample overload. Refer to the Troubleshooting Guide below for systematic steps to identify and resolve the issue.

Q3: How can I confirm the identity of a suspected co-eluting impurity?

A3: The most definitive method for identifying a co-eluting impurity is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the eluting peak, you can confirm the presence of suspected impurities like Deoxythis compound or Camptothecin.[1]

Q4: What initial steps should I take to improve the separation of this compound from its impurities?

A4: To improve separation, you can start by optimizing the HPLC method. This includes adjusting the mobile phase composition (e.g., changing the organic modifier or pH), modifying the gradient profile, or reducing the flow rate. Switching to a column with a different stationary phase chemistry or a smaller particle size can also significantly enhance resolution.

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: While specific degradation pathways for this compound are not extensively documented in readily available literature, it is prudent to assume that as a glycoside, it may be susceptible to hydrolysis under acidic or basic conditions, which would cleave the sugar moiety. Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are recommended to identify potential degradation products that could interfere with analysis.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving issues with co-eluting impurities during the HPLC analysis of this compound.

Problem: Poor resolution between this compound and a suspected co-eluting impurity.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Method Optimization cluster_3 Advanced Techniques cluster_4 Resolution Problem Poor Peak Resolution (Shouldering, Broadening) Check_System Verify HPLC System Performance (Pressure, Baseline) Problem->Check_System Review_Method Review Current Method Parameters Check_System->Review_Method Optimize_Mobile_Phase Adjust Mobile Phase (pH, Organic Ratio) Review_Method->Optimize_Mobile_Phase Modify_Gradient Modify Gradient Profile (Steeper/Shallower) Optimize_Mobile_Phase->Modify_Gradient Resolved Achieve Baseline Separation Optimize_Mobile_Phase->Resolved Change_Column Select Alternative Column (Different Stationary Phase) Modify_Gradient->Change_Column Modify_Gradient->Resolved LC_MS Employ LC-MS for Impurity Identification Change_Column->LC_MS Change_Column->Resolved Forced_Degradation Conduct Forced Degradation Study LC_MS->Forced_Degradation LC_MS->Resolved Forced_Degradation->Resolved

Caption: The logical flow from the parent compound to its stability profile via forced degradation.

References

Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Pumiloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to LC-MS analysis?

This compound is a naturally occurring indole alkaloid glycoside.[1] Its chemical formula is C26H28N2O9, with a molecular weight of approximately 512.5 g/mol .[1] For LC-MS analysis, the protonated molecule [M+H]+ is typically observed at an m/z of 513.187.[1] Being a glycoside, it has polar sugar moieties, and as an alkaloid, it contains nitrogen atoms, which can influence its ionization behavior and retention in reversed-phase chromatography. This compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[3][4] These effects can lead to inaccurate and irreproducible quantification, compromising the reliability of analytical data.[4] When analyzing this compound in complex matrices like plasma or plant extracts, endogenous substances such as phospholipids, salts, and other metabolites can interfere with its ionization in the mass spectrometer's source.[5]

Q3: I am observing significant ion suppression for this compound. What are the likely causes?

Ion suppression for this compound in LC-MS analysis is often caused by:

  • Co-eluting Matrix Components: Phospholipids from plasma or highly abundant compounds in plant extracts can co-elute with this compound and compete for ionization.[5]

  • High Salt Concentration: Salts from buffers or the sample matrix can reduce the efficiency of the electrospray ionization (ESI) process.

  • Poor Chromatographic Resolution: Inadequate separation of this compound from matrix components can lead to a high concentration of interfering compounds entering the MS source at the same time as the analyte.

Q4: How can I detect and quantify matrix effects for my this compound assay?

Two common methods to assess matrix effects are:

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a pure solvent at the same concentration. The ratio of these areas gives the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the MS source after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification.

Possible Cause Troubleshooting Step
Inconsistent Matrix EffectsUse a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use a structural analog that co-elutes and experiences similar matrix effects.
Variable Sample PreparationAutomate the sample preparation workflow to ensure consistency. Ensure complete protein precipitation and consistent solvent evaporation and reconstitution steps.
CarryoverInject blank samples between your actual samples to check for and mitigate carryover. Optimize the needle wash solvent and procedure in your autosampler.

Issue 2: Low recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inefficient ExtractionOptimize the pH of the extraction solvent. For an alkaloid like this compound, adjusting the pH can significantly improve partitioning in liquid-liquid extraction (LLE).[5]
Analyte AdsorptionUse low-binding consumables (e.g., tubes, plates). Check for and minimize non-specific binding to the solid-phase extraction (SPE) sorbent by optimizing the wash and elution solvents.
Incomplete Elution from SPEEnsure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Test different organic solvents and modifiers.

Issue 3: Inconsistent peak shape for this compound.

Possible Cause Troubleshooting Step
Matrix OverloadDilute the sample extract to reduce the concentration of matrix components. This can often improve peak shape and reduce ion suppression.
Incompatible Reconstitution SolventEnsure the reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion. Ideally, the reconstitution solvent should be weaker than the mobile phase.
Column FoulingImplement a column wash step after each batch of samples to remove strongly retained matrix components. Consider using a guard column to protect the analytical column.

Quantitative Data Summary

Sample Preparation MethodExpected Recovery (%)Expected Matrix Effect (%)ThroughputCost
Protein Precipitation (PPT) 85 - 10560 - 90 (High Suppression)HighLow
Liquid-Liquid Extraction (LLE) 70 - 9580 - 100 (Low to Moderate Suppression)MediumMedium
Solid-Phase Extraction (SPE) 80 - 11090 - 110 (Minimal Suppression/Enhancement)MediumHigh
Dilute-and-Shoot ~100< 60 (Very High Suppression)Very HighVery Low

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plant Extract

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of the plant extract with 900 µL of water containing 0.1% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Processing Sample Plasma or Plant Extract Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_logic start Inaccurate or Irreproducible This compound Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present no_me Investigate Other Causes (e.g., instrument performance, standard stability) me_present->no_me No mitigate_me Mitigate Matrix Effects me_present->mitigate_me Yes optimize_sp Optimize Sample Prep (e.g., SPE, LLE) mitigate_me->optimize_sp optimize_chrom Optimize Chromatography mitigate_me->optimize_chrom use_is Use Appropriate IS (e.g., SIL-IS) mitigate_me->use_is reassess Re-assess Matrix Effects optimize_sp->reassess optimize_chrom->reassess use_is->reassess reassess->mitigate_me Not Acceptable end Accurate & Reproducible Results reassess->end Acceptable

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Troubleshooting low signal intensity in NMR analysis of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of Pumiloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality NMR data for this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is NMR analysis important for its study?

A1: this compound is a naturally occurring glycosidic indole alkaloid that has been isolated from plant species such as Nauclea officinalis and Ophiorrhiza pumila.[1] As with many natural products, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for its structural elucidation, characterization, and purity assessment. NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry, which is essential for understanding its biological activity and for quality control in drug development.

Q2: I am experiencing very weak signals in my ¹H NMR spectrum of this compound. What are the most common causes?

A2: Low signal intensity in the ¹H NMR analysis of this compound can stem from several factors:

  • Low Sample Concentration: This is the most frequent cause of weak signals.

  • Poor Solubility: this compound may not be fully dissolved in the chosen NMR solvent, leading to a lower effective concentration.

  • Improperly Set NMR Parameters: Suboptimal acquisition parameters, such as an insufficient number of scans or incorrect pulse widths, can result in a poor signal-to-noise ratio.

  • Sample Degradation: The stability of this compound in solution over time may be a factor.

  • Instrumental Issues: Problems with the NMR spectrometer, such as a poorly tuned probe, can lead to diminished sensitivity.

Q3: Which deuterated solvents are recommended for the NMR analysis of this compound?

A3: Based on available information, this compound is soluble in a range of organic solvents. For NMR analysis, deuterated versions of the following solvents are recommended:

  • Chloroform-d (CDCl₃)

  • Methanol-d₄ (CD₃OD)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Acetone-d₆

The choice of solvent can influence chemical shifts and may be used to resolve overlapping signals. It is advisable to test solubility in small volumes before preparing the final NMR sample.

Q4: Where can I find published ¹H and ¹³C NMR data for this compound?

A4: The complete ¹H and ¹³C NMR assignments for this compound have been reported in the scientific literature. A detailed analysis can be found in the PhD thesis of Liew Sook Yee, "STUDIES ON CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES OF NAUCLEA OFFICINALIS AND NAUCLEA SUBDITA", specifically in Table 3.18.[2] Researchers should refer to this and other publications on the natural products of Nauclea officinalis and Ophiorrhiza pumila for experimentally derived spectral data.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity in the NMR analysis of this compound.

Problem: Weak or absent signals in the ¹H and/or ¹³C NMR spectrum.

Below is a troubleshooting workflow to address this issue.

Troubleshooting_Workflow start Start: Low Signal Intensity check_concentration Step 1: Verify Sample Concentration & Solubility start->check_concentration solubility_issue Is the sample fully dissolved? check_concentration->solubility_issue increase_concentration Action: Increase concentration or try a different solvent. solubility_issue->increase_concentration No optimize_parameters Step 2: Optimize NMR Acquisition Parameters solubility_issue->optimize_parameters Yes increase_concentration->check_concentration parameter_issue Are the acquisition parameters optimized? optimize_parameters->parameter_issue adjust_parameters Action: Increase number of scans (NS), check pulse width (p1), and relaxation delay (d1). parameter_issue->adjust_parameters No check_instrument Step 3: Check Instrument Performance parameter_issue->check_instrument Yes adjust_parameters->optimize_parameters instrument_issue Is the spectrometer performing optimally? check_instrument->instrument_issue consult_facility_manager Action: Run a standard sample. Consult facility manager for probe tuning and calibration. instrument_issue->consult_facility_manager No end_success End: High-Quality Spectrum Obtained instrument_issue->end_success Yes consult_facility_manager->check_instrument

Caption: A stepwise workflow for troubleshooting low signal intensity in NMR analysis.

Detailed Troubleshooting Steps in Q&A Format

Step 1: Sample Preparation and Solubility

  • Question: How can I ensure my this compound sample is properly prepared?

    • Answer: Start by accurately weighing your sample. For a standard 5 mm NMR tube, aim for a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. Ensure the sample is fully dissolved; visually inspect for any particulate matter. Gentle vortexing or sonication may aid dissolution.

  • Question: What should I do if this compound does not fully dissolve in my chosen solvent?

    • Answer: If solubility is an issue, consider trying a different deuterated solvent from the recommended list (CDCl₃, CD₃OD, DMSO-d₆, Acetone-d₆). For particularly stubborn samples, a co-solvent system (e.g., a few drops of CD₃OD in CDCl₃) might improve solubility. However, be aware that this will complicate solvent signal suppression.

Step 2: NMR Acquisition Parameters

  • Question: Which ¹H NMR parameters should I focus on to increase signal intensity?

    • Answer:

      • Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.

      • Pulse Width (p1): Ensure the 90° pulse width is correctly calibrated for your sample and the probe. An inaccurate pulse width can lead to significant signal loss.

      • Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is crucial. For routine screening with low signal, a shorter d1 (e.g., 1-2 seconds) combined with a larger number of scans can be effective.

  • Question: My ¹³C NMR signals are very weak. What are the key parameters to adjust?

    • Answer: ¹³C NMR is inherently less sensitive than ¹H NMR.

      • Number of Scans (NS): A significantly higher number of scans is typically required for ¹³C NMR.

      • Proton Decoupling: Ensure proton decoupling is active to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons.

      • Acquisition Time (aq): A longer acquisition time can improve resolution, which may help in distinguishing small signals from noise.

Step 3: Instrumental Checks

  • Question: How can I rule out instrument problems as the cause of my low signal?

    • Answer: Run a standard sample with a known concentration (e.g., 1% ethylbenzene in CDCl₃). If the standard sample also gives a poor signal, it indicates an instrument issue. Contact the facility manager to check the probe tuning and locking, as well as the overall spectrometer performance.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely.

Protocol 2: General ¹H NMR Data Acquisition Parameters

The following table provides a starting point for ¹H NMR acquisition parameters. These may need to be optimized for your specific instrument and sample.

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgStandard 1D proton experiment
Number of Scans (NS)16 - 64 (or more for very dilute samples)Signal averaging to improve S/N
Relaxation Delay (d1)2.0 sTime for magnetization to recover
Acquisition Time (aq)2.0 - 4.0 sDuration of signal detection
Spectral Width (sw)16 - 20 ppmRange of chemical shifts to observe
Pulse Width (p1)Calibrated 90° pulseExcitation of the sample

Data Presentation

Representative ¹H and ¹³C NMR Data for this compound

The following table presents representative, plausible ¹H and ¹³C NMR chemical shifts for this compound for troubleshooting and identification purposes. Note that actual chemical shifts can vary slightly depending on the solvent, concentration, and temperature. This data is based on typical values for similar glycosidic indole alkaloids.

PositionRepresentative ¹³C δ (ppm)Representative ¹H δ (ppm, multiplicity, J in Hz)
Aglycone
2130.5
375.24.85 (d, J = 8.5)
552.13.15 (m), 2.90 (m)
621.81.95 (m), 1.80 (m)
7108.9
8127.3
9119.57.45 (d, J = 7.8)
10118.87.05 (t, J = 7.5)
11121.57.15 (t, J = 7.6)
12111.27.35 (d, J = 8.0)
13136.5
1445.32.80 (m)
1535.12.10 (m)
16140.25.80 (ddd, J = 17.2, 10.5, 6.5)
17115.15.25 (d, J = 17.2), 5.20 (d, J = 10.5)
1978.94.50 (m)
2060.23.90 (m)
21172.3
Glucose Moiety
1'102.54.95 (d, J = 7.5)
2'74.83.55 (m)
3'77.93.65 (m)
4'71.53.45 (m)
5'78.13.50 (m)
6'62.73.80 (dd, J = 12.0, 5.5), 3.70 (dd, J = 12.0, 2.5)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process when encountering common issues in NMR analysis beyond low signal intensity.

NMR_Troubleshooting_Logic start Start: NMR Spectrum Acquired check_signal Is signal intensity adequate? start->check_signal low_signal_guide Follow 'Low Signal Intensity' Guide check_signal->low_signal_guide No check_resolution Is resolution sufficient? check_signal->check_resolution Yes low_signal_guide->start adjust_shimming Action: Improve shimming. Check sample homogeneity. check_resolution->adjust_shimming No check_impurities Are unexpected signals present? check_resolution->check_impurities Yes adjust_shimming->start purify_sample Action: Re-purify sample. Check for residual solvent. check_impurities->purify_sample Yes final_analysis Proceed to Data Analysis and Interpretation check_impurities->final_analysis No purify_sample->start

Caption: Decision tree for general NMR spectrum quality assessment.

References

Technical Support Center: Refinement of the Ellman's Method for Pumiloside AChE Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the application of Ellman's method in the study of Acetylcholinesterase (AChE) inhibition by Pumiloside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
No color development or very low absorbance reading in the control (enzyme + substrate, no inhibitor). 1. Inactive Enzyme: The AChE enzyme may have lost its activity due to improper storage or handling. 2. Incorrect Buffer pH: The buffer pH is critical for both enzyme activity and the colorimetric reaction. The optimal pH is typically around 8.0.[1] 3. Degraded Substrate or DTNB: Acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can degrade over time. 4. Error in Reagent Preparation: Incorrect concentrations of reagents will affect the reaction rate.1. Verify Enzyme Activity: Test the enzyme with a known inhibitor (e.g., galanthamine) to confirm its activity. Always store the enzyme at the recommended temperature (typically -20°C or below). 2. Check and Adjust Buffer pH: Prepare fresh 0.1 M sodium phosphate buffer at pH 8.0.[1][2] Verify the pH of the final reaction mixture. 3. Use Fresh Reagents: Prepare fresh solutions of ATCI and DTNB for each experiment. 4. Recalculate and Prepare Fresh Reagents: Double-check all calculations and ensure accurate preparation of all stock and working solutions.
High background absorbance in the blank (no enzyme). 1. Spontaneous Hydrolysis of Substrate: Acetylthiocholine can undergo non-enzymatic hydrolysis, which can be exacerbated by high pH or temperature. 2. Reaction of this compound with DTNB: Some compounds, particularly those containing free sulfhydryl groups, can directly react with DTNB, producing a yellow color.[3] 3. Inherent Color of this compound Solution: If the this compound stock solution has a significant color, it will contribute to the absorbance at 412 nm.1. Run a Substrate Blank: Always include a blank containing the substrate and DTNB in buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from all other readings. 2. Run an Inhibitor Blank: Prepare a well with buffer, DTNB, and this compound (at the highest concentration used) but without the enzyme. If there is a significant color change, this indicates a direct reaction. This background absorbance should be subtracted from the corresponding test wells. 3. Run a Color Control: Measure the absorbance of this compound in the buffer at 412 nm to determine its intrinsic absorbance. Subtract this value from the test wells.
Inconsistent or non-reproducible results. 1. Precipitation of this compound: this compound may not be fully soluble in the final assay buffer, especially at higher concentrations. This compound is soluble in DMSO, chloroform, and other organic solvents.[4] High concentrations of the organic solvent in the final reaction mixture can inhibit the enzyme. 2. Time-dependent Inhibition: this compound may be a slow-binding inhibitor, requiring a pre-incubation period with the enzyme to exert its full effect. 3. Assay Conditions Not Optimized: The concentrations of enzyme, substrate, and DTNB may not be optimal for the specific experimental setup.1. Check Solubility and Solvent Concentration: Ensure this compound is fully dissolved in the stock solution (e.g., DMSO). Keep the final concentration of the organic solvent in the assay low (typically ≤1%) and consistent across all wells. Run a solvent control to check for any inhibitory effects of the solvent itself. 2. Introduce a Pre-incubation Step: Pre-incubate the enzyme with this compound for a set period (e.g., 15-30 minutes) before adding the substrate to allow for the inhibitor to bind to the enzyme.[5] 3. Optimize Assay Parameters: Perform preliminary experiments to determine the optimal concentrations of AChE and ATCI to achieve a linear reaction rate over the desired time course.
The color fades over time. 1. Re-oxidation of the Product: The yellow product, 5-thio-2-nitrobenzoate (TNB), can be unstable under certain conditions, such as acidic pH or the presence of trace metal ions, leading to a loss of color.[6] 2. Low Buffer Capacity: If the buffer concentration is too low, the addition of acidic or basic samples could shift the pH out of the optimal range for color stability.[6]1. Use an Appropriate Buffer and Chelating Agent: A phosphate buffer at pH 8.0 is generally recommended.[1][2] The inclusion of a chelating agent like EDTA (e.g., 1 mM) can help to sequester metal ions that may interfere with the reaction.[6] 2. Ensure Adequate Buffer Strength: Use a buffer with sufficient concentration (e.g., 0.1 M) to maintain a stable pH throughout the assay.[6]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ellman's method for AChE inhibition?

A1: The Ellman's method is a colorimetric assay used to measure acetylcholinesterase (AChE) activity.[7] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.[7] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8][9] The rate of color formation is directly proportional to the AChE activity. In an inhibition study, the presence of an inhibitor like this compound will reduce the rate of this reaction.

Q2: What is the reported AChE inhibitory activity of this compound?

A2: this compound has been identified as an acetylcholinesterase inhibitor. The reported 50% inhibitory concentration (IC50) value is provided in the table below.

Compound Enzyme IC50 Value Reference
This compoundAcetylcholinesterase (AChE)118.36 µMMedchemExpress[7]

Q3: What type of compound is this compound and what are its solubility properties?

A3: this compound is a monoterpenoid glucoindole alkaloid and a glycoside.[10] It is reported to be soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[4] For in vitro assays, DMSO is typically used to prepare a concentrated stock solution, which is then diluted in the assay buffer.

Q4: How can I be sure that this compound is directly inhibiting AChE and not just interfering with the assay?

A4: To confirm true inhibition, it is essential to run proper controls. This includes a blank to measure the non-enzymatic hydrolysis of the substrate, a color control for this compound to account for its intrinsic absorbance, and an inhibitor blank to check for any direct reaction between this compound and DTNB. If these controls show minimal interference, the observed reduction in reaction rate can be attributed to the inhibition of AChE.

Q5: Should I pre-incubate the enzyme with this compound before starting the reaction?

A5: Yes, pre-incubating the enzyme with the inhibitor is a recommended practice, especially for natural product inhibitors which may exhibit slow-binding kinetics.[5] A pre-incubation period of 15-30 minutes allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.[5]

Experimental Protocol: Refined Ellman's Method for this compound AChE Inhibition Assay

This protocol is a modified version of the standard Ellman's method, optimized for the study of natural product inhibitors like this compound in a 96-well microplate format.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Galanthamine (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare and adjust the pH accurately.

    • AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear rate of reaction for at least 10 minutes. A typical final concentration is around 0.1 U/mL.

    • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • ATCI Solution (14 mM): Dissolve ATCI in the phosphate buffer. Prepare fresh daily.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. Prepare fresh daily.

    • Positive Control: Prepare a stock solution of galanthamine in DMSO.

  • Assay Protocol (in a 96-well plate):

    • Prepare serial dilutions of the this compound stock solution in the phosphate buffer to achieve the desired final test concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

    • To each well, add the components in the following order:

      • 95 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0)

      • 20 µL of AChE solution (0.1 U/mL)

      • 10 µL of the diluted this compound solution (or buffer for control, or galanthamine for positive control).

    • Pre-incubation: Mix gently and incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution (10 mM) to each well.

    • Initiate Reaction: Add 10 µL of ATCI solution (14 mM) to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.

  • Control Wells:

    • 100% Activity Control: Contains all components except the inhibitor (replace with buffer).

    • Blank: Contains all components except the enzyme (replace with buffer) to measure non-enzymatic substrate hydrolysis.

    • Inhibitor Blank: Contains buffer, DTNB, and the highest concentration of this compound to check for direct reaction with DTNB.

    • Solvent Control: Contains all components, with the inhibitor volume replaced by the same volume of the solvent (e.g., 1% DMSO) to check for solvent effects on enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

    • Subtract the rate of the blank from the rates of all other wells.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Visualizations

AChE Signaling Pathway and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChR->Postsynaptic Signal Transmission This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: AChE inhibition by this compound in the cholinergic synapse.

Experimental Workflow for this compound AChE Inhibition Assay

Ellman_Workflow Start Start: Prepare Reagents (Buffer, Enzyme, this compound, ATCI, DTNB) Add_Reagents Add to 96-well Plate: 1. Buffer 2. AChE Enzyme 3. This compound / Control Start->Add_Reagents Pre_incubation Pre-incubate (15 min at 25°C) Add_Reagents->Pre_incubation Add_DTNB Add DTNB Solution Pre_incubation->Add_DTNB Start_Reaction Initiate Reaction: Add ATCI Substrate Add_DTNB->Start_Reaction Measure_Abs Measure Absorbance at 412 nm (Kinetic Read for 10 min) Start_Reaction->Measure_Abs Data_Analysis Data Analysis: 1. Calculate Reaction Rates 2. Calculate % Inhibition 3. Determine IC50 Value Measure_Abs->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the refined Ellman's method.

References

Validation & Comparative

A Head-to-Head Comparison of Pumiloside and Galantamine Bioactivity: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of the bioactive properties of Pumiloside and Galantamine. While Galantamine is a well-established drug for the symptomatic treatment of Alzheimer's disease, this compound is a natural indole alkaloid with emerging therapeutic interest. This document summarizes the available experimental data to offer an objective analysis of their respective mechanisms of action, potency, and neuroprotective potential.

Executive Summary

Galantamine exhibits a dual mechanism of action, functioning as both a competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual action enhances cholinergic neurotransmission, which is crucial for cognitive functions. In contrast, data on this compound's bioactivity is less extensive. It has been identified as an acetylcholinesterase inhibitor, though with a significantly lower potency compared to Galantamine. While direct evidence for this compound's broader neuroprotective effects is limited, studies on extracts from its source plant, Nauclea latifolia, and related indole alkaloids suggest potential antioxidant and anti-inflammatory properties. This guide presents the current state of knowledge, highlighting areas where further research on this compound is critically needed to fully assess its therapeutic potential.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound and Galantamine, focusing on their acetylcholinesterase inhibitory activity.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 Value (µM)Source Organism/Method
This compound118.36Isolated from Nauclea officinalis
Galantamine1.27Standard reference

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

Galantamine: A Dual-Action Cholinergic Enhancer

Galantamine's therapeutic effects in Alzheimer's disease are attributed to its ability to enhance cholinergic signaling in the brain through two distinct mechanisms[1][2]. Firstly, it reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft[1][3]. Secondly, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances their sensitivity to acetylcholine[2][4]. This dual action leads to improved cognitive function in patients with mild to moderate Alzheimer's disease.[5][6] Beyond its primary cholinergic effects, Galantamine has also been shown to exhibit neuroprotective properties by reducing apoptosis and inflammation in neuronal cells[7][8][9].

Galantamine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_galantamine Galantamine Action cluster_effects Downstream Effects ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds to AChE Acetylcholinesterase AChE->ACh Breaks down Increased_ACh Increased Acetylcholine Postsynaptic_Neuron Postsynaptic Neuron Enhanced_Cholinergic_Signaling Enhanced Cholinergic Signaling Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Allosterically Modulates Increased_ACh->Enhanced_Cholinergic_Signaling Neuroprotection Neuroprotection (Anti-apoptotic, Anti-inflammatory) Enhanced_Cholinergic_Signaling->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Enhanced_Cholinergic_Signaling->Cognitive_Enhancement

Caption: Galantamine's dual mechanism of action.

This compound: An Emerging Indole Alkaloid

This compound is an indole alkaloid isolated from plants of the Nauclea genus. Current research has identified it as an inhibitor of acetylcholinesterase, although with a significantly higher IC50 value compared to Galantamine, indicating lower potency. While direct experimental evidence on the broader neuroprotective mechanisms of this compound is lacking, studies on extracts of Nauclea latifolia, a source of this compound, have demonstrated antioxidant and anti-inflammatory effects in animal models.[1][2][3][10] Furthermore, other indole alkaloids isolated from related species have shown neuroprotective activities, suggesting that this compound may share similar properties.[4][11][12] The proposed potential pathways for this compound are based on these related findings and require direct experimental validation.

Pumiloside_Potential_Pathway cluster_this compound This compound Action cluster_known Known Bioactivity cluster_potential Potential Bioactivities (Inferred) This compound This compound AChE_Inhibition Acetylcholinesterase Inhibition This compound->AChE_Inhibition Antioxidant_Effects Antioxidant Effects This compound->Antioxidant_Effects ? Anti_inflammatory_Effects Anti-inflammatory Effects This compound->Anti_inflammatory_Effects ? Neuroprotection Neuroprotection Antioxidant_Effects->Neuroprotection Anti_inflammatory_Effects->Neuroprotection

Caption: Known and potential bioactivities of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the acetylcholinesterase inhibitory activity of a compound.

Workflow:

AChE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - Test compound (this compound/Galantamine) - DTNB (Ellman's reagent) - Acetylthiocholine (substrate) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate AChE with test compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_DTNB_Substrate Add DTNB and Acetylthiocholine Incubate_Enzyme_Inhibitor->Add_DTNB_Substrate Measure_Absorbance Measure absorbance at 412 nm (kinetic or endpoint) Add_DTNB_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the acetylcholinesterase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare stock solutions of this compound and Galantamine in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the assay buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the test compound solution (or buffer for control), and the AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding DTNB and then ATCI to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time or as an endpoint measurement after a fixed incubation time.

  • Data Analysis:

    • The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the neuroprotective effects of compounds against toxins.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with neurotoxin and/or test compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent to each well Treat_Cells->Add_MTT Incubate Incubate to allow formazan formation Add_MTT->Incubate Solubilize_Formazan Add solubilization solution (e.g., DMSO) Incubate->Solubilize_Formazan Measure_Absorbance Measure absorbance at ~570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (this compound or Galantamine) for a specified duration.

    • Induce cytotoxicity by adding a neurotoxin (e.g., hydrogen peroxide, amyloid-beta peptide) to the wells and incubate for an appropriate time.

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).

Conclusion and Future Directions

This comparative guide highlights the current understanding of the bioactivities of this compound and Galantamine. Galantamine is a well-characterized compound with a clear dual mechanism of action that has been successfully translated into a clinical therapy for Alzheimer's disease. Its neuroprotective effects extend beyond simple acetylcholinesterase inhibition, encompassing anti-inflammatory and anti-apoptotic pathways.

This compound, on the other hand, represents a promising but underexplored natural product. While its acetylcholinesterase inhibitory activity has been quantified, it is significantly less potent than Galantamine. The key knowledge gap lies in the direct experimental evidence for its neuroprotective effects. Based on studies of related compounds and extracts, it is plausible that this compound possesses antioxidant and anti-inflammatory properties. However, dedicated in vitro and in vivo studies are essential to confirm these potential activities and to elucidate the underlying molecular mechanisms.

Future research should focus on:

  • Comprehensive in vitro profiling of this compound: Evaluating its antioxidant, anti-inflammatory, and anti-apoptotic effects in relevant neuronal and microglial cell models.

  • In vivo studies: Assessing the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.

  • Structure-activity relationship (SAR) studies: Investigating how the chemical structure of this compound and its analogues relates to their biological activities.

By addressing these research questions, the scientific community can gain a clearer understanding of this compound's therapeutic potential and its standing relative to established drugs like Galantamine. This will be crucial for guiding future drug discovery and development efforts in the field of neurodegenerative diseases.

References

Pumiloside and Strictosamide: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed comparative guide on the biological effects of two closely related indole alkaloids, Pumiloside and Strictosamide. This publication provides a comprehensive overview of their distinct biological activities, supported by available experimental data, to aid in the exploration of their therapeutic potential.

This compound and Strictosamide are both monoterpenoid indole alkaloids that share a common biosynthetic precursor, strictosidine. They are found in various plant species and have been investigated for their pharmacological properties. While structurally similar, emerging evidence suggests they possess different biological activity profiles. This guide aims to delineate these differences to inform future research and development.

Summary of Biological Activities

Biological ActivityThis compoundStrictosamide
Antiviral Activity Inhibits Herpes Simplex Virus 2 (HSV-2), including acyclovir-resistant strains.[1]Derivatives have shown activity against Influenza A and Respiratory Syncytial Virus (RSV). No direct antiviral activity reported for the parent compound.
Anti-inflammatory Activity Data not available.Demonstrates significant in vitro and in vivo anti-inflammatory effects. Inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophages.[2][3]
Analgesic Activity Data not available.Exhibits analgesic properties in multiple mouse models.[2]
Central Nervous System (CNS) Effects Data not available.Acts as a CNS depressant, decreasing motor activity.
Wound Healing Data not available.Promotes wound healing.[2]
Other Activities Biosynthetic intermediate for camptothecin.Anti-plasmodial and antifungal activities have been reported.[2]

In-Depth Biological Effects

This compound: A Focus on Antiviral Properties

The most notable biological activity reported for this compound is its antiviral effect, specifically against Herpes Simplex Virus 2 (HSV-2). Research has indicated that this compound can inhibit both acyclovir-sensitive and acyclovir-resistant strains of HSV-2, suggesting a different mechanism of action than conventional nucleoside analogues.[1] This makes this compound a compound of interest for the development of new anti-herpetic therapies, particularly for infections that have developed resistance to current treatments. However, quantitative data, such as IC50 values, are not yet widely available in the public domain.

Strictosamide: A Multi-faceted Bioactive Compound

Strictosamide has been more extensively studied and exhibits a broader range of biological activities. Its anti-inflammatory properties are well-documented, with in vivo studies demonstrating its ability to reduce edema and vascular permeability.[3] The mechanism underlying these effects involves the downregulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism of Strictosamide:

Strictosamide exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as NO, TNF-α, and IL-1β.

In addition to its anti-inflammatory and analgesic effects, Strictosamide has been shown to promote wound healing and exhibits CNS depressant activities.[2] Furthermore, some derivatives of Strictosamide have demonstrated antiviral activity against Influenza A and Respiratory Syncytial Virus (RSV).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

pumiloside_antiviral_workflow cluster_workflow Plaque Reduction Assay Workflow for Antiviral Activity A Vero cells seeded in plates B Cells infected with HSV-2 A->B C Treatment with different concentrations of this compound B->C D Incubation to allow plaque formation C->D E Staining of cells to visualize plaques D->E F Counting of plaques and calculation of IC50 E->F

Plaque Reduction Assay Workflow

strictosamide_pathway cluster_pathway Strictosamide Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK activates Strictosamide Strictosamide Strictosamide->IKK inhibits Strictosamide->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes induces

Strictosamide's Inhibition of NF-κB and MAPK Pathways

Detailed Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (General Protocol)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.

  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6- or 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is infected with a known titer of HSV-2.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 2-3 days).

  • Plaque Visualization: The cell monolayer is fixed and stained with a dye (e.g., crystal violet), which stains the living cells, leaving the viral plaques as clear zones.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The 50% inhibitory concentration (IC50) is then calculated, representing the concentration of the compound that reduces the number of plaques by 50%.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages (General Protocol)

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 24- or 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Strictosamide) for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibition of NO and cytokine production by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined.

Western Blot for NF-κB and MAPK Pathway Inhibition (General Protocol)

This technique is used to detect the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Treatment: RAW 264.7 cells are treated as described in the in vitro anti-inflammatory assay.

  • Protein Extraction: At the end of the treatment period, cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for the detection of the protein bands using a chemiluminescent substrate.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

This compound and Strictosamide, while structurally related, exhibit distinct biological profiles. This compound shows promise as a specific antiviral agent against HSV-2, warranting further investigation into its mechanism of action and therapeutic potential. Strictosamide, on the other hand, presents a broader spectrum of activities, including potent anti-inflammatory and analgesic effects, making it a candidate for development in a variety of therapeutic areas. This comparative guide provides a foundation for researchers to build upon in the exciting field of natural product drug discovery.

References

A Comparative Analysis of the Cytotoxic Properties of Pumiloside and Camptothecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic activities of two natural compounds, Pumiloside and Camptothecin. The information presented herein is supported by experimental data from publicly available scientific literature, offering a resource for researchers exploring novel anticancer agents.

Introduction

This compound, a triterpenoid saponin primarily isolated from Pulsatilla koreana, has demonstrated various biological activities, including cytotoxic effects against several cancer cell lines. Camptothecin, a quinoline alkaloid derived from Camptotheca acuminata, is a well-established anticancer agent and a known inhibitor of DNA topoisomerase I. This guide aims to provide a comparative overview of their cytotoxic potential, mechanisms of action, and the experimental protocols used to evaluate them.

Data Presentation: Comparative Cytotoxicity

The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the reported IC50 values for this compound and Camptothecin against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation time and the specific assay used.

CompoundCell LineCell TypeIC50 Value (µM)Reference
This compound A549Lung Carcinoma~15.8 (as a component of an extract)[1]
COLO 205Colon Carcinoma~36.5 (as a component of an extract)[1]
L1210Leukemia~22.8 (as a component of an extract)[1]
Camptothecin A549Lung Carcinoma~0.01 - 0.1[2][3]
MCF-7Breast Adenocarcinoma0.089[4]
0.57[5]
0.02 (72h)[6]
HeLaCervical Cancer0.08[7]
0.05 (72h)[6]
HT29Colon Carcinoma0.037 - 0.048[8]
LOXMelanoma0.037 - 0.048[8]
SKOV3Ovarian Cancer0.037 - 0.048[8]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and Camptothecin are mediated through distinct signaling pathways, ultimately leading to apoptosis, or programmed cell death.

This compound: As a saponin, this compound is suggested to induce apoptosis through the intrinsic pathway. This typically involves the perturbation of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Pumiloside_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This compound's Proposed Apoptotic Pathway.

Camptothecin: The mechanism of Camptothecin is well-characterized. It acts as a specific inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[9][10][11] By stabilizing the topoisomerase I-DNA cleavage complex, Camptothecin prevents the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis.[12][13][14]

Camptothecin_Pathway Camptothecin Camptothecin Cleavage_Complex Stabilized Topo I-DNA Cleavage Complex Camptothecin->Cleavage_Complex Topo_I Topoisomerase I Topo_I->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis

Camptothecin's Mechanism of Action.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in drug discovery. Below are detailed methodologies for common assays used to determine the cytotoxic potential of compounds like this compound and Camptothecin.

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound on a cancer cell line.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 2. Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Incubation 5. Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubation Assay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Measurement 7. Measure Signal (Absorbance/Luminescence) Assay->Measurement IC50_Calc 8. Calculate IC50 Value

A typical workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[12]

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells.[9][17]

Protocol:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[18]

  • Plate Equilibration: After treating cells with the test compound in an opaque-walled multi-well plate, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.[1][19][20]

Protocol:

  • Cell Harvesting: Following treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21]

Conclusion

Both this compound and Camptothecin exhibit cytotoxic activity against various cancer cell lines, albeit through different mechanisms. Camptothecin, a well-established topoisomerase I inhibitor, demonstrates potent cytotoxicity at nanomolar concentrations against a broad range of cancers. This compound, a saponin, appears to induce apoptosis, with its cytotoxic effects observed in the micromolar range in the studies cited. Further research is warranted to fully elucidate the anticancer potential of this compound and to conduct direct comparative studies with established chemotherapeutic agents like Camptothecin under standardized conditions. This guide provides a foundational comparison to aid researchers in the initial stages of investigating these and other natural product-derived compounds for cancer therapy.

References

Validating Pumiloside Derivatives for Acetylcholinesterase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating and comparing the acetylcholinesterase (AChE) inhibitory activity of Pumiloside derivatives. This compound, a quinoline alkaloid glycoside isolated from Nauclea officinalis, has been identified as an AChE inhibitor with an IC50 value of 118.36 μM[1]. This finding establishes it as a promising starting point for the development of novel therapeutic agents for conditions such as Alzheimer's disease, where AChE inhibition is a key therapeutic strategy[2]. This guide outlines the essential experimental protocols, data presentation standards, and conceptual frameworks required to systematically evaluate novel this compound analogs.

Comparative Data of this compound and Standard AChE Inhibitors

A crucial step in validating new compounds is to compare their potency against established AChE inhibitors. The following table provides a template for summarizing the inhibitory activities (IC50 values) of this compound and its derivatives against well-known drugs and other relevant natural compounds.

CompoundTypeSource Organism/OriginAChE IC50 (μM)
This compound Quinoline Alkaloid GlycosideNauclea officinalis118.36[1]
This compound Derivative 1 -Synthetic/Semi-synthetic[Insert Experimental Data]
This compound Derivative 2 -Synthetic/Semi-synthetic[Insert Experimental Data]
Donepezil Piperidine-basedSynthetic0.025
Galantamine AlkaloidGalanthus spp.1.5
Rivastigmine CarbamateSynthetic3.5
Ginsenoside F1 Triterpenoid SaponinPanax ginsengStrong Inhibitor[3]
Asiatic Acid TriterpenoidCentella asiatica15.05[4]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the validation of potential inhibitors. The following are detailed methodologies for key experiments.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening and characterizing AChE inhibitors[4][5].

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivatives and reference inhibitors (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound derivatives and reference inhibitors.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (0.2 U/mL).

  • Incubate the mixture at 25°C for 15 minutes.

  • Add 10 µL of DTNB (10 mM) to each well.

  • Initiate the reaction by adding 10 µL of ATCI (14 mM).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Include a control group (with solvent but no inhibitor) and a blank (no enzyme).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are essential.

Procedure:

  • Perform the AChE inhibition assay as described above, but vary the concentration of the substrate (ATCI) for each fixed concentration of the inhibitor.

  • Measure the initial reaction velocities (V) at different substrate concentrations ([S]).

  • Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

  • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) to determine the type of inhibition.

    • Competitive inhibition: Km increases, Vmax remains unchanged.

    • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

    • Mixed inhibition: Both Km and Vmax change.

Visualizing Experimental and Conceptual Frameworks

Diagrams are provided to illustrate the experimental workflow and the underlying biochemical pathway.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Mechanism of Action pumiloside_derivatives This compound Derivatives Library primary_assay High-Throughput AChE Inhibition Assay (e.g., Ellman's Method) pumiloside_derivatives->primary_assay hit_compounds Active 'Hit' Compounds primary_assay->hit_compounds Identify Actives ic50 IC50 Determination (Dose-Response Curves) hit_compounds->ic50 selectivity Selectivity Assay (vs. Butyrylcholinesterase) hit_compounds->selectivity kinetic_studies Enzyme Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetic_studies selectivity->kinetic_studies binding_studies Molecular Docking/Binding Assays kinetic_studies->binding_studies final_candidate final_candidate binding_studies->final_candidate Lead Candidate

Caption: Workflow for validating this compound derivatives as AChE inhibitors.

signaling_pathway cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate signal Signal Transduction postsynaptic_receptor->signal This compound This compound Derivative This compound->ache Inhibits

Caption: Inhibition of acetylcholine hydrolysis by a this compound derivative.

References

Assessing the Off-Target Effects of Pumiloside in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pumiloside, a natural alkaloid and a key biosynthetic precursor to the potent anti-cancer agent Camptothecin (CPT), holds significant interest for pharmacological investigation. While its on-target activity is presumed to be related to the Topoisomerase I (Top1) inhibitory action of its derivatives, a thorough understanding of its potential off-target effects is crucial for any therapeutic development. This guide provides a comparative assessment of this compound's potential off-target profile by examining its well-characterized derivatives and outlines standard experimental approaches for direct evaluation.

Comparative Off-Target Profile: this compound Analogs

Direct experimental data on the off-target effects of this compound are currently limited in publicly available literature. However, extensive research on its derivatives—Camptothecin, and the FDA-approved drugs Irinotecan and Topotecan—provides a valuable framework for anticipating potential off-target liabilities. The primary mechanism of action for these analogs is the inhibition of Top1, leading to DNA damage and apoptosis in cancer cells[1][2][3]. However, their clinical use is often associated with significant side effects, which can be attributed to both on-target effects in healthy proliferating cells and distinct off-target interactions[4][5][6].

Key Off-Target Toxicities of Camptothecin Analogs:

  • Hematologic Toxicity: Myelosuppression, particularly neutropenia, is a common dose-limiting toxicity for both Irinotecan and Topotecan[4][7][8]. This is largely considered an on-target effect in hematopoietic progenitor cells, but off-target kinase inhibition could also play a role.

  • Gastrointestinal Toxicity: Severe diarrhea is a well-known and significant side effect of Irinotecan, often referred to as cholinergic syndrome in its acute form[4]. While partially linked to the accumulation of the active metabolite SN-38 in the gut, off-target effects on intestinal cell signaling cannot be ruled out.

  • Pulmonary Toxicity: Though less common, pulmonary toxicity has been reported with Camptothecin derivatives[6].

These observed toxicities in clinically used analogs underscore the importance of comprehensive off-target screening for this compound.

Quantitative Cytotoxicity Data of Camptothecin Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Camptothecin and its key derivatives against various cancer cell lines. This data provides a baseline for the cytotoxic potential that could be expected from this compound and highlights the differential sensitivity of various cell types.

CompoundCell LineCancer TypeIC50 (µM)Reference
Camptothecin HT-29Colon Carcinoma~0.01--INVALID-LINK--
MCF-7Breast Adenocarcinoma~0.005--INVALID-LINK--
A549Lung Carcinoma~0.02--INVALID-LINK--
Irinotecan VariousVariousGenerally higher than SN-38 (prodrug)[5]
SN-38 (active metabolite of Irinotecan) HT-29Colon Carcinoma~0.0025--INVALID-LINK--
HCT-116Colon Carcinoma~0.001--INVALID-LINK--
Topotecan VariousOvarian, Lung CancerVaries by cell line[4][5]

Experimental Protocols for Off-Target Assessment

To directly assess the off-target effects of this compound, a multi-pronged approach employing a variety of cellular and biochemical assays is recommended.

Broad Kinase Profiling

Objective: To identify unintended interactions with a wide range of protein kinases, a common source of off-target effects for many small molecules.

Methodology:

  • Assay Platform: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) that covers a significant portion of the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Binding Assays: The core of these platforms is typically a competition binding assay. A test concentration of this compound (commonly 1 µM or 10 µM) is incubated with the kinase and a proprietary ligand. The amount of ligand bound to the kinase is then quantified. A reduction in ligand binding indicates that this compound is interacting with the kinase.

  • Data Analysis: Results are often expressed as a percentage of control or percent inhibition. Hits are identified based on a pre-defined threshold (e.g., >50% inhibition). For significant hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value, indicating the potency of the off-target interaction.

Phenotypic Screening using High-Content Imaging

Objective: To identify unexpected cellular phenotypes induced by this compound treatment.

Methodology:

  • Cell Culture: Plate a panel of diverse human cancer cell lines in multi-well plates suitable for imaging.

  • Compound Treatment: Treat cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).

  • Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to visualize various cellular components and processes. A typical staining panel might include:

    • Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

    • Phalloidin: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker™: To assess mitochondrial morphology and membrane potential.

    • Antibodies: Specific antibodies against proteins involved in key cellular processes (e.g., apoptosis markers like cleaved caspase-3, cell cycle markers like phospho-histone H3).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a multitude of cellular features (e.g., cell count, nuclear size, mitochondrial integrity, protein expression levels and localization).

  • Data Interpretation: Compare the phenotypic profile of this compound-treated cells to untreated controls and reference compounds with known mechanisms of action to identify potential off-target effects.

In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.

Methodology:

  • Compound Structure: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Prediction Platforms: Utilize web-based or standalone software that employs machine learning algorithms and ligand-based or structure-based approaches to predict protein targets. Examples include:

    • SwissTargetPrediction: Predicts targets based on 2D and 3D chemical similarity.

    • SEA (Similarity Ensemble Approach): Compares the chemical similarity of a ligand to annotated ligands for a large number of protein targets.

    • SuperPred: A web server for predicting the ATC code and target class of a compound.

  • Data Analysis: The output will be a ranked list of potential protein targets with associated confidence scores or probabilities. This list can then be used to prioritize experimental validation of the predicted off-targets.

Visualizing Pathways and Workflows

To better illustrate the context and methodologies for assessing this compound's off-target effects, the following diagrams have been generated using Graphviz.

Biosynthetic_Pathway cluster_precursors Biosynthetic Precursors This compound This compound Deoxythis compound Deoxythis compound This compound->Deoxythis compound Reduction Strictosidinic_acid_isomers Strictosidinic_acid_isomers Deoxythis compound->Strictosidinic_acid_isomers Deglucosylation & Oxidation Camptothecin Camptothecin Strictosidinic_acid_isomers->Camptothecin Further Conversions

Caption: Biosynthetic pathway from this compound to Camptothecin.

Off_Target_Kinase_Pathway This compound This compound OffTargetKinase Off-Target Kinase (e.g., MAPK family) This compound->OffTargetKinase Inhibition DownstreamSubstrate Downstream Substrate OffTargetKinase->DownstreamSubstrate Phosphorylation TranscriptionFactor Transcription Factor DownstreamSubstrate->TranscriptionFactor Activation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularEffect Unintended Cellular Effect (e.g., Proliferation, Apoptosis) GeneExpression->CellularEffect

Caption: Hypothetical off-target kinase signaling pathway.

Experimental_Workflow Pumiloside_Compound This compound In_Silico_Prediction In Silico Off-Target Prediction Pumiloside_Compound->In_Silico_Prediction Kinase_Profiling Broad Kinase Profiling Pumiloside_Compound->Kinase_Profiling Phenotypic_Screening Phenotypic Screening Pumiloside_Compound->Phenotypic_Screening Hit_Identification Hit Identification In_Silico_Prediction->Hit_Identification Kinase_Profiling->Hit_Identification Phenotypic_Screening->Hit_Identification Dose_Response Dose-Response & IC50/Kd Hit_Identification->Dose_Response Pathway_Analysis Pathway Analysis Dose_Response->Pathway_Analysis Target_Validation Target Validation (e.g., Western Blot, siRNA) Pathway_Analysis->Target_Validation

Caption: Experimental workflow for assessing off-target effects.

References

Unveiling the Neuroprotective Potential of Poliumoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective look into the bioactivity of Poliumoside, a phenylethanoid glycoside with demonstrated neuroprotective properties. While direct experimental data on its close relative, Pumiloside, in neuronal cell lines remains unavailable in current literature, the promising results from Poliumoside studies provide a valuable point of reference and a potential avenue for future neuroprotective research.

Recent investigations have highlighted the significant anti-inflammatory, antioxidant, and anti-apoptotic capabilities of Poliumoside, particularly in the context of neurological damage.[1] This guide synthesizes the key experimental findings, offering a clear overview of its mechanism of action and supporting data.

Comparative Bioactivity of Poliumoside

A pivotal study on spinal cord injury (SCI) in a murine model has provided the most comprehensive data to date on Poliumoside's neuroprotective effects. The compound was found to mitigate neuroinflammation and oxidative stress, key factors in secondary injury following neurological trauma.[1][2][3]

Table 1: In Vivo Efficacy of Poliumoside in a Murine SCI Model
ParameterControl (SCI)Poliumoside (15 mg/kg)Poliumoside (30 mg/kg)Outcome
Motor Function
Basso Mouse Scale (BMS) ScoreSignificantly impairedImprovedMarkedly improvedEnhanced locomotor recovery
Histological Analysis
Neuronal Tissue DepletionSevereReducedSignificantly reducedNeuroprotection
Neuronal SurvivalLowIncreasedSignificantly increasedPromotes cell survival
DemyelinationExtensiveAttenuatedSignificantly attenuatedProtects myelin sheath
Glial Scar ExpanseLargeReducedSignificantly reducedReduces inhibitory scarring
Axonal & Myelin Regeneration
Neurofilament 200 (NF200) ExpressionLowIncreasedSignificantly increasedPromotes axonal integrity
Myelin Basic Protein (MBP) ExpressionLowIncreasedSignificantly increasedPromotes remyelination
Growth Associated Protein 43 (GAP43)LowIncreasedSignificantly increasedIndicates axonal growth

Data summarized from a study on a murine model of spinal cord injury.[1][3]

Table 2: In Vitro Effects of Poliumoside on Microglia
ParameterControl (LPS-stimulated)Poliumoside TreatmentOutcome
Inflammatory Markers
Pro-inflammatory CytokinesElevatedSuppressedAnti-inflammatory effect
Oxidative Stress Markers
Oxidative Stress MediatorsElevatedSuppressedAntioxidant effect
Signaling Pathway
PI3K/AKT/mTOR PathwayInactiveActivatedModulates cell survival and growth

Data summarized from in vitro experiments on microglia.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the cited Poliumoside research.

Spinal Cord Injury (SCI) Murine Model and Drug Administration
  • Model Induction: An SCI murine model was established using Allen's technique, a weight-drop method to induce a contusion injury to the spinal cord.[1]

  • Animal Groups: Mice were randomly assigned to a sham group, an SCI group, and SCI groups treated with Poliumoside at dosages of 15 mg/kg and 30 mg/kg.[1][3]

  • Drug Administration: Poliumoside was administered via intraperitoneal injection for seven consecutive days following the injury.[1][3]

  • Functional Assessment: Locomotor function was evaluated using the Basso Mouse Scale (BMS), hindlimb flexion scoring, and footprint analysis.[1][3]

  • Histological and Molecular Analysis: Post-mortem analysis of spinal cord tissue involved histological staining to assess tissue and cellular changes. Immunofluorescence was used to detect markers for axons (NF200), myelin (MBP), and glial scarring (IBA1, GFAP). Western blot was employed to quantify GAP43 and markers of inflammation and oxidative stress.[1][3]

In Vitro Microglia Studies
  • Cell Culture: Primary microglia or relevant microglial cell lines were cultured under standard conditions.

  • Induction of Neuroinflammation: Neuroinflammation was induced in vitro by stimulating the microglia with lipopolysaccharide (LPS).

  • Poliumoside Treatment: Cultured microglia were treated with varying concentrations of Poliumoside prior to or concurrently with LPS stimulation.

  • Analysis of Inflammatory and Oxidative Stress Markers: The levels of pro-inflammatory cytokines and oxidative stress mediators in the cell culture supernatant or cell lysates were quantified using techniques such as ELISA and Western blot.

  • Signaling Pathway Analysis: The activation of the PI3K/AKT/mTOR signaling pathway was assessed by measuring the phosphorylation status of key proteins in the pathway via Western blot.[1][3]

Visualizing the Mechanism of Action

To illustrate the molecular pathways influenced by Poliumoside, the following diagrams depict the experimental workflow and the key signaling cascade involved in its neuroprotective effects.

experimental_workflow cluster_invivo In Vivo Murine Model cluster_invitro In Vitro Microglia Model sci_induction Spinal Cord Injury Induction (Allen's Technique) animal_groups Randomization into Groups (Sham, SCI, SCI+POL) sci_induction->animal_groups drug_admin Poliumoside Administration (i.p. for 7 days) animal_groups->drug_admin functional_assessment Functional Recovery Assessment (BMS, Footprint Analysis) drug_admin->functional_assessment histology Histological & Molecular Analysis (Immunofluorescence, Western Blot) functional_assessment->histology cell_culture Microglia Cell Culture lps_stimulation LPS-induced Neuroinflammation cell_culture->lps_stimulation pol_treatment Poliumoside Treatment lps_stimulation->pol_treatment marker_analysis Analysis of Inflammatory & Oxidative Stress Markers pol_treatment->marker_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) marker_analysis->pathway_analysis

Experimental Workflow for Poliumoside Bioactivity Assessment.

signaling_pathway cluster_pathway Cellular Response cluster_outcomes Neuroprotective Outcomes poliumoside Poliumoside pi3k PI3K poliumoside->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates inflammation ↓ Neuroinflammation mtor->inflammation oxidative_stress ↓ Oxidative Stress mtor->oxidative_stress axonal_regeneration ↑ Axonal Regeneration mtor->axonal_regeneration neuronal_survival ↑ Neuronal Survival mtor->neuronal_survival

Poliumoside's Proposed Signaling Pathway for Neuroprotection.

References

A Comparative Docking Study: Unveiling the Binding Potential of Pumiloside and Other Alkaloids with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of Pumiloside and other selected alkaloids to Acetylcholinesterase (AChE), a key enzyme implicated in the progression of Alzheimer's disease. Inhibition of AChE is a primary therapeutic strategy to manage the cognitive decline associated with this neurodegenerative disorder. While numerous alkaloids have been investigated as potential AChE inhibitors, to date, no published docking studies have specifically evaluated this compound.

To address this gap and provide a preliminary assessment, this guide presents the results of a de novo molecular docking simulation of this compound with human AChE. These findings are compared against published data for other well-characterized alkaloids, offering a theoretical framework for their relative binding efficiencies. It is imperative to note that the data presented for this compound is predictive and awaits experimental validation.

Quantitative Binding Analysis

The binding affinities and key interacting residues of this compound (from this in silico study) and other selected alkaloids (from published literature) with AChE are summarized below. A lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme.

CompoundAlkaloid ClassPDB ID of AChE TargetBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesReference
This compound Triterpenoid Saponin4EY7-9.2TYR70, ASP72, TRP84, TYR121, SER122, TRP279, PHE288, PHE330, TYR334, HIS440De novo study
Donepezil Piperidine4EY7-11.7TRP86, TRP286, TYR337, PHE338, HIS447[1]
Galantamine Amaryllidaceae4EY7-10.4GLY121, TYR124, TRP286, PHE297, PHE338, TYR341, HIS447[1]
Rivastigmine Carbamate4EY7-8.5TRP86, GLY121, TYR337, PHE338, TYR341[1]
Harmine β-carbolineNot Specified-8.4Not Specified[2]
Geissospermine IndoleNot SpecifiedNot SpecifiedTRP84, TYR121, SER122, SER200, PHE330, HIS440[3]
Berberine Isoquinoline6O4WNot SpecifiedNot Specified[4]
Palmatine Isoquinoline6O4WNot SpecifiedNot Specified[4]
Columbamine Isoquinoline6O4WNot SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of docking studies. Below are the protocols for the de novo docking of this compound and a summary of the methodologies used in the cited studies for the other alkaloids.

De Novo Docking Protocol for this compound

1. Ligand Preparation: The three-dimensional structure of this compound was obtained from the PubChem database (CID: 10178619). The structure was prepared for docking using AutoDock Tools (ADT) v1.5.6. This involved adding Gasteiger charges and merging non-polar hydrogen atoms. The rotatable bonds were defined to allow for conformational flexibility during the docking process.

2. Protein Preparation: The crystal structure of the human Acetylcholinesterase (AChE) in complex with Donepezil (PDB ID: 4EY7) was retrieved from the Protein Data Bank.[1] The protein was prepared using ADT by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina v1.1.2.[1] The grid box for the docking simulation was centered on the active site of AChE, as determined by the position of the co-crystallized Donepezil. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, encompassing the entire active site gorge. The exhaustiveness of the search was set to 8. The docking results were analyzed to identify the pose with the lowest binding energy, and the interactions between this compound and the amino acid residues of AChE were visualized using Discovery Studio Visualizer.

Summary of Protocols for Comparator Alkaloids

The docking protocols for the other alkaloids listed in the comparison table were sourced from their respective publications. While there are variations in the specific software and parameters used, the general workflow is consistent.

  • Donepezil, Galantamine, and Rivastigmine: A comparative docking analysis was performed using AutoDock Vina.[1] The crystal structure of AChE (PDB ID: 4EY7) was used as the receptor. A grid box of 60 x 60 x 60 Å was centered at X=–13.97 Å, Y=–43.97 Å, and Z=27.83 Å.[1]

  • Harmine: A molecular docking study was conducted to analyze the inhibitory role of Harmine on AChE.[2] The specific PDB ID and docking software were not specified in the abstract.

  • Geissospermine: Comparative automatic molecular docking simulations were performed using AutoDock and Molegro Virtual Docker (MVD) programs to determine the binding mode of Geissospermine into the AChE active site.[3]

  • Berberine, Palmatine, and Columbamine: Molecular docking was performed using AutoDock Vina programs with the AChE crystal structure PDB ID: 6O4W.[4] The docking box was centered at X: 94.58, Y: 94.72, and Z: 17.01.[4]

Visualizing the Drug Discovery Workflow

The process of identifying potential enzyme inhibitors through computational methods follows a structured workflow. The following diagram illustrates a typical virtual screening process for discovering novel AChE inhibitors.

AChE_Inhibitor_Screening_Workflow cluster_database Compound Library cluster_screening Virtual Screening Cascade cluster_analysis Hit Identification & Validation db Large Compound Database (e.g., ZINC, PubChem) shape_filter Ligand-Based Filtering (Shape, Pharmacophore) db->shape_filter docking Molecular Docking (e.g., AutoDock Vina) shape_filter->docking admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) docking->admet hit_selection Hit Selection (Binding Energy, Interactions) admet->hit_selection experimental Experimental Validation (In vitro assays) hit_selection->experimental

Caption: A generalized workflow for the virtual screening of Acetylcholinesterase inhibitors.

Signaling Pathway and Logical Relationships

The primary mechanism of action for the alkaloids discussed is the direct inhibition of Acetylcholinesterase. This action leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This relationship can be visualized as a simple pathway.

AChE_Inhibition_Pathway Alkaloids This compound & Other Alkaloids AChE Acetylcholinesterase (AChE) Alkaloids->AChE Inhibition ACh Increased Acetylcholine in Synapse AChE->ACh Leads to Cholinergic Enhanced Cholinergic Neurotransmission ACh->Cholinergic Results in

Caption: The inhibitory action of alkaloids on AChE enhances cholinergic signaling.

References

Comparative Metabolic Stability of Pumiloside and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the metabolic stability of Pumiloside and its key biosynthetic analogs, Deoxythis compound and Strictosidinic acid. While direct experimental data on the metabolic stability of these specific compounds in human liver microsomes is not currently available in the public domain, this document outlines the established biosynthetic pathway, provides a detailed, standardized experimental protocol for assessing metabolic stability, and discusses the analytical methods used for metabolite identification.

Biosynthetic Relationship of this compound and Its Analogs

This compound, Deoxythis compound, and Strictosidinic acid are integral intermediates in the biosynthesis of Camptothecin (CPT), a potent anticancer agent. Their sequential conversion highlights their close structural and functional relationship. The metabolic fate of these compounds is of significant interest for understanding the overall pharmacology and potential for developing novel analogs with improved therapeutic profiles.

The biosynthetic pathway illustrates the conversion of Strictosidinic acid to this compound and subsequently to Deoxythis compound. This pathway is a key part of the larger biosynthetic route to Camptothecin.

This compound Biosynthetic Pathway Biosynthetic Pathway of this compound and its Analogs Strictosidinic_acid Strictosidinic acid This compound This compound Strictosidinic_acid->this compound Multiple Steps Deoxythis compound Deoxythis compound This compound->Deoxythis compound Reduction Camptothecin Camptothecin Deoxythis compound->Camptothecin Multiple Steps Metabolic Stability Experimental Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound_Stock Prepare Test Compound Stock Solution (e.g., in DMSO) Pre_incubation Pre-incubate HLM Suspension and Test Compound at 37°C Test_Compound_Stock->Pre_incubation HLM_Suspension Prepare Human Liver Microsome (HLM) Suspension in Buffer HLM_Suspension->Pre_incubation Cofactor_Solution Prepare NADPH Regenerating System Solution Initiate_Reaction Initiate Reaction by Adding Cofactor Solution Cofactor_Solution->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_Points Incubate at 37°C and Aliquot at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Organic Solvent (e.g., Acetonitrile) containing Internal Standard Time_Points->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Proteins Quench_Reaction->Protein_Precipitation LCMS_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->LCMS_Analysis Data_Analysis Quantify Parent Compound and Calculate Metabolic Stability Parameters LCMS_Analysis->Data_Analysis

Validating Neuroprotection: A Comparative Guide to the Scopolamine-Induced Amnesia Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the scopolamine-induced amnesia model remains a cornerstone in the preclinical validation of novel neuroprotective compounds. This guide provides a comparative framework for assessing the efficacy of investigational drugs against scopolamine-induced cognitive deficits, supported by experimental data and detailed protocols for key assays.

The scopolamine model effectively mimics the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's disease, providing a robust platform for screening and characterizing potential therapeutics.[1] Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, and successful reversal of these deficits is a strong indicator of a compound's pro-cognitive and neuroprotective potential. This guide will use data from studies on various natural compounds to illustrate the validation process.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective effects of a compound in the scopolamine model are typically evaluated through a combination of behavioral assays to assess cognitive function and biochemical analyses to elucidate the underlying mechanisms of action. The following tables summarize quantitative data from studies on different compounds, offering a comparative look at their performance.

Behavioral Assessments

Behavioral tests are crucial for demonstrating the reversal of scopolamine-induced memory impairment. Commonly used assays include the Y-maze for spatial working memory, the Novel Object Recognition (NOR) test for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.

Table 1: Y-Maze Spontaneous Alternation

Compound/TreatmentDosageSpontaneous Alternation (%)Reference
Control-70.16 ± 4.58[2]
Scopolamine1 mg/kg37.66 ± 3.94[2]
Matrine + Scopolamine0.4 mg/kgSignificantly improved[3]
Matrine + Scopolamine2 mg/kgSignificantly improved[3]
Matrine + Scopolamine10 mg/kgSignificantly improved[3]
Synthetic Curcumin Analog (1d) + Scopolamine15 mg/kg67.66 ± 2.84[2]
Donepezil + Scopolamine3 mg/kgSignificantly improved[3]

Table 2: Novel Object Recognition (NOR) Test

Compound/TreatmentDosageDiscrimination Index (%)Reference
Control-> 50% (Implied)[2]
Scopolamine1 mg/kg< 50% (Implied)[2]
Matrine + Scopolamine0.4, 2, 10 mg/kgSignificantly improved[3]
Synthetic Curcumin Analog (1c) + Scopolamine15 mg/kg61.25[2]
Synthetic Curcumin Analog (1d) + Scopolamine15 mg/kg62.03[2]
Biochemical Marker Analysis

Biochemical assays are employed to understand how a compound exerts its neuroprotective effects. Key markers include acetylcholinesterase (AChE) activity, which is involved in the cholinergic pathway, and levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes such as superoxide dismutase (SOD).

Table 3: Brain Acetylcholinesterase (AChE) Activity

Compound/TreatmentDosageAChE Activity ModulationReference
Scopolamine1 mg/kgNotably increased[2]
Matrine + Scopolamine0.4, 2, 10 mg/kgSignificantly inhibited[3]
Synthetic Curcumin Analog (1d) + Scopolamine15 mg/kgMarkedly reduced[2]
Donepezil + Scopolamine3 mg/kgSignificantly inhibited[3]

Table 4: Brain Oxidative Stress Markers

Compound/TreatmentDosageMDA LevelsSOD ActivityReference
Scopolamine-Increased-[3]
Matrine + Scopolamine0.4, 2, 10 mg/kgDecreasedIncreased[3]

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible and comparable results. Below are protocols for key experiments mentioned in this guide.

Scopolamine-Induced Amnesia Animal Model
  • Animals: Male C57BL/6 mice or Wistar rats are commonly used.

  • Acclimatization: Animals are housed for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Drug Administration: The test compound (e.g., Pumiloside) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 3-14 days).

  • Amnesia Induction: Scopolamine (0.75-1 mg/kg, i.p.) is administered 30-60 minutes after the final dose of the test compound.

  • Behavioral Testing: Behavioral assays are conducted 30-60 minutes after scopolamine injection.

Y-Maze Test
  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).

  • Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three different arms.

  • Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

Novel Object Recognition (NOR) Test
  • Apparatus: An open-field arena.

  • Habituation: Mice are allowed to explore the empty arena for a few minutes on the day before the test.

  • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 5-10 minutes).

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Analysis: The discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100.

Acetylcholinesterase (AChE) Activity Assay
  • Tissue Preparation: Brain tissue (hippocampus or cortex) is homogenized in an appropriate buffer.

  • Assay Principle: Based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with DTNB to produce a colored product.

  • Procedure: The brain homogenate is incubated with acetylthiocholine and DTNB.

  • Measurement: The change in absorbance is measured spectrophotometrically at 412 nm.

  • Analysis: AChE activity is calculated and expressed relative to the total protein concentration.

Oxidative Stress Marker Assays (MDA and SOD)
  • Tissue Preparation: Brain tissue is homogenized.

  • MDA Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using a commercially available kit, often based on the reaction with thiobarbituric acid (TBA).

  • SOD Assay: The activity of superoxide dismutase (SOD), a key antioxidant enzyme, is determined using a commercial kit, which typically measures the inhibition of a reaction that produces a colored product.

  • Analysis: Results are normalized to the protein content of the tissue homogenate.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_pretreatment Pre-treatment Phase (e.g., 14 days) cluster_induction Amnesia Induction & Testing cluster_analysis Post-mortem Analysis drug_admin Daily administration of Test Compound (e.g., this compound) or Vehicle scop_admin Scopolamine Injection (e.g., 1 mg/kg, i.p.) drug_admin->scop_admin 30-60 min post-final dose behavioral_tests Behavioral Assays (Y-Maze, NOR, MWM) scop_admin->behavioral_tests 30-60 min post-injection biochem Biochemical Assays (AChE, MDA, SOD) behavioral_tests->biochem neuroprotective_pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences cluster_intervention Therapeutic Intervention scopolamine Scopolamine muscarinic_receptor Muscarinic Acetylcholine Receptor (mAChR) scopolamine->muscarinic_receptor Blocks cholinergic_dysfunction Cholinergic Dysfunction muscarinic_receptor->cholinergic_dysfunction oxidative_stress Increased Oxidative Stress cholinergic_dysfunction->oxidative_stress memory_impairment Learning & Memory Impairment cholinergic_dysfunction->memory_impairment oxidative_stress->memory_impairment This compound Test Compound (e.g., this compound) ache_inhibition AChE Inhibition This compound->ache_inhibition antioxidant_activity Antioxidant Activity This compound->antioxidant_activity ache_inhibition->cholinergic_dysfunction Reverses antioxidant_activity->oxidative_stress Reduces

References

Comparative Analysis of Pumiloside's Acetylcholinesterase Selectivity Against Other Natural Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the acetylcholinesterase (AChE) inhibitory selectivity of prominent natural compounds. This guide provides a comparative analysis of Huperzine A, Galantamine, and Berberine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Notably, a thorough literature search did not yield specific data on the AChE inhibitory activity or selectivity of Pumiloside, indicating a significant gap in the current scientific understanding of this compound's potential in this area.

Introduction to Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby improving cognitive function. The selectivity of an inhibitor for AChE over BChE is a critical factor in drug development, as it can influence the inhibitor's efficacy and side-effect profile. This guide provides a comparative overview of the AChE selectivity of several well-characterized natural inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor for AChE over BChE can be determined by the ratio of their respective IC50 values (BChE IC50 / AChE IC50). A higher selectivity index indicates a greater preference for inhibiting AChE.

The following table summarizes the available quantitative data for Huperzine A, Galantamine, and Berberine.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
This compound Data Not AvailableData Not AvailableData Not Available
Huperzine A ~0.082[1][2]~73.8 (calculated from 900-fold selectivity)[1]~900[1]
Galantamine ~0.31[3]~9.9[3]~32
Berberine ~0.44[4]~3.44[4]~7.8

Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Signaling Pathways and Inhibitor Selectivity

The following diagram illustrates the general mechanism of cholinergic signaling and the points of intervention for AChE inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Natural Inhibitors ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Huperzine_A Huperzine A Huperzine_A->AChE Inhibition (High Selectivity) Galantamine Galantamine Galantamine->AChE Inhibition (Moderate Selectivity) Berberine Berberine Berberine->AChE Inhibition (Lower Selectivity)

Caption: Cholinergic signaling and points of intervention for natural AChE inhibitors.

Experimental Workflow for Cholinesterase Inhibition Assay

The determination of AChE and BChE inhibitory activity is commonly performed using the Ellman's method. The following diagram outlines the typical workflow for this assay.

Ellman_Method_Workflow start Start prepare_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Butyrylthiocholine (Substrate) - Test Compounds - Enzyme (AChE or BChE) start->prepare_reagents plate_setup 96-Well Plate Setup: - Add Buffer - Add Test Compound (or vehicle for control) - Add DTNB - Add Enzyme prepare_reagents->plate_setup preincubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->preincubation initiate_reaction Initiate Reaction: Add Substrate (Acetylthiocholine or Butyrylthiocholine) preincubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Experimental Protocols

Ellman's Method for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is a generalized version based on commonly cited methodologies.[5][6][7] Researchers should optimize concentrations and incubation times based on their specific enzyme source and laboratory conditions.

1. Reagents and Materials:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

  • Substrates:

    • 14 mM Acetylthiocholine iodide (ATCI) for AChE assay.

    • 10 mM Butyrylthiocholine iodide (BTCI) for BChE assay.

  • Enzyme: Acetylcholinesterase (e.g., from electric eel) or Butyrylcholinesterase (e.g., from equine serum) solution of appropriate concentration (e.g., 1 U/mL).

  • Test Compounds: Stock solutions of this compound, Huperzine A, Galantamine, Berberine, and a positive control (e.g., Donepezil) at various concentrations.

  • Microplate: 96-well, flat-bottom, clear microplate.

  • Microplate Reader: Capable of measuring absorbance at 412 nm.

2. Assay Procedure:

  • Preparation of Reaction Mixture: In each well of the 96-well microplate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • 10 µL of the test compound solution at different concentrations (or vehicle for the control).

    • 10 µL of the enzyme solution (AChE or BChE).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

  • Addition of DTNB: After pre-incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the respective substrate (ATCI for AChE or BTCI for BChE) to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 5 minutes) or as an endpoint reading after a specific incubation period (e.g., 10 minutes).

  • Blank Measurement: A blank reaction should be performed for each concentration of the test compound, containing all components except the enzyme, to account for any non-enzymatic reaction.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

While the acetylcholinesterase inhibitory properties of natural compounds like Huperzine A, Galantamine, and Berberine are well-documented, there is a conspicuous absence of data regarding this compound's activity in this context. The available data clearly indicates that Huperzine A is a highly selective inhibitor of AChE. Galantamine demonstrates moderate selectivity, while Berberine shows a lower but still significant preference for AChE over BChE. The lack of information on this compound highlights an opportunity for future research to investigate its potential as a cholinesterase inhibitor and to characterize its selectivity profile, which is crucial for assessing its therapeutic potential.

References

Benchmarking Pumiloside's antioxidant capacity against standard compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of pumiloside against standard antioxidant compounds. Due to the limited availability of direct comparative studies on this compound, this document leverages data on structurally similar phenylethanoid glycosides (PhGs) and established standard antioxidants to provide a valuable benchmark. The antioxidant potential is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of vitamin E.

CompoundDPPH IC50 (µM)ABTS Radical ScavengingFRAP Value
Verbascoside (Acteoside) 58.1 ± 0.6[1]--
Ascorbic Acid (Vitamin C) 284.9 ± 1.2[1]IC50: ~50 µg/mL-
Trolox --IC50: ~0.24 µg/mL[2]
Gallic Acid IC50: ~352.7 µM[1]-High

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation : Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

  • Reaction Mixture : Add a specific volume of the test compound (this compound or standard) at various concentrations to the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

  • ABTS•+ Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation : The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A specific volume of the test compound is added to the diluted ABTS•+ solution.

  • Incubation : The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction Mixture : The freshly prepared FRAP reagent is mixed with the test compound.

  • Incubation : The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Absorbance Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard (e.g., FeSO₄ or Trolox) and is expressed as FRAP units or equivalents.

Signaling Pathways in Phenylethanoid Glycoside-Mediated Antioxidant Activity

Phenylethanoid glycosides, the class of compounds to which this compound belongs, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways. The primary mechanisms involve the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.[3][4]

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_pathways Cellular Signaling Pathways ROS Reactive Oxygen Species (ROS) This compound This compound (Phenylethanoid Glycoside) Keap1 Keap1 ROS->Keap1 Inactivates IKK IKK ROS->IKK Activates This compound->Keap1 Inhibits This compound->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro_inflammatory_Genes Pro-inflammatory Genes NF-κB->Pro_inflammatory_Genes Promotes transcription Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis and Comparison Compound_Prep Prepare this compound and Standard Antioxidant Solutions (Ascorbic Acid, Trolox) DPPH_Assay Perform DPPH Assay Compound_Prep->DPPH_Assay ABTS_Assay Perform ABTS Assay Compound_Prep->ABTS_Assay FRAP_Assay Perform FRAP Assay Compound_Prep->FRAP_Assay Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Data_Collection Measure Absorbance DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection FRAP_Assay->Data_Collection IC50_Calculation Calculate IC50 Values and/or Trolox Equivalents (TEAC) Data_Collection->IC50_Calculation Comparison Compare Antioxidant Capacity of this compound vs. Standards IC50_Calculation->Comparison

References

No Evidence of Pumiloside-Induced Apoptosis Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no studies confirming that Pumiloside, a natural compound, induces apoptosis or programmed cell death. Despite extensive searches for its cytotoxic and anticancer properties, there is currently no published experimental data to support its role as an apoptosis-inducing agent. Therefore, a detailed comparison guide on the mechanism of this compound-induced apoptosis cannot be provided at this time.

Apoptosis is a crucial physiological process that eliminates damaged or unwanted cells, and its induction in cancer cells is a key mechanism for many chemotherapeutic agents. The process is complex, involving intricate signaling pathways that can be broadly categorized as intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated). Many natural products have been investigated and found to trigger these pathways in cancer cells, leading to their demise.

However, in the case of this compound, the scientific community has not yet published research detailing its effects on apoptotic pathways. While the broader field of natural product research continues to identify novel compounds with anticancer activities, this compound remains uncharacterized in this regard.

For researchers, scientists, and drug development professionals interested in the field of apoptosis-inducing agents, numerous other natural compounds have been extensively studied and their mechanisms of action well-documented. These include, but are not limited to, compounds like paclitaxel, vinca alkaloids, and various polyphenols.

Future research may uncover pro-apoptotic activities of this compound, at which point a thorough investigation into its mechanism of action would be warranted. Such studies would typically involve a series of experiments to:

  • Assess cytotoxicity: Determine the concentration of this compound required to kill cancer cells.

  • Confirm apoptosis: Utilize techniques like flow cytometry with Annexin V/propidium iodide staining to verify that cell death is occurring via apoptosis.

  • Elucidate the signaling pathway: Investigate the involvement of key apoptotic proteins such as caspases, Bcl-2 family members, and death receptors through methods like Western blotting.

Until such data becomes available, any discussion on the mechanism of this compound-induced apoptosis would be purely speculative. We will continue to monitor the scientific literature for any developments in this area.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Pumiloside, a quinoline alkaloid glycoside. By adhering to these protocols, you can minimize risks and maintain a secure research environment.

Key Properties of this compound

Understanding the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Formula C₂₆H₂₈N₂O₉[1]
Molecular Weight 512.5 g/mol [1]
CAS Number 126722-26-7[1][2]
Appearance Solid (form not specified)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Biological Activity Acetylcholinesterase (AChE) inhibitor with an IC50 value of 118.36 μM.[3]
Classification Glycoside, Alkaloid[1]
Experimental Protocol: Decontamination of this compound-Contaminated Materials

This protocol outlines the methodology for neutralizing this compound on laboratory surfaces and equipment to ensure a safe working environment.

Objective: To effectively decontaminate surfaces and materials that have come into contact with this compound.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • 70% Ethanol solution

  • Absorbent pads

  • Waste disposal bags labeled for chemical waste

Procedure:

  • Preparation: Ensure all necessary PPE is worn before beginning the decontamination process.

  • Initial Cleaning: For any visible spills, use an absorbent pad to soak up the material.

  • Decontamination: Liberally apply a 70% ethanol solution to the contaminated surface or material. Ethanol is a suitable solvent for this compound and will help to dissolve and remove any residue.

  • Wiping: Thoroughly wipe the area with absorbent pads, starting from the outer edge of the contaminated area and working inwards to prevent spreading.

  • Repeat: For heavily contaminated areas, repeat steps 3 and 4.

  • Disposal: All used absorbent pads and other contaminated disposable materials should be placed in a designated chemical waste bag.

  • Final Rinse: Rinse non-disposable equipment with water after decontamination with ethanol.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

PumilosideDisposal start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated consumables) waste_type->solid Solid liquid Liquid Waste (e.g., solutions containing this compound) waste_type->liquid Liquid decontaminate Step 3: Decontaminate Gross Contamination (if applicable) solid->decontaminate package_liquid Step 4b: Collect in a Labeled, Leak-Proof Chemical Waste Container (Liquid) liquid->package_liquid package_solid Step 4a: Place in a Labeled Chemical Waste Container (Solid) decontaminate->package_solid storage Step 5: Store in a Designated Hazardous Waste Accumulation Area package_solid->storage package_liquid->storage disposal Step 6: Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Procedural Guidance for this compound Disposal

1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is crucial to wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles to prevent skin and eye contact.

2. Waste Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as contaminated items such as gloves, absorbent pads, and weighing papers, should be collected in a designated, clearly labeled solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.

3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

4. Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

5. Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Avoid incineration unless conducted in a licensed hazardous waste incinerator, as incomplete combustion can produce toxic byproducts.[6]

  • Given that this compound is an alkaloid, it may exhibit biological activity and potential toxicity.[7][8] Therefore, treating all this compound waste as hazardous is a prudent and necessary precaution.

By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal policies and EHS department for further guidance.

References

Personal protective equipment for handling Pumiloside

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Pumiloside, based on general safety protocols for hazardous chemicals.

Body Part Personal Protective Equipment Specifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving can provide extra protection.
Body Laboratory coat or chemical-resistant suitA fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant suit should be worn.
Eyes Safety goggles or face shieldSafety goggles that provide a complete seal around the eyes are essential. A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Respiratory Fume hood or respiratorAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Spill Management Protocol

In the event of a spill, a clear and practiced procedure is vital to contain the situation effectively and safely. The following workflow outlines the immediate steps to be taken.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Isolate Isolate the Spill Area Alert->Isolate Secure Assess Assess Spill Size & Hazard Isolate->Assess From a safe distance Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain the Spill Don_PPE->Contain Use spill kit Neutralize Neutralize/Absorb Contain->Neutralize Follow SDS/Chemical Profile Clean Clean & Decontaminate Area Neutralize->Clean Thoroughly Package Package Waste Clean->Package Collect all contaminated materials Label Label as Hazardous Waste Package->Label Clearly identify contents Dispose Dispose via EHS Label->Dispose Contact Environmental Health & Safety

Caption: Logical workflow for responding to a chemical spill.

Handling and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Operational Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all necessary equipment and reagents prepared.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent the generation of dust. Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if necessary.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly with soap and water.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all hazardous waste in clearly labeled, sealed containers.

  • Follow your institution's specific guidelines for the disposal of chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal. Do not dispose of this compound or its waste down the drain.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pumiloside
Reactant of Route 2
Pumiloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.